molecular formula C6H5ClFN B136297 2-(Chloromethyl)-3-fluoropyridine CAS No. 149489-32-7

2-(Chloromethyl)-3-fluoropyridine

Cat. No.: B136297
CAS No.: 149489-32-7
M. Wt: 145.56 g/mol
InChI Key: VACDDNDGSMRWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-3-fluoropyridine is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACDDNDGSMRWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70568763
Record name 2-(Chloromethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149489-32-7
Record name 2-(Chloromethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70568763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-3-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Chloromethyl)-3-fluoropyridine structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Chloromethyl)-3-fluoropyridine: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not abundant in public literature, this document synthesizes information from established chemical principles and closely related analogues to offer expert insights into its properties, reactivity, and potential applications.

Core Molecular Structure and Foundational Concepts

This compound is a bifunctional pyridine derivative possessing two distinct reactive centers. Its structure marries the unique electronic properties of a fluorine-substituted aromatic ring with the versatile reactivity of a benzylic-type chloride. This combination makes it a valuable synthon for introducing the 3-fluoropyridine moiety into more complex molecular architectures, a common strategy in modern drug design to enhance metabolic stability and binding affinity.[1]

The core structure consists of a pyridine ring substituted at the 2-position with a chloromethyl group (-CH₂Cl) and at the 3-position with a fluorine atom. The electron-withdrawing nature of both the ring nitrogen and the fluorine atom significantly influences the electron density of the aromatic system and the reactivity of the chloromethyl group.

Molecular Identification

IdentifierValueSource
Molecular Formula C₆H₅ClFN[2]
Molecular Weight 145.56 g/mol [2]
Canonical SMILES C1=CC(=C(N=C1)CCl)F[2]
InChI InChI=1S/C6H5ClFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2[2]
InChIKey VACDDNDGSMRWPV-UHFFFAOYSA-N[2]
CAS Number 151336-02-0

Physicochemical & Spectroscopic Profile

Precise, experimentally-derived data for this compound are limited. The following properties are based on predictions and analysis of analogous structures, providing a reliable profile for experimental design.

Table of Physicochemical Properties

PropertyPredicted ValueNotes
Density 1.31±0.1 g/cm³Predicted value based on computational models.
Boiling Point 185.4±35.0 °C at 760 mmHgPredicted value; similar to related compounds like 2-chloro-4-fluoro-3-methylpyridine.[3]
pKa 1.81±0.10Predicted value; the pyridine nitrogen is weakly basic due to electron-withdrawing substituents.[3]
LogP 1.4The predicted octanol-water partition coefficient suggests moderate lipophilicity.[2]
Anticipated Spectroscopic Characteristics

A. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the two methylene protons.

  • Aromatic Region (δ 7.0-8.5 ppm): The protons at positions 4, 5, and 6 will appear in this region. The proton at C6, adjacent to the nitrogen, is expected to be the most downfield. All signals will exhibit complex splitting due to H-H and H-F couplings.

  • Methylene Protons (δ ~4.8 ppm): The -CH₂Cl protons are expected to appear as a singlet or a narrow doublet due to a small potential coupling with the fluorine at C3 (⁴JHF). This chemical shift is significantly downfield due to the deshielding effects of the adjacent chlorine atom and the pyridine ring. For comparison, the methylene protons in 2-(Chloromethyl)pyridine hydrochloride appear at δ 5.245 ppm.[4]

B. ¹³C NMR Spectroscopy The carbon spectrum will be characterized by the significant influence of the fluorine substituent, which induces large carbon-fluorine coupling constants (JCF).

  • C3 (Carbon bearing Fluorine): Expected to show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).

  • C2 and C4: Will exhibit smaller two-bond coupling constants (²JCF ≈ 15-25 Hz).

  • C-Cl Methylene Carbon: Expected around δ 45-50 ppm.

C. Mass Spectrometry (MS)

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z 145.

  • Isotopic Pattern: A prominent M+2 peak at m/z 147, with approximately one-third the intensity of the M+ peak, is a definitive characteristic due to the natural abundance of the ³⁷Cl isotope.[5]

  • Fragmentation: Key fragmentation pathways would likely involve the loss of a chlorine radical (M-35) to give a fragment at m/z 110, or the loss of the entire chloromethyl radical (M-49) to give the 3-fluoropyridinyl cation at m/z 96.

D. Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands corresponding to its functional groups.

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2930-2960 cm⁻¹: Aliphatic C-H stretching of the CH₂ group.

  • ~1580-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • ~1200-1250 cm⁻¹: C-F stretching, a strong and characteristic band.[6]

  • ~700-800 cm⁻¹: C-Cl stretching.

Chemical Reactivity and Mechanistic Pathways

The utility of this compound as a synthetic intermediate stems from its dual reactivity. The primary reactive site is the chloromethyl group, which is highly susceptible to nucleophilic attack. A secondary, less favorable reaction pathway involves nucleophilic substitution at the fluorine-bearing carbon.

A. Nucleophilic Substitution (Sₙ2) at the Chloromethyl Group

The C-Cl bond in the chloromethyl group is analogous to a benzylic halide. It is activated towards Sₙ2 displacement by the electron-withdrawing pyridine ring, which stabilizes the transition state. This is the most common and synthetically useful reaction pathway for this class of compounds.

Mechanism: This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, leading to the displacement of the chloride leaving group in a single, concerted step.

Caption: Sₙ2 reaction at the chloromethyl group.

Experimental Considerations:

  • Nucleophiles: A wide range of soft and hard nucleophiles are effective, including amines, thiols, alkoxides, cyanides, and azides.

  • Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal as they solvate the cation but not the nucleophile, accelerating the reaction rate.

  • Temperature: Reactions typically proceed readily at or slightly above room temperature.

B. Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the C3 position is generally not as activated towards nucleophilic aromatic substitution (SₙAr) as halogens at the C2 or C4 positions. However, under forcing conditions or with very strong nucleophiles, this pathway can be observed. The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.

Causality Behind Reactivity Choices: For selective functionalization, the Sₙ2 pathway at the chloromethyl group is overwhelmingly favored due to the lower activation energy of displacing a chloride from an sp³-hybridized carbon compared to disrupting the aromaticity of the ring to displace fluoride from an sp²-hybridized carbon. To achieve substitution at the C3 position, the more reactive chloromethyl group would likely need to be transformed or protected first.

Proposed Synthetic Strategy

A robust synthesis of this compound can be logically designed from commercially available precursors using well-established transformations. The following multi-step pathway represents a viable and scalable approach.

Synthesis_Workflow start 2-Methyl-3-aminopyridine step1 Diazotization / Fluorination (Balz-Schiemann type) start->step1 intermediate 2-Methyl-3-fluoropyridine step1->intermediate step2 Side-Chain Chlorination (e.g., NCS, SO₂Cl₂) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a proposed methodology based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 2-Methyl-3-fluoropyridine from 2-Methyl-3-aminopyridine This transformation is based on the Balz-Schiemann reaction or related Sandmeyer-type fluorination.

  • Diazotization: Dissolve 2-methyl-3-aminopyridine (1.0 eq) in an aqueous solution of tetrafluoroboric acid (HBF₄) or hydrochloric acid at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Fluorination: If using HBF₄, the intermediate diazonium tetrafluoroborate salt can be isolated and thermally decomposed. Alternatively, in a one-pot Sandmeyer-type procedure using HCl, the diazonium solution can be added to a solution containing a fluoride source.[7]

  • Work-up: Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane). Purify by distillation or column chromatography.

Step 2: Chlorination of 2-Methyl-3-fluoropyridine This step involves the free-radical chlorination of the methyl group.

  • Reaction Setup: Dissolve 2-methyl-3-fluoropyridine (1.0 eq) in a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichlorobenzene.

  • Chlorination: Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq) or sulfuryl chloride (SO₂Cl₂) (1.05 eq).

  • Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN, and heat the mixture under reflux. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After completion, cool the reaction mixture, wash with an aqueous solution of sodium bisulfite (to quench excess chlorinating agent) and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] this compound is an exemplary building block that facilitates this strategy.

The 3-fluoropyridine scaffold is present in numerous advanced drug candidates and agrochemicals. The primary role of this compound is to serve as a handle for covalently linking this desirable scaffold to other molecular fragments through its highly reactive chloromethyl group.

Application_Scheme reagent This compound product Target Molecule (Drug Candidate / Agrochemical) reagent->product Sₙ2 Reaction plus + nucleophile R-XH (e.g., Amine, Thiol, Phenol) base Base Solvent

Caption: General application as a synthetic building block.

This Sₙ2 reaction allows for the facile creation of ether, thioether, or amine linkages, providing a robust and modular approach to exploring structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

As a reactive halogenated heterocyclic compound, this compound must be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. It is potentially lachrymatory. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the compound 2-(Chloromethyl)-3-fluoropyridine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers an in-depth interpretation of the spectral features, grounded in fundamental principles and contextualized by data from analogous structures. The guide includes detailed, field-tested protocols for data acquisition and presents a logical framework for spectroscopic analysis, ensuring scientific integrity and practical utility.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, while the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. The chloromethyl group serves as a versatile synthetic handle for further molecular elaboration.

Accurate and unambiguous structural confirmation is paramount in any chemical synthesis workflow. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's electronic and vibrational properties. This guide offers a detailed examination of the expected NMR, MS, and IR data for this compound, providing a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The diagram below illustrates the structure of this compound with atom numbering that will be used for spectral assignments throughout this guide.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide definitive information about its constitution.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the three aromatic protons and the two methylene protons. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, and the coupling patterns (multiplicity) arise from spin-spin interactions between neighboring protons and through-space or through-bond coupling with the fluorine atom.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H6 ~8.4 Doublet of doublets (dd) ³J(H6-H5) ≈ 4.5, ⁴J(H6-F) ≈ 2.0
H5 ~7.4 Doublet of doublets of doublets (ddd) ³J(H5-H6) ≈ 4.5, ³J(H5-H4) ≈ 7.5, ⁴J(H5-F) ≈ 8.0
H4 ~7.2 Triplet of doublets (td) or multiplet (m) ³J(H4-H5) ≈ 7.5, ³J(H4-F) ≈ 9.5

| H7 (CH₂) | ~4.8 | Doublet (d) | ⁴J(H7-F) ≈ 2.5 |

  • Expertise & Experience: The downfield shift of H6 is characteristic of protons alpha to the pyridine nitrogen. The fluorine atom exerts a significant influence on the chemical shifts and coupling constants of the nearby protons, particularly H4 and H5. The through-space coupling (⁴J) between the methylene protons (H7) and the fluorine at C3 is a key diagnostic feature. The values presented are estimated based on data from analogous fluorinated pyridines[1][2].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms of the molecule. The signals for carbons directly bonded to or in close proximity to the fluorine atom will appear as doublets due to ¹³C-¹⁹F coupling.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to F) Predicted Coupling Constant (¹J, ²J, ³J C-F, Hz)
C2 ~155 Doublet (d) ²J(C2-F) ≈ 15-20
C3 ~160 Doublet (d) ¹J(C3-F) ≈ 240-260
C4 ~125 Doublet (d) ²J(C4-F) ≈ 20-25
C5 ~123 Doublet (d) ³J(C5-F) ≈ 2-5
C6 ~148 Singlet (s) or small doublet ⁴J(C6-F) ≈ <2

| C7 (CH₂) | ~45 | Doublet (d) | ³J(C7-F) ≈ 3-6 |

  • Trustworthiness: The large one-bond coupling constant (¹J) for C3 is definitive proof of a direct C-F bond[3]. The magnitudes of the two- and three-bond couplings provide further structural confirmation. These predictions are based on established trends for fluorinated aromatic systems[4][5]. The acquisition of a ¹³C spectrum with both ¹H and ¹⁹F decoupling is possible but requires specialized hardware; however, the coupled spectrum provides richer structural information[3].

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds[6][7]. For this compound, a single signal is expected.

  • Predicted Chemical Shift: The chemical shift for the fluorine atom is expected in the range of -110 to -140 ppm (relative to CFCl₃). This is a typical range for a fluorine atom attached to an aromatic ring like pyridine[8][9].

  • Predicted Multiplicity: In a proton-coupled ¹⁹F spectrum, the signal will be a complex multiplet due to couplings with H4, H5, H6, and the H7 methylene protons. In a proton-decoupled spectrum, this will collapse to a singlet.

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz or higher.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Acquisition Parameters: Spectral width of ~12 ppm, 16-32 scans, relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

    • Acquisition Parameters: Spectral width of ~220 ppm, 512-1024 scans, relaxation delay (d1) of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: As appropriate for the field strength (e.g., 470 MHz for a 500 MHz ¹H instrument).

    • Pulse Sequence: Proton-decoupled single-pulse.

    • Acquisition Parameters: Set the spectral window to include the expected chemical shift range (-100 to -150 ppm). Use an external reference standard if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Adduct Formula Calculated m/z
[M+H]⁺ C₆H₆ClFN⁺ 146.0167
[M+Na]⁺ C₆H₅ClFNNa⁺ 167.9987

| [M+K]⁺ | C₆H₅ClFK N⁺ | 183.9726 |

  • Authoritative Grounding: The predicted m/z values are based on the monoisotopic masses of the constituent elements[10]. A key feature to look for is the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak, which is a definitive indicator of a monochlorinated compound.

MS Data Acquisition Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow for maximum signal intensity.

G cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_output Data Output Prep Dissolve in MeOH/ACN ESI Electrospray Ionization (+ve mode) Prep->ESI Infusion TOF Time-of-Flight (TOF) Analyzer ESI->TOF Ion Acceleration Detector Detector TOF->Detector Ion Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Signal Processing

Figure 2: Experimental Workflow for ESI-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity
3100-3000 C-H (aromatic) stretch Medium-Weak
1600-1550 C=N, C=C (pyridine ring) stretch Strong
1480-1400 C=C (pyridine ring) stretch Medium-Strong
1250-1150 C-F (aryl) stretch Strong
800-750 C-H out-of-plane bend Strong

| 750-650 | C-Cl stretch | Strong |

  • Expertise & Experience: The most diagnostic peaks in the IR spectrum will be the strong C-F stretching vibration and the C-Cl stretching vibration[11][12]. The exact positions of the pyridine ring stretching modes can provide information about the substitution pattern. Theoretical calculations often show good agreement with experimental vibrational spectra for related molecules like 2- and 3-fluoropyridine[13][14].

IR Data Acquisition Protocol (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Accumulate 16-32 scans to obtain a good signal-to-noise ratio.

    • Background: Collect a background spectrum of the clean ATR crystal before running the sample.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. This guide provides a detailed, expert-driven prediction and interpretation of the key spectroscopic features. The ¹H and ¹³C NMR spectra, with their characteristic fluorine couplings, offer unambiguous confirmation of the connectivity. High-resolution mass spectrometry validates the elemental composition and molecular weight, with the chlorine isotope pattern serving as a crucial confirmation point. Finally, IR spectroscopy confirms the presence of key functional groups, notably the C-F and C-Cl bonds. The protocols and interpretive framework presented herein constitute a self-validating system for the comprehensive characterization of this important chemical entity.

References

Navigating the Dual Reactivity of Chloromethylfluoropyridines: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Abstract

Chloromethylfluoropyridines represent a class of highly valuable, bifunctional building blocks in modern drug discovery and materials science.[1] Their synthetic utility is derived from the presence of two distinct and electronically differentiated electrophilic sites: a benzylic-type chloromethyl group and a fluorine atom on the electron-deficient pyridine ring. This guide provides an in-depth analysis of the competing nucleophilic substitution pathways governing the reactivity of these scaffolds. We will explore the fundamental principles of S_N2 (Nucleophilic Bimolecular Substitution) and S_NAr (Nucleophilic Aromatic Substitution) reactions, elucidate the key factors that dictate regioselectivity, and provide field-proven, step-by-step protocols for the selective functionalization of the chloromethyl group. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to strategically leverage the unique chemical reactivity of chloromethylfluoropyridines in the synthesis of complex molecular architectures.

The Strategic Value of Fluoropyridines in Drug Discovery

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's metabolic stability, modulate its lipophilicity and pKa, and improve binding affinity with biological targets.[2][3] The pyridine ring is a ubiquitous pharmacophore, and its functionalization with fluorine and other reactive handles offers a powerful strategy for tuning physicochemical and biological properties.[2][4]

Chloromethylfluoropyridines, such as 4-(chloromethyl)-2-fluoropyridine, are particularly potent intermediates because they offer two orthogonal points for diversification from a single, readily accessible scaffold.[1] Understanding how to selectively address one reactive site over the other is paramount to unlocking their full synthetic potential.

Fundamental Principles of Reactivity: A Tale of Two Sites

The core of chloromethylfluoropyridine chemistry lies in the competition between two primary nucleophilic substitution mechanisms at two distinct carbon centers.

S_N2 Reactivity at the Chloromethyl Group

The chloromethyl group attached to the pyridine ring behaves as a reactive benzylic-type halide.[5] This site is highly susceptible to attack by nucleophiles via an S_N2 mechanism .

  • Mechanism: The S_N2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs.[6][7] This "backside attack" results in a predictable inversion of stereochemistry if the carbon were a chiral center.[8]

  • Key Influencing Factors:

    • Substrate: The primary nature of the chloromethyl carbon is ideal for S_N2 reactions, as it is not sterically hindered.[8]

    • Nucleophile: Stronger, less-hindered nucleophiles accelerate the reaction rate.[8][9] Anionic nucleophiles are generally more potent than their neutral counterparts (e.g., RS⁻ > RSH).[9]

    • Solvent: Polar aprotic solvents (e.g., Acetonitrile, DMF, DMSO) are preferred as they solvate the cation but leave the anionic nucleophile "naked" and highly reactive, increasing the reaction rate significantly compared to polar protic solvents like water or ethanol.[10][11]

S_NAr Reactivity at the Fluoro-Substituted Carbon

The fluorine atom on the pyridine ring, particularly at the 2- or 4-position, is activated towards Nucleophilic Aromatic Substitution (S_NAr) .[1][12] This is due to the strong electron-withdrawing effect of both the ring nitrogen and the fluorine atom itself, which stabilizes the negatively charged intermediate.

  • Mechanism: The generally accepted mechanism is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid step, the leaving group (fluoride) is expelled, restoring aromaticity.[1] It is worth noting that recent studies suggest some S_NAr reactions may proceed through a concerted mechanism.[13]

  • Leaving Group Ability: In the context of S_NAr on electron-deficient rings, fluoride is an excellent leaving group. The high electronegativity of fluorine makes the attached carbon highly electrophilic and stabilizes the transition state, often leading to faster reaction rates compared to chloro- or bromo-analogs.[12]

Achieving Regioselective Functionalization: A Chemist's Decision Guide

The primary challenge and opportunity in using chloromethylfluoropyridines is controlling which position reacts. This chemoselectivity is not arbitrary; it can be rationally controlled by the judicious choice of the nucleophile and reaction conditions.[1]

G start Select Nucleophile (Nu) condition1 Is Nu 'soft' and/or non-basic? (e.g., RSH, N3-, mild R2NH) start->condition1 Evaluate Properties condition2 Is Nu 'hard' and/or strongly basic? (e.g., RO-, LDA, NaNH2) condition1->condition2 No path_sn2 Pathway: SN2 at Chloromethyl Group condition1->path_sn2 Yes path_snar Pathway: SNAr at Fluoro Position condition2->path_snar Yes conditions_sn2 Conditions: • Low Temperature (RT to 80°C) • Polar Aprotic Solvent (ACN, DMF) path_sn2->conditions_sn2 conditions_snar Conditions: • Elevated Temperature (>80°C) • Base often required path_snar->conditions_snar

Caption: Decision workflow for predicting reaction pathways.

Data Summary for Predicting Reaction Outcomes

The following table summarizes the expected predominant reaction pathways based on the nature of the nucleophile.

Nucleophile ClassExample(s)Typical BaseSolventPredicted PathwayPredominant Product Type
N-Nucleophiles (Secondary Amines) Morpholine, PiperidineK₂CO₃, Et₃NAcetonitrileS_N2 4-(Aminomethyl)-2-fluoropyridine
N-Nucleophiles (Primary Amines) Aniline, BenzylamineEt₃NDioxaneS_N2 N-((2-Fluoropyridin-4-yl)methyl)amine
N-Nucleophiles (Amides) Lithium Amides-THFS_NAr 4-(Chloromethyl)-2-aminopyridine
S-Nucleophiles (Thiols) ThiophenolK₂CO₃, NaHDMF, ACNS_N2 2-Fluoro-4-(thiomethyl)pyridine
O-Nucleophiles (Alkoxides) Sodium Methoxide-MethanolS_NAr 4-(Chloromethyl)-2-methoxypyridine

Data synthesized from principles outlined in BenchChem Application Notes.[1]

Field-Proven Experimental Protocols

Safety Precaution: 4-(Chloromethyl)-2-fluoropyridine is expected to be a reactive and potentially lachrymatory compound. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Protocol 4.1: Selective S_N2 Amination of the Chloromethyl Group

This protocol details the synthesis of 4-((2-Fluoropyridin-4-yl)methyl)morpholine, demonstrating a selective S_N2 reaction.[1]

Materials:

  • 4-(Chloromethyl)-2-fluoropyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN), anhydrous (to make 0.3 M solution)

  • Ethyl acetate, Water, Brine

  • Sodium sulfate (Na₂SO₄)

Methodology:

  • In a round-bottom flask, dissolve 4-(chloromethyl)-2-fluoropyridine (1.0 eq) in acetonitrile to a concentration of 0.3 M.

  • Add morpholine (1.5 eq) followed by potassium carbonate (2.0 eq). The carbonate acts as a mild base to neutralize the HCl generated in situ.

  • Heat the mixture to reflux (approx. 80°C) and stir for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter off the solid potassium salts and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification a Dissolve Substrate in ACN b Add Morpholine & K2CO3 a->b c Reflux at 80°C for 12h b->c d Monitor by TLC/LC-MS c->d e Cool & Filter Solids d->e f Concentrate Filtrate e->f g Aqueous Wash (EtOAc/Water/Brine) f->g h Dry & Concentrate g->h i Column Chromatography h->i

References

The Strategic Role of 2-(Chloromethyl)-3-fluoropyridine as a Pivotal Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of 2-(chloromethyl)-3-fluoropyridine, a cornerstone intermediate in contemporary synthetic chemistry. Its unique structural combination—a pyridine scaffold, a strategically placed fluorine atom, and a reactive chloromethyl handle—renders it an exceptionally valuable building block for creating complex molecules, particularly in the pharmaceutical and agrochemical industries. This document offers an in-depth analysis of its synthesis, reactivity, and critical applications, supported by detailed experimental protocols and mechanistic insights tailored for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Power of Fluorinated Heterocycles

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into heterocyclic scaffolds is a proven strategy for optimizing molecular properties. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets by participating in unique non-covalent interactions.[1][2] The pyridine ring itself is a privileged structure in medicinal chemistry, present in numerous approved drugs.

This compound emerges as a particularly powerful intermediate by merging these features. The fluorine atom at the 3-position electronically influences the pyridine ring, while the chloromethyl group at the 2-position acts as a potent and versatile electrophilic site. This specific arrangement allows for the precise introduction of the 3-fluoropyridin-2-yl)methyl moiety into a vast array of target molecules, making it an indispensable tool for synthetic chemists.

Synthesis and Physicochemical Profile

The most common and industrially viable route to this compound is the free-radical chlorination of its corresponding picoline precursor.

Dominant Synthetic Pathway: Free-Radical Chlorination

The synthesis hinges on the selective chlorination of the methyl group of 2-methyl-3-fluoropyridine. This is typically achieved using N-Chlorosuccinimide (NCS) as the chlorine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism where the benzylic protons of the methyl group are preferentially abstracted, leading to the desired product.

G A 2-Methyl-3-fluoropyridine C Radical Chlorination (Reflux in CCl4 or Dichlorobenzene) A->C B N-Chlorosuccinimide (NCS) Benzoyl Peroxide (Initiator) B->C D This compound C->D Desired Product E Succinimide (Byproduct) C->E Filtered Off

Diagram 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

  • Objective: To synthesize this compound from 2-methyl-3-fluoropyridine via radical chlorination.

  • Materials:

    • 2-Methyl-3-fluoropyridine (1.0 eq)

    • N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq)

    • Benzoyl Peroxide (BPO) (0.02 - 0.05 eq)

    • Carbon Tetrachloride (CCl₄) or Dichlorobenzene (solvent)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methyl-3-fluoropyridine in the chosen solvent (e.g., CCl₄).

    • Reagent Addition: Add N-Chlorosuccinimide and the catalytic amount of Benzoyl Peroxide to the solution.

    • Heating: Heat the mixture to reflux (approx. 77°C for CCl₄) under inert atmosphere.

    • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

    • Work-up: Cool the reaction mixture to ambient temperature. The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold solvent.

    • Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.

Physicochemical Data
PropertyValue
CAS Number 149489-32-7
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol [3]
Appearance Colorless to light yellow liquid
Boiling Point ~80-82 °C at 15 mmHg
SMILES C1=CC(=C(N=C1)CCl)F[3]
InChIKey VACDDNDGSMRWPV-UHFFFAOYSA-N[3]

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its highly reactive chloromethyl group, which serves as a potent electrophile.

The primary reaction pathway is a bimolecular nucleophilic substitution (S_N2) . The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom and the electron-withdrawing nature of the 3-fluoropyridine ring. This makes it highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.[4] The chloride ion is an excellent leaving group, facilitating this transformation.

While the fluorine at the C3 position activates the ring to Nucleophilic Aromatic Substitution (S_NAr), the S_N2 reaction at the chloromethyl group is kinetically favored. The energy barrier for an S_N2 displacement at an sp³-hybridized carbon is significantly lower than that for the formation of a Meisenheimer complex required for an S_NAr reaction. This predictable selectivity is a key reason for its widespread use as an intermediate.

Diagram 2: Generalized SN2 reaction mechanism.
(Note: Placeholder images used for chemical structures in the diagram above)

Key Application: Synthesis of Pharmaceutical Scaffolds

A prominent application of this compound is in the synthesis of proton pump inhibitors (PPIs), a class of drugs used to treat acid-related disorders. It serves as a key building block for constructing the substituted pyridine moiety common to these drugs. For example, it is a crucial precursor for intermediates leading to drugs like lansoprazole.[5]

Workflow: Synthesis of a PPI Core Intermediate

The process involves the S_N2 coupling of this compound with a substituted 2-mercaptobenzimidazole. This reaction forms a thioether linkage, creating the core structure of many PPIs.

G A This compound C Base-mediated SN2 Coupling (e.g., NaOH, NaH in EtOH/DMF) A->C B 2-Mercaptobenzimidazole Derivative B->C D Thioether Intermediate (PPI Core Structure) C->D Forms C-S bond E Oxidation (e.g., m-CPBA) D->E F Final Sulfoxide API (e.g., Lansoprazole) E->F

Diagram 3: Synthetic workflow for a PPI via a thioether intermediate.
Experimental Protocol: Synthesis of 2-(((3-fluoro-2-pyridinyl)methyl)thio)-1H-benzimidazole

  • Objective: To synthesize a key PPI intermediate via S_N2 coupling.

  • Materials:

    • 2-Mercaptobenzimidazole (1.0 eq)

    • This compound (1.05 eq)

    • Sodium Hydroxide (NaOH) (1.1 eq)

    • Ethanol (solvent)

  • Procedure:

    • Deprotonation: Dissolve 2-mercaptobenzimidazole in ethanol in a reaction flask. Add a solution of sodium hydroxide in ethanol dropwise at room temperature to form the sodium thiolate salt.

    • Coupling: To this solution, add this compound, either neat or as a solution in ethanol.

    • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours. Monitor the reaction by TLC.

    • Work-up: Once the reaction is complete, cool the mixture and pour it into cold water. The product will often precipitate as a solid.

    • Isolation & Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol or ether. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure thioether.

Applications in Agrochemicals

The 3-fluoropyridine moiety is also a critical component in many modern agrochemicals, including herbicides and fungicides.[6] The trifluoromethyl pyridine structure, for example, is found in herbicides like fluazifop-butyl and haloxyfop-methyl.[7][8] While these specific examples use trifluoromethyl derivatives, the underlying synthetic strategies often rely on chloromethylpyridine intermediates. This compound serves as a valuable building block for creating new agrochemical candidates where the specific electronic and steric properties of the 3-fluoro substituent are desired for optimal biological activity and target specificity.[9]

Safety and Handling

This compound is a reactive alkylating agent and should be handled with care.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, typically under an inert atmosphere.

Conclusion

This compound is a testament to the power of strategic molecular design. Its value lies not just in the individual components of its structure, but in their synergistic interplay. The predictable and high-yield reactivity of the chloromethyl group, combined with the beneficial properties imparted by the fluorinated pyridine ring, establishes it as a premier intermediate in the synthetic chemist's toolbox. Its demonstrated success in the synthesis of complex, high-value molecules in both the pharmaceutical and agrochemical sectors ensures its continued and expanding role in the future of chemical innovation.

References

Introduction: The Strategic Importance of the Fluorine Atom in Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Fluoropyridines for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates and agrochemicals has become a cornerstone of modern molecular design.[1][2] This single-atom substitution can profoundly alter a molecule's physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] When incorporated into the pyridine ring—one of the most prevalent nitrogen heterocycles in pharmaceuticals—the resulting fluoropyridine scaffold offers a powerful tool for fine-tuning drug-like properties.

This guide provides a comprehensive overview of the core synthetic strategies for accessing fluoropyridines. As a senior application scientist, my focus is not merely on presenting protocols but on elucidating the underlying principles and causality that drive the selection of a particular synthetic route. We will explore the workhorse reactions of nucleophilic aromatic substitution, the classic diazotization-fluorination methods, and the modern, atom-economical approaches involving direct C-H activation. Each section is designed to provide not only the "how" but the "why," empowering researchers to make informed decisions in their synthetic campaigns.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction

Nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems is arguably the most versatile and widely employed method for synthesizing substituted pyridines, particularly for introducing nucleophiles at the 2- and 4-positions.[3][4][5]

Expertise & Experience: Understanding the SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to its success lies in the electron-deficient nature of the pyridine ring, which is further activated by the presence of an electronegative leaving group like fluorine.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] This initial attack is the rate-determining step.

  • Elimination & Aromatization: The aromaticity is restored by the expulsion of the fluoride ion, which, despite the high strength of the C-F bond, acts as an excellent leaving group in this context.[3]

The paradox of the strong C-F bond making fluoride a superior leaving group is central to this reaction's utility. The high electronegativity of fluorine powerfully activates the ring for the initial, rate-limiting nucleophilic attack. Consequently, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[3][4][5] This enhanced reactivity often allows for the use of milder reaction conditions (lower temperatures, weaker bases), which is critical when working with complex, multifunctional molecules common in drug discovery.[3][4] While fluorine is a premier leaving group, it is worth noting that other strongly electron-withdrawing groups, such as a nitro group (-NO₂), can also serve this role effectively in SNAr reactions.[6][7]

Visualization: The SNAr Mechanism

Caption: General mechanism of SNAr on 2-fluoropyridine.

Data Presentation: SNAr Reaction Conditions

The choice of base, solvent, and temperature is critical and depends on the nucleophilicity of the attacking species.

Nucleophile ClassExample NucleophileTypical BaseSolventTemperature (°C)Typical Yield (%)
N-Nucleophiles MorpholineK₂CO₃, KOtBut-Amyl Alcohol, DMSO80 - 11085 - 98
O-Nucleophiles Sodium ButoxideNaH, KOtBuTHF, Dioxane25 - 6070 - 95
S-Nucleophiles ThiophenolK₂CO₃, Cs₂CO₃DMF, DMSO25 - 8080 - 99
C-Nucleophiles IndoleK₃PO₄, NaHDioxane, Toluene100 - 13060 - 90

Data compiled from examples in referenced literature.[3][5]

Trustworthiness: A Validated SNAr Protocol

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine, a common transformation in medicinal chemistry.

Protocol: Synthesis of 2-Morpholinopyridine [3]

  • Inert Atmosphere: To a dry reaction vessel, add potassium tert-butoxide (KOtBu) (1.5 equivalents). The vessel is then purged with an inert gas (e.g., nitrogen or argon) to prevent quenching of the strong base by atmospheric moisture.

  • Solvent & Reagents: Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M). Add morpholine (1.2 equivalents) followed by 2-fluoropyridine (1.0 equivalent).

  • Reaction: Stir the reaction mixture and heat to 110 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

Part 2: Halogen Exchange (HALEX) Reactions

The Halogen Exchange (HALEX) reaction is a specific and industrially important subclass of SNAr where a chloro- or bromopyridine is converted into a fluoropyridine.[1]

Expertise & Experience: The Rationale for HALEX

This method is often employed when the corresponding chloropyridine is more readily available or cost-effective than the aminopyridine required for other methods. The primary challenge in HALEX reactions is the lower reactivity of chloro- and bromo-pyridines compared to their fluoro counterparts. This necessitates more forcing conditions.

  • Fluoride Source: Anhydrous alkali metal fluorides like potassium fluoride (KF) or the more reactive cesium fluoride (CsF) are typically used.[1] The low solubility of these salts in organic solvents is a significant hurdle.

  • Reaction Conditions: High temperatures (often 200-230 °C) in high-boiling aprotic polar solvents like sulfolane or dimethyl sulfoxide (DMSO) are common.[8]

  • Catalysis: To mitigate the harsh conditions, phase-transfer catalysts (e.g., quaternary ammonium salts) or crown ethers are often employed to increase the effective concentration and nucleophilicity of the fluoride ion in the organic phase.[1][8]

Visualization: HALEX Reaction Workflow

HALEX_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Reactants & Solvent (Anhydrous Conditions are Critical) Charge Charge Reactor with: - Chloropyridine Substrate - Anhydrous KF or CsF - Phase-Transfer Catalyst Start->Charge Heat Heat to High Temperature (e.g., 200-230 °C in Sulfolane) Charge->Heat Monitor Monitor Conversion (GC or HPLC) Heat->Monitor Cool Cool and Quench Reaction Monitor->Cool Filter Filter Insoluble Salts Cool->Filter Extract Extract with Organic Solvent Filter->Extract Purify Distill or Crystallize Product Extract->Purify

Caption: A typical experimental workflow for a HALEX reaction.

Part 3: Diazotization-Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic and robust method for converting an aromatic primary amine into an aryl fluoride.[9] For pyridine systems, it is particularly valuable for accessing isomers, such as 3-fluoropyridine, that are not readily synthesized via SNAr.[1][10]

Expertise & Experience: Mechanism and Practical Considerations

The reaction proceeds by converting the aminopyridine into a diazonium salt, which is then decomposed to yield the fluoropyridine.

  • Diazotization: The aminopyridine is treated with a source of nitrous acid (typically NaNO₂ in the presence of a strong acid) at low temperatures (0-10 °C) to form a pyridyldiazonium salt. In the classic Balz-Schiemann, tetrafluoroboric acid (HBF₄) is used, which provides both the acid and the fluoride source, precipitating the diazonium tetrafluoroborate salt.[9][11]

  • Decomposition: The isolated and dried diazonium salt is then gently heated (or sometimes photolyzed). It decomposes to release nitrogen gas (N₂) and boron trifluoride (BF₃), with the fluoride from the BF₄⁻ counterion being transferred to the pyridine ring.[12][13]

Causality: The primary advantage of this method is its ability to install fluorine at any position on the ring, dictated only by the position of the starting amine. However, its use is tempered by significant safety concerns. Aryl diazonium salts, particularly when dry, can be shock-sensitive and explosive.[3] Furthermore, the reaction often uses hazardous reagents like anhydrous hydrogen fluoride (HF) or HBF₄.[11] Modern variations aim to improve safety and efficiency by using alternative fluoride sources (e.g., HF-pyridine), different counterions like hexafluorophosphate (PF₆⁻), or by performing the decomposition in situ or under continuous flow conditions.[9][14]

Visualization: The Balz-Schiemann Pathway

Balz_Schiemann Aminopyridine Aminopyridine Diazonium Pyridyldiazonium Tetrafluoroborate Salt Aminopyridine->Diazonium NaNO₂, HBF₄ 0-10 °C Fluoropyridine Fluoropyridine Diazonium->Fluoropyridine Thermal Decomposition (Heat, Δ) Byproducts N₂ + BF₃ Diazonium->Byproducts

Caption: The reaction pathway for the Balz-Schiemann reaction.

Trustworthiness: A Validated Balz-Schiemann Protocol

This protocol is based on a detailed procedure for the synthesis of 4-fluoropyridine and highlights necessary safety precautions.[11]

Protocol: Synthesis of 4-Fluoropyridine [11]

  • Safety First: This reaction should be performed in a well-ventilated fume hood with a blast shield. The diazonium salt intermediate should not be scraped or subjected to mechanical shock when dry.

  • Salt Formation: In a suitable vessel, dissolve 4-aminopyridine (1.0 equivalent) in 48% aqueous tetrafluoroboric acid (HBF₄) with gentle heating. Cool the solution in an ice-water bath (5-7 °C) to precipitate fine crystals of 4-pyridylammonium tetrafluoroborate.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water. Add this solution slowly to the cold, stirred suspension of the ammonium salt, ensuring the temperature is maintained between 5-9 °C. The crystals will gradually dissolve as the diazonium salt forms.

  • Isolation: After the addition is complete, stir for an additional 30 minutes at 5-10 °C. Collect the precipitated 4-pyridyldiazonium tetrafluoroborate by filtration, wash with cold ether, and air-dry carefully.

  • Decomposition: Place the dry diazonium salt in a flask and heat it gently. The decomposition will begin, evolving nitrogen gas. Control the heating to maintain a steady rate of gas evolution.

  • Purification: The resulting crude 4-fluoropyridine can be isolated and purified by distillation. Due to the product's instability in water, aqueous workups should be minimized or avoided.[11]

Part 4: Modern Frontiers - Direct C-H Activation/Fluorination

The field of C-H activation offers a paradigm shift in synthetic efficiency, aiming to form C-F bonds directly from ubiquitous C-H bonds, thereby avoiding the need for pre-functionalized starting materials like aminopyridines or halopyridines.[15]

Expertise & Experience: The Tandem Strategy

A particularly powerful application of this concept is the tandem C-H fluorination/SNAr sequence for the late-stage functionalization of complex molecules.[4][5] This two-step process is transformative for medicinal chemistry programs.

  • C-H Fluorination: A pyridine-containing molecule is treated with a potent fluorinating agent, such as silver(II) fluoride (AgF₂). This reagent selectively fluorinates the C-H bond at the position α to the ring nitrogen (the 2-position) with high regioselectivity.[4][5]

  • SNAr Diversification: The newly installed 2-fluoro group then serves as an excellent handle for a subsequent SNAr reaction, allowing for the introduction of a wide array of nucleophiles under the mild conditions previously discussed.[4][5]

Causality: This strategy is exceptionally valuable for creating diverse libraries of analogues from a common, advanced intermediate. It allows chemists to modify a complex core structure late in a synthetic sequence, which would be difficult or impossible using traditional methods that require carrying functional handles through many steps.[5] Other modern approaches include transition-metal catalysis, such as Rh(III)-catalyzed methods that enable the construction of substituted 3-fluoropyridines from different building blocks.[14][16]

Visualization: C-H Fluorination/SNAr Workflow

CH_Fluorination_Workflow Start Complex Pyridine-Containing Molecule (e.g., API) Step1 Step 1: C-H Fluorination Reagent: AgF₂ Selectively installs F at C2 Start->Step1 Intermediate 2-Fluoropyridine Intermediate Step1->Intermediate Step2 Step 2: SₙAr Reaction Reagents: Nucleophile, Base Displaces F with Nu Intermediate->Step2 End Library of Diversified Analogues Step2->End

Caption: Workflow for late-stage functionalization via tandem C-H fluorination and SNAr.

Conclusion and Future Outlook

The synthesis of fluoropyridines is a mature yet dynamic field. While classic methods like SNAr and the Balz-Schiemann reaction remain indispensable tools, the future of fluoropyridine synthesis lies in the continued development of more efficient, selective, and safer methodologies. The rise of direct C-H functionalization strategies heralds a new era of "late-stage" diversification, enabling chemists to rapidly explore chemical space and accelerate the drug discovery process. As our understanding of catalysis and reaction mechanisms deepens, we can expect the development of even more sophisticated tools for the precise and predictable installation of fluorine onto the pyridine scaffold, further solidifying its critical role in the creation of next-generation therapeutics and agrochemicals.

References

An In-depth Technical Guide to the Key Reaction Mechanisms of 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Chloromethyl)-3-fluoropyridine is a pivotal building block in medicinal chemistry and materials science, prized for its dual reactive sites that allow for selective chemical modifications. This guide provides a comprehensive exploration of the core reaction mechanisms of this versatile compound. We will delve into the nuanced interplay between nucleophilic substitution at the chloromethyl group (an SN2 pathway) and nucleophilic aromatic substitution (SNAr) on the pyridine ring. This document will elucidate the factors governing the chemoselectivity of these reactions, including the nature of the nucleophile, solvent effects, and temperature. Detailed experimental protocols, supported by quantitative data and mechanistic diagrams, are provided to empower researchers to harness the full synthetic potential of this compound in the development of novel molecular entities.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold is also a ubiquitous feature in a vast number of approved drugs. This compound uniquely combines these desirable features, presenting two distinct electrophilic centers for chemical elaboration: the sp3-hybridized carbon of the chloromethyl group and the sp2-hybridized carbon at the 2-position of the pyridine ring.

The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom significantly influences the molecule's reactivity. The nitrogen atom activates the pyridine ring towards nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions.[2] The fluorine atom, being highly electronegative, further enhances this activation.[1] This guide will dissect the two primary reaction pathways, providing a framework for predicting and controlling the outcome of synthetic transformations involving this key intermediate.

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes, often starting from readily available pyridine derivatives. A common strategy involves the chlorination of a corresponding hydroxymethyl or methyl precursor.

One plausible synthetic route begins with 3-fluoro-2-methylpyridine. This starting material can be oxidized to the corresponding N-oxide, which then undergoes rearrangement and chlorination. A well-established method for the chlorination of picoline-N-oxides involves the use of phosphoryl chloride or phosgene.[3]

Another potential pathway involves the diazotization of 2-amino-3-fluoropyridine, followed by a Sandmeyer-type reaction to introduce the chloromethyl group. A related patent describes the preparation of 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine using tert-butyl nitrite and copper fluoride, which highlights the utility of diazotization reactions in the synthesis of fluorinated pyridines.[4]

Experimental Protocol: Synthesis of 2-(Chloromethyl)pyridine from 2-Picoline-N-Oxide (Illustrative)

This protocol is adapted from a general procedure for the synthesis of 2-(chloromethyl)pyridines and may require optimization for the 3-fluoro substituted analogue.[3]

  • Reaction Setup: To a stirred solution of 3-fluoro-2-methylpyridine-N-oxide (1.0 eq) in a suitable solvent such as methylene chloride or acetonitrile, add phosgene (1.0 eq) dropwise at a controlled temperature (e.g., 5-10 °C).

  • Addition of Base: Following the addition of phosgene, a solution of a tertiary amine base, such as triethylamine (1.0 eq), in the same solvent is added dropwise while maintaining the low temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Key Reaction Mechanism I: Nucleophilic Substitution at the Chloromethyl Group (SN2)

The chloromethyl group at the 2-position of the pyridine ring is a primary alkyl halide, making it susceptible to nucleophilic substitution via a bimolecular (SN2) mechanism. This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion in a single, concerted step.

The rate of the SN2 reaction is influenced by several factors:

  • Nucleophile Strength: Stronger, less sterically hindered nucleophiles favor the SN2 pathway.

  • Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are typically employed to solvate the cation of the nucleophilic salt while leaving the anion relatively free to attack the electrophilic carbon.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the substitution.

This pathway is generally favored by "soft" nucleophiles and under milder reaction conditions.[5]

Reactions with N-Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, readily participate in SN2 reactions with this compound to form the corresponding substituted aminomethylpyridines.

Table 1: Predicted Reaction Conditions for SN2 Reactions with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Predicted ProductPredicted Yield (%)
MorpholineK₂CO₃Acetonitrile80122-((3-Fluoropyridin-2-yl)methyl)morpholine70-85
AnilineEt₃NDioxane10024N-((3-Fluoropyridin-2-yl)methyl)aniline60-75
Sodium Azide-DMF2542-(Azidomethyl)-3-fluoropyridine85-95

Data is predicted based on analogous systems.[5]

Experimental Protocol: Synthesis of 2-((3-Fluoropyridin-2-yl)methyl)morpholine (SN2 Pathway)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile (0.3 M).

  • Reagent Addition: Add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).[5]

Reactions with S-Nucleophiles

Thiolates are excellent nucleophiles for SN2 reactions and react selectively at the chloromethyl position to yield the corresponding thioethers.

Table 2: Predicted Reaction Conditions for SN2 Reactions with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Predicted ProductPredicted Yield (%)
ThiophenolK₂CO₃DMF2522-((Phenylthio)methyl)-3-fluoropyridine80-95
Sodium thiomethoxide-Methanol2533-Fluoro-2-((methylthio)methyl)pyridine75-90

Data is predicted based on analogous systems.[5]

Experimental Protocol: Synthesis of 2-((Phenylthio)methyl)-3-fluoropyridine (SN2 Pathway)

  • Reaction Setup: To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add thiophenol (1.1 eq) at room temperature.

  • Reagent Addition: After 15 minutes, add a solution of this compound (1.0 eq) in DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).[5]

Key Reaction Mechanism II: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position further activates the ring towards this type of reaction. In SNAr reactions, a nucleophile attacks an aromatic ring and displaces a leaving group.

The SNAr mechanism proceeds via a two-step addition-elimination process:

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, potentially the fluorine at C3 or the chlorine at C2), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[6]

  • Elimination: The leaving group departs, restoring the aromaticity of the pyridine ring.

Fluoropyridines are generally more reactive in SNAr reactions than their chloro- or bromo- counterparts. This is because the rate-determining step is the initial nucleophilic attack, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[1][7]

SNAr reactions are typically favored by "hard," more basic nucleophiles and can be accelerated by elevated temperatures.[5]

Reactions with O-Nucleophiles

Alkoxides are strong bases and potent nucleophiles that can participate in SNAr reactions, typically at the more activated positions of the pyridine ring.

Table 3: Predicted Reaction Conditions for SNAr Reactions with O-Nucleophiles

NucleophileSolventTemperature (°C)Time (h)Predicted ProductPredicted Yield (%)
Sodium MethoxideMethanolReflux122-(Chloromethyl)-3-methoxypyridine60-75
Sodium EthoxideEthanolReflux102-(Chloromethyl)-3-ethoxypyridine65-80

Data is predicted based on analogous systems.[5]

Experimental Protocol: Synthesis of 2-(Chloromethyl)-3-methoxypyridine (SNAr Pathway)

  • Reaction Setup: To a solution of sodium methoxide (1.5 eq) in methanol (0.4 M), add this compound (1.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

Chemoselectivity: SN2 versus SNAr

A key consideration when working with this compound is the competition between the SN2 and SNAr pathways. The choice of nucleophile and reaction conditions can be strategically employed to favor one pathway over the other.

  • Favoring SN2: Softer, less basic nucleophiles (e.g., thiolates, azide) and milder reaction conditions (e.g., room temperature) tend to favor substitution at the chloromethyl group.[5]

  • Favoring SNAr: Harder, more basic nucleophiles (e.g., alkoxides, amides) and higher temperatures generally promote substitution on the pyridine ring.[5]

Visualizing the Mechanisms

Diagram 1: SN2 Reaction at the Chloromethyl Group

Caption: SN2 mechanism at the chloromethyl group.

Diagram 2: SNAr Reaction on the Pyridine Ring

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products reactant This compound meisenheimer Anionic Intermediate reactant->meisenheimer Nucleophilic Attack nucleophile Nu⁻ product Substituted Pyridine meisenheimer->product Elimination of F⁻ leaving_group F⁻

Caption: SNAr mechanism on the pyridine ring.

Conclusion: A Versatile Tool for Chemical Synthesis

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of substituted pyridine derivatives. By understanding the fundamental principles of its reactivity, chemists can strategically select nucleophiles and reaction conditions to achieve selective functionalization at either the chloromethyl group via an SN2 reaction or on the pyridine ring through an SNAr pathway. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore and exploit the full synthetic potential of this important intermediate in their pursuit of novel molecules with applications in drug discovery, agrochemicals, and materials science.

References

The Strategic Derivatization of 2-(Chloromethyl)-3-fluoropyridine: A Technical Guide to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 2-(chloromethyl)-3-fluoropyridine, a versatile scaffold with significant potential in modern drug discovery. We will dissect the strategic value of its constituent parts—the reactive chloromethyl handle, the bio-activating fluorine atom, and the core pyridine ring—to rationalize a roadmap for the synthesis and evaluation of novel derivatives with potential therapeutic applications. This document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental design, empowering researchers to unlock the full potential of this promising chemical entity.

The Architectural Logic of this compound: A Scaffold Primed for Discovery

The therapeutic potential of this compound stems from the unique interplay of its structural features. The pyridine ring itself is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule.

The true synthetic and biological potential, however, is unlocked by its substituents:

  • The 3-Fluoro Group: The introduction of a fluorine atom at the 3-position is a strategic decision rooted in the principles of medicinal chemistry. Fluorine's high electronegativity and small size can significantly modulate a molecule's physicochemical properties.[2] This can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins through favorable electrostatic interactions, and improved membrane permeability.[2] The C-F bond is exceptionally strong, rendering it resistant to metabolic cleavage.[2]

  • The 2-(Chloromethyl) Group: This functionality serves as a highly versatile synthetic handle. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functional groups, enabling the rapid generation of a diverse chemical library from a single, readily accessible starting material.

Synthetic Pathways: From Scaffold to a Library of Derivatives

The core of a discovery program centered on this compound is the efficient and selective derivatization of the chloromethyl group. The following protocols are based on established methodologies for similar reactive pyridines and provide a robust starting point for library synthesis.

Synthesis of the Core Scaffold: this compound

While not extensively detailed in publicly available literature, a plausible and efficient synthesis of this compound can be extrapolated from known transformations. A common route involves the chlorination of the corresponding hydroxymethylpyridine.

Experimental Protocol: Chlorination of (3-Fluoropyridin-2-yl)methanol

  • Reaction Setup: To a stirred solution of (3-fluoropyridin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Diagram: General Synthetic Workflow

G A Starting Material (3-Fluoropyridin-2-yl)methanol B Chlorination (e.g., SOCl2) A->B C Core Scaffold This compound B->C D Nucleophilic Substitution (SN2) C->D E Library of Derivatives (Amines, Thiols, Phenols, etc.) D->E F Biological Screening (Anticancer, Antimicrobial, etc.) E->F G Lead Compound Identification F->G H Lead Optimization G->H

Caption: Synthetic and screening workflow for this compound derivatives.

Derivatization via Nucleophilic Substitution

The chloromethyl group is readily displaced by a variety of nucleophiles. Below are detailed protocols for the synthesis of amine, thiol, and phenol derivatives.

Experimental Protocol: Synthesis of N-((3-Fluoropyridin-2-yl)methyl)aniline Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (0.3 M).

  • Addition of Reagents: Add the desired aniline derivative (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).

  • Reaction Conditions: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter off any inorganic salts. If using DMF, dilute with ethyl acetate and wash extensively with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Experimental Protocol: Synthesis of 2-((Arylthio)methyl)-3-fluoropyridine Derivatives

  • Reaction Setup: To a stirred suspension of potassium carbonate (1.5 eq) in DMF (0.5 M), add the desired thiophenol (1.1 eq) at room temperature.

  • Addition of Electrophile: After stirring for 15 minutes to generate the thiolate, add a solution of this compound (1.0 eq) in DMF.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Experimental Protocol: Synthesis of 2-((Aryloxy)methyl)-3-fluoropyridine Derivatives

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the desired phenol (1.2 eq), and potassium carbonate (2.0 eq) in DMF (0.2 M).

  • Reaction Conditions: Heat the mixture to 100-120 °C for 12-18 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with 1 M NaOH solution, water, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Potential Biological Activities: A Landscape of Therapeutic Opportunity

While specific biological data for derivatives of this compound are not extensively reported in peer-reviewed literature, the structural motifs that can be readily synthesized from this scaffold are prevalent in a wide range of biologically active molecules. This provides a strong rationale for the exploration of its derivatives in several key therapeutic areas.

Anticancer Potential: Targeting Kinases and Other Oncogenic Pathways

Pyridine derivatives are a cornerstone of modern oncology, with many approved drugs targeting protein kinases.[3] The dysregulation of kinase activity is a hallmark of many cancers.[3]

  • Potential as Kinase Inhibitors: The general structure of an N-aryl- or N-heteroaryl-aminomethylpyridine, readily synthesized from this compound, is a common feature in many kinase inhibitors. The pyridine nitrogen can form crucial hydrogen bonds in the hinge region of the ATP-binding pocket of many kinases, while the appended aryl group can occupy hydrophobic pockets, leading to potent and selective inhibition. The 3-fluoro substituent can further enhance binding affinity and improve pharmacokinetic properties.

  • Other Anticancer Mechanisms: Beyond kinase inhibition, fluorinated pyridines have been investigated for a range of anticancer activities. For example, some 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole moiety have shown potent activity against gastric cancer cells and exhibit telomerase inhibitory activity.[4]

Table 1: Hypothetical Anticancer Activity Profile of this compound Derivatives

Derivative ClassPotential Target(s)Rationale for Activity
N-((3-Fluoropyridin-2-yl)methyl)anilinesReceptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., RAF, Aurora)Mimics the core structure of many known kinase inhibitors; fluorine can enhance binding and metabolic stability.
2-((Arylthio)methyl)-3-fluoropyridinesMay exhibit broad-spectrum antiproliferative effects.Thioether linkage introduces conformational flexibility; aryl group can be varied to probe different binding pockets.
2-((Aryloxy)methyl)-3-fluoropyridinesPotential for various mechanisms, including enzyme inhibition and receptor modulation.Ether linkage provides a stable connection; diverse phenols can be incorporated to target a range of biological macromolecules.
Antimicrobial Activity: A New Generation of Antibacterial and Antifungal Agents

The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents. Pyridine derivatives have a long history in this field, and the incorporation of fluorine can enhance their efficacy.

  • Antibacterial Potential: Novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains.[2] While structurally different, this highlights the potential of the fluoropyridine motif in antibacterial drug design. Derivatives of this compound could be explored for their ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis.

  • Antifungal Potential: Certain chlorinated pyridine carbonitrile derivatives have shown antifungal activity comparable to existing drugs like miconazole and clotrimazole. This suggests that the combination of a halogenated pyridine core with other functional groups can lead to potent antifungal agents.

Neuroprotective Effects: Modulating CNS Targets

Pyridine derivatives have also been investigated for their potential in treating neurodegenerative diseases.

  • Modulation of CNS Receptors and Enzymes: Certain 2-aminopyridine and 2-chloropyridine dicarbonitrile derivatives have been shown to be modest inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[5] Some of these compounds also exhibited neuroprotective effects in cell-based assays.[5] The derivatives of this compound, with their ability to be readily functionalized, could be tailored to target specific receptors or enzymes in the central nervous system.

A Roadmap for Biological Evaluation: From In Vitro Assays to Mechanistic Studies

A systematic evaluation of the biological activities of a newly synthesized library of this compound derivatives is crucial.

Experimental Protocol: General Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (concentration that inhibits 50% of cell growth).

Diagram: Hypothetical Kinase Signaling Pathway Inhibition

G cluster_0 Potential Inhibition of RTK Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by a derivative.

Conclusion: A Call to Exploration

This compound represents a highly promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic tractability, combined with the favorable physicochemical properties imparted by the fluorine atom, makes it an ideal starting point for the development of novel therapeutic agents. The potential for these derivatives to act as kinase inhibitors, antimicrobial agents, or neuroprotective compounds is strongly supported by the extensive literature on related pyridine-containing molecules. This guide provides a strategic framework and detailed experimental starting points for researchers to embark on the synthesis and biological evaluation of this exciting class of compounds. The path from this scaffold to a potential clinical candidate is one of systematic exploration, and the journey begins with the derivatization of this versatile core.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-3-fluoropyridine. The protocols and recommendations outlined herein are synthesized from established safety data for structurally analogous compounds and general best practices for handling halogenated pyridine derivatives. The primary objective is to ensure the integrity of the material while maintaining the highest standards of laboratory safety.

Compound Profile and Inferred Hazard Assessment

While a specific Material Safety Data Sheet (MSDS) for this exact molecule is not publicly available, a hazard assessment can be reliably inferred from related structures like 2-chloro-3-fluoropyridine, 5-chloro-2-(chloromethyl)-3-fluoropyridine, and general pyridine derivatives.[3][4] The anticipated hazards include:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[5][6][7] Pyridine and its derivatives can cause symptoms ranging from dizziness and headaches to more severe conditions upon exposure.[8][9]

  • Corrosivity/Irritation: Expected to be a severe skin, eye, and respiratory tract irritant.[5][10] The chloromethyl group, in particular, is a known lachrymator and can cause burns.

  • Flammability: Substituted pyridines are often combustible or flammable liquids/solids.[6][7][11] Vapors may form explosive mixtures with air and can travel to an ignition source.[12]

  • Reactivity: The compound is reactive towards moisture, strong oxidizing agents, strong acids, and strong bases.[13][14] Contact with incompatible materials can lead to vigorous reactions, decomposition, and the release of toxic fumes such as hydrogen chloride and nitrogen oxides.[14]

Table 1: Inferred Physicochemical and Hazard Properties
PropertyInferred Value/ClassificationRationale / Source Analogue
Molecular Formula C₆H₅ClFNPubChem[2]
Molecular Weight 145.56 g/mol Calculated
Appearance White to off-white solid or liquidBased on similar pyridine derivatives[15]
GHS Hazard Statements H302, H312, H332, H315, H318, H335Inferred from analogues (e.g., H302, H318 for 2-Chloro-3-fluoropyridine; H315, H318, H335 for 5-Chloro-2-(chloromethyl)-3-fluoropyridine)[4]
Signal Word DangerCommon for compounds with these hazard classifications[4]
Storage Temperature 2-8°CRecommended for similar reactive chloromethyl compounds to ensure stability[16]

Core Directive: Personal Protective Equipment (PPE)

A non-negotiable principle when handling this compound is the consistent and correct use of PPE. The selection of PPE is dictated by the compound's inferred irritant, toxic, and corrosive properties.

  • Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not suitable and offer poor chemical resistance.[8] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6][10]

  • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transfers of larger quantities, a face shield should be worn in addition to goggles.[8]

  • Body Protection: A flame-retardant lab coat is required. Ensure it is fully buttoned. For larger scale work, a chemical-resistant apron is advisable.

  • Respiratory Protection: All handling of this compound must be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.[8][9]

Diagram 1: PPE Decision Workflow

This diagram outlines the mandatory PPE selection process for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Task: Handling this compound fume_hood Work inside a certified chemical fume hood? start->fume_hood ppe_check Don correct PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat fume_hood->ppe_check Yes stop STOP! Do not proceed. fume_hood->stop No face_shield_check Risk of splash? ppe_check->face_shield_check add_face_shield Add Face Shield face_shield_check->add_face_shield Yes proceed Proceed with Experiment face_shield_check->proceed No add_face_shield->proceed

Caption: Mandatory PPE selection workflow for laboratory operations.

Experimental Protocols: Handling and Dispensing

Adherence to a strict protocol is critical to mitigate the risks associated with this reactive compound.

Step-by-Step Handling Protocol:
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is clear of incompatible materials, especially strong acids, bases, and oxidizing agents.[14] Prepare all necessary equipment and a designated waste container.

  • Inert Atmosphere Handling: The chloromethyl group is susceptible to hydrolysis. While not always mandatory for small-scale use, for reactions sensitive to moisture or for long-term solution stability, dispensing under an inert atmosphere (Nitrogen or Argon) is best practice.

  • Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture inside the container, which could degrade the compound.[8]

  • Dispensing: Use spark-proof tools and equipment to prevent ignition.[7][12] Grounding and bonding of containers may be necessary for larger quantities to prevent static discharge.[6][7] If the compound is a solid, avoid generating dust.[13] If it is a liquid, transfer it carefully to avoid splashing.

  • Sealing: After dispensing, purge the container headspace with an inert gas before tightly resealing.[3] Containers must be sealed securely to prevent leakage and exposure to the atmosphere.[7][8]

  • Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after completing the task.[6]

Storage and Stability

The long-term stability of this compound is contingent upon proper storage conditions. The goal is to protect it from heat, light, moisture, and atmospheric oxygen.

  • Temperature: Store in a cool, dry place. Refrigerated storage at 2-8°C is highly recommended to minimize decomposition over time.[16]

  • Atmosphere: Store under an inert atmosphere (e.g., Nitrogen or Argon). The container must be tightly sealed.[3][17]

  • Location: The storage location should be a well-ventilated area designated for hazardous chemicals, away from heat sources, open flames, or sparks.[6][8][9] Do not store in direct sunlight.[17]

  • Incompatibilities: Segregate from incompatible materials. Specifically, do not store near strong oxidizing agents, strong acids, strong bases, or areas where contact with moisture is possible.[13][14]

Table 2: Storage Condition Summary
ParameterRecommended ConditionRationale
Temperature 2-8°CReduces rate of potential decomposition reactions.
Atmosphere Inert (Nitrogen/Argon)Prevents degradation via atmospheric moisture and oxygen.
Light Store in an opaque container in the darkPrevents photochemical decomposition.
Ventilation Store in a well-ventilated areaEnsures any potential vapors do not accumulate.[3][6]
Segregation Away from acids, bases, oxidizersPrevents dangerous chemical reactions.[13][14]

Emergency Procedures: Spills and Exposure

Preparedness is key to managing accidental releases or exposures. All personnel must be familiar with the location and use of emergency equipment.

Exposure Protocol:
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][12]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[5]

Spill Management Protocol:
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause vapors to spread.

  • Control Ignition Sources: Remove all sources of heat, sparks, and flame from the area.[7][12]

  • Containment: Wearing full PPE, cover the spill with a non-flammable absorbent material such as sand, vermiculite, or diatomaceous earth.[6][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][13]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Diagram 2: Spill Response Flowchart

This flowchart provides a logical sequence of actions in the event of a chemical spill.

Spill_Response cluster_spill Spill Response Protocol spill Spill Detected evacuate Evacuate Area spill->evacuate ppe Don Full PPE (incl. respiratory if needed) evacuate->ppe control_ignition Remove Ignition Sources ppe->control_ignition contain Contain Spill with Inert Absorbent control_ignition->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Step-by-step decision guide for managing a chemical spill.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-(Chloromethyl)-3-fluoropyridine is a pivotal heterocyclic building block for medicinal chemistry and drug development. Its value is derived from a synthetically versatile structure, featuring a highly reactive chloromethyl group at the 2-position, which is amenable to a wide range of nucleophilic substitution reactions. The strategic placement of a fluorine atom at the 3-position can significantly enhance the pharmacological properties of derivative compounds, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in synthesizing diverse molecular scaffolds, such as ethers, thioethers, and amines, which are precursors to novel therapeutic agents.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[4] The incorporation of fluorine into these scaffolds is a well-established strategy in modern drug design to modulate physicochemical and pharmacokinetic properties.[2][3] this compound offers two key features for synthetic chemists:

  • A Reactive Electrophilic Center: The chloromethyl group is analogous to a benzylic halide, making it an excellent electrophile for SN2 reactions with a broad spectrum of nucleophiles.[5][6]

  • A Modulating Fluoro Substituent: The fluorine atom at the 3-position influences the electronic properties of the pyridine ring and can serve as a key interaction point with biological targets or block metabolic oxidation.[3]

This combination allows for the straightforward introduction of the 3-fluoropyridin-2-ylmethyl moiety into larger, more complex molecules, providing a reliable pathway to novel chemical entities.

Core Reactivity and Mechanistic Considerations

The primary mode of reactivity for this compound is nucleophilic substitution at the methylene carbon. This SN2 pathway is highly favored due to the stability of the transition state and the good leaving group ability of the chloride ion. While nucleophilic aromatic substitution (SNAr) to displace the fluoride is theoretically possible, it requires significantly harsher conditions and is generally not competitive under the mild conditions used for SN2 reactions.[7][8][9] The reactivity can be visualized as follows:

Reactivity_Map cluster_main This compound cluster_legend Reaction Sites mol a Primary Site (SN2) a->mol  Favored attack by  most nucleophiles  -Cl- b Secondary Site (SNAr) b->mol Requires harsh conditions  -F-

Caption: Reactivity map of this compound highlighting the primary SN2 site and the less favored SNAr site.

Synthetic Applications: Building Core Scaffolds

The true utility of this reagent is demonstrated by its facile reaction with various classes of nucleophiles to generate stable, drug-like fragments.

Synthesis of 2-((Aryloxy)methyl)-3-fluoropyridines (Ethers)

The formation of an ether linkage via reaction with phenols or alcohols is a fundamental transformation. This reaction typically proceeds under basic conditions to deprotonate the hydroxyl group, generating a potent nucleophile that readily displaces the chloride.

Causality Behind Experimental Choices:

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the "caesium effect," which can accelerate SN2 reactions. Stronger bases like sodium hydride (NaH) can be used but require anhydrous conditions.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction rate.

Synthesis of 2-(((Aryl)thio)methyl)-3-fluoropyridines (Thioethers)

Thiolates are exceptionally potent nucleophiles and react rapidly with this compound, often at room temperature.[10] This robust reaction provides access to a wide range of thioether derivatives.

Causality Behind Experimental Choices:

  • Base: As thiols are more acidic than alcohols, a weaker base like triethylamine (Et₃N) or K₂CO₃ is usually sufficient to generate the thiolate in situ.

  • Solvent: A variety of solvents can be used, including DMF, MeCN, or even Tetrahydrofuran (THF), depending on the solubility of the starting materials. The high nucleophilicity of sulfur often makes this reaction less sensitive to solvent choice compared to O-alkylation.

Synthesis of N-Substituted 2-((Amino)methyl)-3-fluoropyridines (Amines)

The introduction of nitrogen-containing moieties is critical for tuning the solubility, basicity, and receptor-binding properties of drug candidates. Primary and secondary amines react cleanly to yield the corresponding substituted aminomethylpyridines.[5]

Causality Behind Experimental Choices:

  • Base/Stoichiometry: The reaction can be performed using an excess of the amine nucleophile (2-3 equivalents), where one equivalent acts as the nucleophile and the excess serves to neutralize the HCl generated during the reaction. Alternatively, one equivalent of the amine can be used with an external inorganic or non-nucleophilic organic base (e.g., K₂CO₃, Diisopropylethylamine) to scavenge the acid. The latter approach is preferred when the amine is valuable.

  • Temperature: While some reactive amines will proceed at room temperature, gentle heating (40-80 °C) is often employed to ensure the reaction goes to completion in a reasonable timeframe.

Detailed Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrates.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Reagents 1. Dissolve Reagents (Pyridine & Nucleophile) Base 2. Add Base (e.g., K2CO3) Reagents->Base Heat 3. Stir at Set Temp (RT to 80°C) Base->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 5. Aqueous Work-up (Quench & Extract) Monitor->Workup Upon Completion Dry 6. Dry & Concentrate Workup->Dry Column 7. Column Chromatography Dry->Column Product 8. Characterize Product (NMR, MS) Column->Product

References

Protocol for nucleophilic aromatic substitution on 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: A Guide to Regioselective Nucleophilic Substitution on 2-(Chloromethyl)-3-fluoropyridine: Protocols for Targeting the C-3 Position

Introduction

This compound is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two distinct electrophilic centers: a highly reactive benzylic-type chloride at the 2-position's methyl group and a fluorine atom on the pyridine ring at the 3-position. This duality presents both a challenge and an opportunity for synthetic chemists, as the regioselectivity of nucleophilic substitution reactions is critically dependent on the reaction conditions and the nature of the nucleophile.

The chloromethyl group is primed for classical bimolecular nucleophilic substitution (SN2) reactions.[1] Conversely, the C-3 fluorine atom is not at a classically activated position (ortho or para to the ring nitrogen) for traditional nucleophilic aromatic substitution (SNAr). In a typical SNAr mechanism, the rate-determining step is the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), where the negative charge can be delocalized onto the electronegative nitrogen atom.[2][3] Attack at the C-3 position does not permit this stabilization, rendering the classical pathway energetically unfavorable.[3]

This guide provides an in-depth analysis of these competing pathways and delivers field-proven protocols designed to selectively target the C-3 fluorine atom. We will explore the mechanistic rationale for overcoming the inherent electronic bias of the substrate and provide detailed, step-by-step procedures for achieving the more challenging, yet often more desirable, C-3 functionalization via a likely concerted SNAr pathway.[4][5]

Part 1: Mechanistic Considerations and Controlling Regioselectivity

The primary consideration when working with this compound is the competition between SN2 substitution at the chloromethyl group and SNAr at the C-3 fluoro position. The choice of nucleophile, base, solvent, and temperature are the critical levers for directing the reaction to the desired outcome.

The Competing Pathways

The molecule offers two distinct electrophilic sites to an incoming nucleophile (Nu⁻), leading to two potential products. Understanding the factors that favor one pathway over the other is essential for synthetic success.

G cluster_workflow General Experimental Workflow A Reaction Setup (Inert Atmosphere) B Add Anhydrous Solvent, Base, & Nucleophile A->B C Add Substrate (2-(ClMe)-3-F-Py) B->C D Heat & Stir (Monitor by TLC/LC-MS) C->D E Aqueous Workup & Quench D->E F Extraction with Organic Solvent E->F G Dry, Filter & Concentrate F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

References

Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) from 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Chloromethyl)-3-fluoropyridine in Medicinal Chemistry

This compound has emerged as a highly valuable and versatile building block in the synthesis of complex molecular architectures for drug discovery. Its utility lies in the strategic placement of a reactive chloromethyl group and a fluorine atom on the pyridine scaffold. The pyridine ring itself is a privileged structure in medicinal chemistry, present in numerous approved therapeutic agents.[1] The chloromethyl group serves as a key electrophilic handle for introducing various side chains through nucleophilic substitution, while the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[2] This document provides a detailed guide to the synthesis of a potent kinase inhibitor, leveraging the unique reactivity of this compound.

Featured API Synthesis: A Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a prime target for therapeutic intervention.[1][3] This guide will focus on the synthesis of a pyridine-based FLT3 inhibitor, a class of compounds that has shown significant promise in preclinical and clinical studies.

The synthetic strategy hinges on the nucleophilic substitution of the chlorine atom in this compound with a suitable amine-containing scaffold. This reaction is typically efficient and allows for the direct coupling of the pyridine moiety to the core of the inhibitor.

Visualizing the Synthetic Pathway

The overall synthetic workflow for the preparation of the target FLT3 inhibitor from this compound is depicted below. This diagram illustrates the key transformation and the strategic use of our starting material.

Synthesis_Workflow cluster_reaction Nucleophilic Substitution A This compound C Target FLT3 Inhibitor API A->C Base, Solvent B Nucleophilic Partner (e.g., aminopyrazole derivative) B->C caption Synthetic route to a FLT3 inhibitor.

Caption: Synthetic route to a FLT3 inhibitor.

Detailed Experimental Protocol: Synthesis of a Pyridine-Based FLT3 Inhibitor

This protocol outlines the step-by-step synthesis of a representative FLT3 inhibitor. The procedure is based on established methodologies for nucleophilic substitution reactions on chloromethylpyridines.

Reaction Scheme:

This compound + Aminopyrazole Derivative → Target FLT3 Inhibitor

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Supplier
This compoundC₆H₅ClFN145.56Commercial Source
Aminopyrazole DerivativeVariesVariesCommercial Source
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Standard Supplier
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09Standard Supplier
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Standard Supplier
HexanesC₆H₁₄86.18Standard Supplier
Brine (saturated NaCl solution)NaCl in H₂O-Laboratory prepared
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Standard Supplier

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the aminopyrazole derivative (1.0 eq).

    • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the aminopyrazole derivative (concentration typically 0.1-0.5 M).

    • Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution. Potassium carbonate acts as a base to facilitate the nucleophilic substitution.

  • Addition of this compound:

    • Slowly add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen). The chloromethyl group is the primary site for nucleophilic attack.

  • Reaction Monitoring:

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression.

  • Work-up:

    • Once the reaction is complete (typically after 4-12 hours), cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure target FLT3 inhibitor.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final API.

Expected Yield and Characterization:

The expected yield for this type of nucleophilic substitution reaction is typically in the range of 60-85%, depending on the specific aminopyrazole derivative used. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a mild and effective base for this type of reaction. It is strong enough to deprotonate the amine nucleophile, increasing its reactivity, but not so strong as to cause unwanted side reactions.

  • Choice of Solvent: Anhydrous DMF is an excellent polar aprotic solvent for Sₙ2 reactions. It effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base, and it has a high boiling point, allowing the reaction to be heated to increase the rate.

  • Inert Atmosphere: The use of an inert atmosphere prevents potential oxidation of the starting materials or product, especially at elevated temperatures.

  • Work-up Procedure: The aqueous work-up is crucial for removing the DMF solvent and the inorganic salts (potassium carbonate and potassium chloride byproduct). The brine wash further aids in removing residual water from the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final API is of high purity, which is critical for its intended biological application.

Self-Validating System: Quality Control

To ensure the integrity of the synthesized API, the following quality control measures are essential:

  • Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC) and should typically be >98% for research and development purposes.

  • Structural Confirmation: The chemical structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Residual Solvent Analysis: Gas Chromatography (GC) should be used to quantify any residual solvents from the synthesis and purification process.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis and quality control process, emphasizing the self-validating nature of the protocol.

QC_Workflow Start Start Synthesis Reaction Nucleophilic Substitution Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Purity Purity Analysis (HPLC >98%) Characterization->Purity End Pure API Purity->End caption Synthesis and quality control workflow.

Caption: Synthesis and quality control workflow.

Conclusion

This compound is a valuable and reactive starting material for the efficient synthesis of complex APIs, such as the potent FLT3 kinase inhibitors discussed herein. The straightforward nucleophilic substitution reaction at the chloromethyl position allows for the rapid diversification of molecular scaffolds, a crucial aspect of modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors.

References

Application Notes and Protocols for the Strategic Derivatization of 2-(Chloromethyl)-3-fluoropyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 2-(Chloromethyl)-3-fluoropyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the use of versatile heterocyclic building blocks are cornerstones of successful drug design.[1][2] The this compound scaffold has emerged as a high-value starting material, embodying the advantageous properties of both a fluorinated pyridine and a reactive electrophilic handle. The fluorine atom at the 3-position significantly influences the electronic properties of the pyridine ring, often enhancing metabolic stability, binding affinity, and lipophilicity of the final drug candidate.[1][2] Simultaneously, the chloromethyl group at the 2-position serves as a highly reactive and versatile anchor for introducing a wide array of molecular fragments through nucleophilic substitution, making it an ideal entry point for library synthesis and lead optimization.

This guide provides a detailed exploration of the derivatization strategies for this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. We will detail robust protocols for the primary and most reliable transformation—nucleophilic substitution at the chloromethyl group—and then outline a strategic workflow for engaging in more complex palladium-catalyzed cross-coupling reactions.

Part 1: High-Yield Derivatization via Nucleophilic Substitution (SN2) at the Chloromethyl Group

The most direct and efficient method for derivatizing this compound is through the SN2 displacement of the chloride from the methylene bridge. This position is analogous to a benzylic halide, exhibiting high reactivity towards a broad range of nucleophiles under mild conditions. This reactivity allows for the selective functionalization of the chloromethyl group while typically leaving the C-F bond on the pyridine ring intact.

Causality Behind Experimental Choices:

The SN2 pathway is favored for the chloromethyl group due to the lower activation energy required for backside attack on the sp³-hybridized carbon compared to the energy required to disrupt the aromaticity of the pyridine ring for a nucleophilic aromatic substitution (SNAr) at the C3-F position. The protocol below utilizes a mild base and moderate temperatures to ensure selectivity for the SN2 reaction, minimizing potential side reactions like elimination or SNAr.

Experimental Workflow Diagram: SN2 Pathway

sn2_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Dissolve this compound and Nucleophile in Solvent add_base Add Base (e.g., K₂CO₃, DIPEA) start->add_base heat Heat Reaction Mixture (e.g., 25-80 °C) add_base->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Aqueous Workup (Quench, Extract) monitor->quench Upon Completion dry Dry & Concentrate quench->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General workflow for SN2 derivatization of this compound.

Detailed Protocol 1: Synthesis of 2-((Morpholino)methyl)-3-fluoropyridine

This protocol details the reaction with a common secondary amine nucleophile, morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous, sufficient for ~0.2 M concentration)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add morpholine (1.2 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-((morpholino)methyl)-3-fluoropyridine.

Data Table: Predicted Outcomes for SN2 Reactions

The following table provides expected conditions and outcomes for the SN2 reaction with various classes of nucleophiles, based on established reactivity principles for benzylic chlorides.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Predicted Yield Range
Secondary AminePiperidineK₂CO₃Acetonitrile60-8085-95%
Primary AmineBenzylamineDIPEADMF25-5080-95%
ThiolThiophenolK₂CO₃DMF2590-98%
Alcohol/PhenolPhenolCs₂CO₃DMF80-10070-85%
AzideSodium AzideN/ADMF/H₂O50-70>90%

Part 2: A Strategic Workflow for Palladium-Catalyzed Cross-Coupling

Direct palladium-catalyzed cross-coupling on the this compound scaffold is challenging. The C-F bond is generally unreactive under standard Suzuki or Buchwald-Hartwig conditions, and C-H activation would lack predictable regioselectivity. A more robust and field-proven strategy involves a multi-step sequence: first, perform an SN2 reaction at the chloromethyl handle, and second, introduce a new reactive handle (e.g., a bromine atom) onto the pyridine ring for subsequent cross-coupling.

This two-stage approach allows for the introduction of two independent points of diversity, a common and powerful strategy in the synthesis of complex drug candidates.

Strategic Workflow Diagram: SN2 followed by Cross-Coupling

coupling_workflow cluster_stage1 Stage 1: S(N)2 Derivatization cluster_stage2 Stage 2: Halogenation cluster_stage3 Stage 3: Pd-Catalyzed Cross-Coupling start 2-(Chloromethyl)- 3-fluoropyridine sn2 S(N)2 Reaction (Protocol 1) start->sn2 intermediate1 S(N)2 Product sn2->intermediate1 halogenation Regioselective Bromination (e.g., with NBS) intermediate1->halogenation intermediate2 Brominated Intermediate halogenation->intermediate2 suzuki Suzuki Coupling (Protocol 2a) intermediate2->suzuki buchwald Buchwald-Hartwig Amination (Protocol 2b) intermediate2->buchwald final_product Final Diversified Product suzuki->final_product buchwald->final_product

Caption: Strategic workflow for advanced derivatization via cross-coupling.

Detailed Protocol 2a: Suzuki-Miyaura Coupling of a Brominated Intermediate

This protocol is based on established methods for coupling heteroaryl bromides and assumes the successful synthesis of a brominated derivative from Stage 2.[3]

Materials:

  • Brominated Pyridine Intermediate (1.0 eq)

  • Aryl Boronic Acid or Pinacol Ester (1.2-1.5 eq)

  • Pd(dppf)Cl₂ (Palladium catalyst, 2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the brominated pyridine intermediate (1.0 eq), the aryl boronic acid (1.2 eq), the base (K₂CO₃, 2.0 eq), and the palladium catalyst (Pd(dppf)Cl₂, 3 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas (Argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the biaryl product.

Detailed Protocol 2b: Buchwald-Hartwig Amination of a Brominated Intermediate

This protocol outlines a typical Buchwald-Hartwig amination, a powerful C-N bond-forming reaction essential in drug discovery.[4][5]

Materials:

  • Brominated Pyridine Intermediate (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Pd₂(dba)₃ (Palladium precatalyst, 1-2 mol%)

  • XPhos or RuPhos (Ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the brominated pyridine intermediate (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and the phosphine ligand (e.g., XPhos) in toluene.

  • Add the catalyst solution to the Schlenk tube, followed by additional anhydrous toluene.

  • Seal the tube and heat the mixture to 90-110 °C for 8-24 hours, with vigorous stirring.

  • Monitor the reaction by LC-MS. After completion, cool to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired aminopyridine derivative.

Part 3: Considerations for Nucleophilic Aromatic Substitution (SNAr)

While the SN2 reaction at the chloromethyl group is dominant, direct substitution at the C-F bond is also possible under specific conditions. The fluorine at the 3-position is not as activated as a halogen at the 2- or 4-positions. However, forcing conditions with strong nucleophiles could potentially lead to SNAr products.

Causality and Selectivity:

  • Reactivity: A C-F bond at the 2-position of a pyridine ring is highly activated and reacts much faster than a C-Cl bond in SNAr reactions.

  • Competition: For this compound, the SN2 reaction at the chloromethyl group is kinetically favored under mild conditions. To promote SNAr at the C3-F position, one would need a strong, non-basic nucleophile and likely higher temperatures, but this pathway remains less predictable and is prone to side reactions. Researchers aiming for substitution on the ring are better served by the halogenation and cross-coupling strategy described in Part 2.

Conclusion

This compound is a potent building block for drug discovery, offering two distinct points for chemical modification. The primary and most reliable derivatization occurs at the chloromethyl position via SN2 reactions, providing a robust platform for introducing a vast array of chemical functionalities. For more complex modifications, a strategic, multi-step approach involving initial SN2 derivatization followed by halogenation and palladium-catalyzed cross-coupling unlocks access to a rich and diverse chemical space. This guide provides the foundational protocols and strategic insights necessary for researchers to effectively harness the synthetic potential of this valuable intermediate.

References

Application Notes and Protocols: N-Alkylation of Amines with 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Fluorinated Pyridine Scaffolds

Fluorinated pyridine derivatives are cornerstone structural motifs in modern medicinal chemistry. The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Specifically, the 3-fluoropyridine unit is a prevalent feature in numerous pharmaceuticals due to its relative resistance to nucleophilic substitution compared to its 2- and 4-fluoro counterparts.[1]

2-(Chloromethyl)-3-fluoropyridine is a highly valuable and versatile building block for drug discovery. It allows for the direct introduction of the (3-fluoropyridin-2-yl)methyl moiety onto a variety of nucleophiles. This guide provides a comprehensive overview and detailed protocols for the N-alkylation of primary and secondary amines with this compound, a key transformation for synthesizing libraries of potential therapeutic agents.

Reaction Principle: Clarifying N-Alkylation vs. Reductive Alkylation

The user's topic specified "reductive alkylation." It is crucial to clarify that the reaction of an amine with this compound is a direct N-alkylation , not a reductive alkylation (or reductive amination).

  • Direct N-Alkylation: Involves the reaction of an amine (a nucleophile) with an alkyl halide (an electrophile). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the amine's lone pair of electrons attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

  • Reductive Amination: This is a two-step, often one-pot, process where an amine first reacts with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride) to form the final alkylated amine.

The chloromethyl group of this compound is highly electrophilic, analogous to a benzylic halide, due to the electron-withdrawing nature of the pyridine ring.[2] This inherent reactivity makes it an excellent substrate for direct SN2 reactions with amine nucleophiles, eliminating the need for carbonyl intermediates and subsequent reduction steps.

Mechanistic Overview: The SN2 Pathway

The N-alkylation of a primary or secondary amine with this compound proceeds through a classic SN2 mechanism. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.

Key Steps:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the methylene carbon of this compound.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently with the C-Cl bond breaking.

  • Chloride Displacement: The chloride ion is displaced as a leaving group, forming a protonated amine product (an ammonium salt).

  • Deprotonation: A base, such as N,N-diisopropylethylamine (DIPEA), abstracts the proton from the nitrogen, regenerating a neutral amine and forming the base's hydrochloride salt.[3]

Caption: SN2 mechanism for N-alkylation.

Experimental Design: Key Parameters and Reagent Selection

The success of the N-alkylation reaction hinges on the careful selection of several key parameters.

ParameterSelection & Rationale
Amine Substrate Primary (R-NH₂) & Secondary (R₂-NH) Amines: Both are excellent nucleophiles for this reaction. Note that primary amines can potentially undergo dialkylation, especially if excess alkyl halide is used.[4]
Base N,N-Diisopropylethylamine (DIPEA / Hünig's Base): This is the base of choice. It is sterically hindered, making it a potent, non-nucleophilic proton scavenger.[5] This prevents it from competing with the substrate amine in reacting with the alkyl halide. Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can also be used, particularly in polar aprotic solvents like DMF or acetonitrile. They are often used in excess.[6]
Solvent Polar Aprotic Solvents (Acetonitrile, DMF, DMSO): These are excellent choices as they can dissolve the amine, base, and alkyl halide, and they effectively solvate the transition state, accelerating SN2 reactions. Less Polar Solvents (DCM, THF): Can also be used, but reactions may be slower.
Temperature Room Temperature to 80 °C: Most reactions proceed efficiently at room temperature. Gentle heating can be applied to accelerate reactions with less nucleophilic amines or to ensure completion.[7]
Stoichiometry Amine (1.0 eq) / Alkyl Halide (1.0-1.2 eq) / Base (1.5-2.0 eq): A slight excess of the alkylating agent can help drive the reaction to completion. A larger excess of base ensures all generated HCl is neutralized.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is an alkylating agent and should be handled with care.

Protocol 1: General Procedure for N-Alkylation with a Secondary Amine

This protocol details the reaction of this compound with a generic secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 eq.)

  • Secondary Amine (e.g., Morpholine) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask with stir bar

  • Nitrogen or Argon line

  • Standard work-up and purification glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine (1.1 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the amine, followed by the addition of DIPEA (2.0 eq.) via syringe.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in a small amount of anhydrous acetonitrile dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours). Gentle heating (e.g., 50 °C) can be applied if the reaction is sluggish.[8]

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the DIPEA·HCl salt, followed by water and then brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel. Given the basic nature of the product, it is often beneficial to use a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) or to use amine-functionalized silica to prevent streaking and improve separation.[9]

Protocol 2: N-Alkylation with a Primary Amine (Selective Mono-alkylation)

To favor mono-alkylation and prevent the formation of the di-alkylated side product, it is common to use an excess of the primary amine.

Materials:

  • This compound (1.0 eq.)

  • Primary Amine (e.g., Benzylamine) (2.0-3.0 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the primary amine (2.0-3.0 eq.) and anhydrous potassium carbonate (3.0 eq.).

  • Solvent and Substrate Addition: Add anhydrous DMF and stir to create a suspension. Add a solution of this compound (1.0 eq.) in DMF dropwise.

  • Reaction Conditions: Stir the mixture at 40-60 °C and monitor by TLC. The excess amine acts as both the nucleophile and a base, with K₂CO₃ ensuring complete neutralization.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The excess primary amine will need to be separated during column chromatography.

Caption: General experimental workflow.

Troubleshooting and Side Reactions

ProblemPotential CauseSuggested Solution
Low or No Reaction - Insufficiently nucleophilic amine.- Inactive alkyl halide.- Increase reaction temperature.- Consider adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to generate the more reactive iodo-intermediate in situ (Finkelstein reaction).[3]
Di-alkylation (Primary Amines) - Stoichiometry favors reaction of the more nucleophilic secondary amine product.- Use a significant excess of the primary amine (2-5 equivalents).- Add the alkyl halide slowly to a solution of the amine to maintain a low concentration of the electrophile.
Quaternization - The tertiary amine product reacts further with the alkyl halide.- Use stoichiometric amounts of the alkyl halide (≤ 1.0 eq).- Ensure a non-nucleophilic base like DIPEA is used, which is known to suppress quaternization.[4][10]
Difficult Purification - Product is very polar.- Streaking on silica gel column.- For basic amines, perform an acid-base extraction: dissolve crude material in an organic solvent, extract with dilute HCl (e.g., 1 M) to move the amine into the aqueous layer as its salt. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine into an organic solvent.[11][12]- Use amine-functionalized silica or add 0.5-1% triethylamine or ammonia to the chromatography eluent.[9]

References

Application Notes & Protocols: Strategic Use of 2-(Chloromethyl)-3-fluoropyridine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of Heterocycles in Kinase Inhibition

The landscape of targeted therapy, particularly in oncology, has been reshaped by the development of small molecule kinase inhibitors.[1][2] Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] A significant portion of FDA-approved kinase inhibitors utilize heterocyclic scaffolds to engage with the ATP-binding site of the target kinase.[2][3] Among these, the pyridine ring has emerged as a "privileged structure," adept at forming crucial hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[4][5]

This guide focuses on a particularly strategic building block: 2-(Chloromethyl)-3-fluoropyridine . This reagent is not merely a simple pyridine derivative; it is a precisely engineered tool for medicinal chemists. It combines the hinge-binding potential of the pyridine core with two powerful, orthogonally reactive functionalities: a highly tractable chloromethyl group for SN2-mediated scaffold elaboration and a strategically placed fluorine atom for modulating potency, selectivity, and pharmacokinetic properties. Understanding the interplay of these features is key to leveraging this reagent for the rapid development of potent and selective kinase inhibitors.

Pillar 1: The Strategic Advantages of the this compound Scaffold

The utility of this reagent stems from the distinct contribution of each of its three key components. The causality behind its selection in a synthetic campaign is a lesson in modern medicinal chemistry design.

The Pyridine Core: A Proven Hinge-Binder

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, allowing it to anchor the inhibitor molecule into the hinge region of the kinase ATP pocket. This interaction is a cornerstone of the binding mode for a vast number of successful kinase inhibitors and is often the first and most critical interaction to establish in a drug discovery program.[4][5]

The 2-(Chloromethyl) Group: A Versatile Handle for Elaboration

Positioned at the 2-position, the chloromethyl group (-CH₂Cl) functions as a potent and predictable electrophile. It is highly susceptible to nucleophilic substitution (SN2) reactions, making it an ideal linker for covalently attaching the pyridine core to a wide variety of nucleophilic fragments (e.g., amines, phenols, thiols).[6] This allows chemists to:

  • Explore Structure-Activity Relationships (SAR): By reacting the chloromethyl group with a library of nucleophiles, researchers can systematically probe different regions of the kinase binding pocket to optimize potency and selectivity.[7][8][9]

  • Introduce Diverse Functionality: This handle enables the incorporation of groups that can improve solubility, cell permeability, or other critical drug-like properties.

The 3-Fluoro Substituent: A Tool for Fine-Tuning

The strategic placement of a fluorine atom is a widely used tactic in medicinal chemistry to enhance drug properties.[10] The C-F bond is exceptionally strong, and fluorine's high electronegativity and small size impart several advantages:[11]

  • Enhanced Binding Affinity: Fluorine can engage in favorable dipole-dipole, dipole-quadrupole, and even weak hydrogen bond interactions within the protein active site, often increasing binding affinity.[12][13][14]

  • Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically liable position can block this pathway, thereby increasing the drug's half-life.[10][11]

  • Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups, which can be crucial for optimizing cellular permeability and oral absorption. It also alters lipophilicity, which directly impacts a compound's biodistribution.[12][14]

The logical relationship between these components is key to the reagent's power.

cluster_Reagent This compound cluster_Components Key Functional Components cluster_Functions Medicinal Chemistry Functions Reagent Core Reagent Pyridine Pyridine Ring Reagent->Pyridine Chloro Chloromethyl Group Reagent->Chloro Fluorine Fluorine Atom Reagent->Fluorine Hinge Hinge Binding (ATP Mimicry) Pyridine->Hinge Enables SAR SAR Exploration & Scaffold Elaboration Chloro->SAR Enables PK Modulation of: • Binding Affinity • Metabolic Stability • pKa & Lipophilicity Fluorine->PK Enables

Functional decomposition of the this compound reagent.

Pillar 2: Synthetic Applications & Step-by-Step Protocols

The primary application of this compound is as an electrophilic partner in nucleophilic substitution reactions. The most common transformation is N-alkylation of an amine-containing scaffold.

reagent 2-(Chloromethyl)- 3-fluoropyridine conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (Optional) nucleophile Nucleophilic Core (e.g., R-NH₂) product Kinase Inhibitor Scaffold conditions->product SN2 Reaction workflow Workflow

General workflow for SN2-based synthesis of kinase inhibitors.
Protocol 1: General Procedure for N-Alkylation with an Amine Nucleophile

This protocol details a robust method for coupling this compound with a primary or secondary amine, a key step in building many kinase inhibitors. The choice of a mild inorganic base like potassium carbonate is deliberate; it is strong enough to deprotonate the amine's conjugate acid formed during the reaction but not so strong as to promote side reactions. DMF is chosen for its high boiling point and excellent ability to solvate both the organic starting materials and the inorganic base.

Materials:

  • Amine-containing scaffold (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amine-containing scaffold (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a solution or suspension with a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.

  • Reagent Addition: Add this compound (1.1 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The causality for heating is to overcome the activation energy of the SN2 reaction, ensuring a reasonable reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMF used.

    • Extract the aqueous phase with ethyl acetate (3 x volumes of the aqueous phase).

    • Combine the organic layers and wash with brine (2 x volumes). This step removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure N-alkylated product.[6][15]

Data Summary: Typical N-Alkylation Conditions

The following table summarizes representative conditions. Note that optimization may be required based on the specific nucleophilicity and steric hindrance of the amine scaffold.

Nucleophile TypeBaseSolventTemp (°C)Typical Time (h)Predicted Yield (%)
Aliphatic AmineK₂CO₃DMF60-804-1275-90
AnilineCs₂CO₃Acetonitrile8012-1860-80
Imidazole/PyrazoleK₂CO₃DMF25-602-880-95
PhenolK₂CO₃Acetonitrile806-1270-85

Yields are estimates based on analogous reactions and are highly substrate-dependent.

Pillar 3: Application in a Therapeutic Context - Targeting the PI3K/AKT Pathway

Kinase inhibitors synthesized using this compound can be designed to target critical oncogenic signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers, driving cell proliferation, survival, and resistance to therapy.[16] The clinical candidate Capivasertib (AZD5363) is a potent inhibitor of the AKT kinase and serves as an excellent conceptual model for the application of pyridyl-based inhibitors.[17][18][19]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor AKT Inhibitor (e.g., Capivasertib) Inhibitor->AKT INHIBITS

The PI3K/AKT signaling pathway and the point of intervention for an AKT inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a self-validating system to determine the potency (IC₅₀) of a newly synthesized inhibitor against its target kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction; less ADP means more effective inhibition.

Materials:

  • Target Kinase (e.g., AKT1)

  • Kinase-specific substrate peptide

  • ATP solution

  • Synthesized inhibitor (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Inhibitor Titration: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.

  • Reaction Setup:

    • Add 2.5 µL of kinase reaction buffer to all wells.

    • Add 1 µL of the serially diluted inhibitor to the appropriate wells. Add 1 µL of DMSO to "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture to all wells except the "no enzyme" background control.

  • Initiate Reaction: Add 2.5 µL of a 2X ATP solution to all wells to start the kinase reaction. Final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation of cancer cells, providing a measure of its on-target effect in a biological context. The CellTiter-Glo® assay measures ATP levels as an indicator of metabolic activity and cell viability.

Materials:

  • Cancer cell line with an activated target pathway (e.g., BT474 breast cancer cells for AKT)

  • Complete cell culture medium

  • Synthesized inhibitor (dissolved in DMSO)

  • Sterile, clear-bottom, white-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare a serial dilution of the inhibitor in culture medium. Add 100 µL of the diluted inhibitor to the appropriate wells (final volume 200 µL). Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Outlook

This compound is a high-value reagent that provides a streamlined entry into potent and selective kinase inhibitors. Its well-defined reactivity allows for the systematic and predictable construction of complex molecules targeting critical nodes in cellular signaling. By understanding the distinct roles of the pyridine core, the chloromethyl linker, and the fluorine modulator, researchers can rationally design experiments and accelerate the discovery of novel therapeutic agents. The protocols outlined herein provide a robust framework for the synthesis and biological validation of inhibitors derived from this versatile chemical building block, paving the way for the next generation of targeted cancer therapies.

References

Application Notes & Protocols: Strategic Synthesis of 3-Fluoropiperidines from 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fluorinated piperidines are privileged scaffolds in modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3] The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[2][4] This guide provides a comprehensive, two-step synthetic strategy for the preparation of N-substituted-3-fluoropiperidines, utilizing the readily available but synthetically challenging building block, 2-(Chloromethyl)-3-fluoropyridine. We will detail the underlying chemical principles, provide robust, step-by-step protocols for key transformations, and discuss the critical parameters for achieving high-yield, selective synthesis. This document is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Challenge and Opportunity

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals.[5] Its combination with fluorine, particularly at the 3-position, creates a chiral scaffold with unique conformational preferences that can be exploited in drug design.[6][7] While numerous methods exist for synthesizing fluorinated piperidines, many rely on late-stage fluorination or complex multi-step preparations of pre-functionalized precursors.[8]

The starting material, this compound, presents a unique synthetic challenge due to its two distinct electrophilic sites: the highly reactive benzylic-type chloride and the C2 position of the electron-deficient fluoropyridine ring. A successful synthetic route must selectively target the chloromethyl group for initial elaboration while preserving the fluoropyridine core for a subsequent ring reduction. This guide outlines a robust strategy to achieve this transformation: a selective N-alkylation followed by a diastereoselective hydrogenation of the pyridine ring.

Overall Synthetic Strategy

The proposed synthetic pathway is a two-stage process designed to maximize selectivity and yield.

  • Stage 1: Selective N-Alkylation. The synthesis commences with a nucleophilic substitution (SN2) reaction. An appropriate N-nucleophile, containing an alkenyl group necessary for subsequent cyclization strategies or simply for building the target molecule, selectively displaces the chloride from the chloromethyl group. This reaction must be performed under conditions that favor the SN2 pathway over the competing Nucleophilic Aromatic Substitution (SNAr) at the C2-F position.[9][10]

  • Stage 2: Reductive Saturation. The resulting N-substituted-3-fluoropyridine intermediate is then subjected to catalytic hydrogenation. Modern catalytic systems are employed to reduce the aromatic pyridine ring to the corresponding piperidine with high diastereoselectivity, yielding the desired all-cis configuration of the substituents relative to the fluorine atom, while crucially avoiding hydrodefluorination.[3][8]

G cluster_0 A This compound B N-Alkenyl-N-((3-fluoropyridin-2-yl)methyl)amine (Intermediate) A->B Stage 1: Selective N-Alkylation (S_N2 Reaction) + N-Nucleophile (e.g., Allylamine) C N-Alkyl-3-fluoropiperidine (Final Product) B->C Stage 2: Reductive Saturation (Catalytic Hydrogenation) H₂, Pd/C or Rh Catalyst G cluster_workflow Hydrogenation Workflow A 1. Add Substrate & Solvent to Vessel B 2. Add Pd/C Catalyst (under N₂) A->B C 3. Seal and Purge (N₂ then H₂) B->C D 4. Pressurize with H₂ & Stir (12-24h) C->D E 5. Depressurize & Purge (N₂) D->E F 6. Filter through Celite® (Caution: Pyrophoric) E->F G 7. Concentrate Filtrate F->G H 8. Purify Product G->H

References

Troubleshooting & Optimization

Technical Support Center: 2-(Chloromethyl)-3-fluoropyridine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for substitution reactions involving 2-(Chloromethyl)-3-fluoropyridine. This versatile building block is crucial in medicinal chemistry and drug development, primarily due to the reactivity of its benzylic-type chloride, which allows for the facile introduction of various functional groups.[1] However, optimizing these reactions to achieve high yield and purity can be challenging.

This guide is structured as a series of questions and answers to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the mechanistic reasoning required to troubleshoot and adapt these methods for your specific research needs.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in the substitution of this compound is a frequent issue that can typically be traced back to one of four key parameters: solvent, base, temperature, or the quality of your reagents. The reaction proceeds via an SN2 mechanism, and its efficiency is highly dependent on these conditions.[2]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Problem: Low Yield CheckReagents Step 1: Verify Reagent Quality - Is the starting material pure? - Is the nucleophile non-degraded? - Are solvents anhydrous? Start->CheckReagents OptimizeSolvent Step 2: Optimize Solvent - Are you using a polar aprotic solvent? (e.g., DMF, Acetonitrile, DMSO) CheckReagents->OptimizeSolvent Reagents OK OptimizeBase Step 3: Evaluate Base - Is the base strong enough for the nucleophile? - Is it too strong, causing side reactions? OptimizeSolvent->OptimizeBase Solvent OK OptimizeTemp Step 4: Adjust Temperature - Is the temperature too low (slow kinetics)? - Is it too high (decomposition)? OptimizeBase->OptimizeTemp Base OK Result Improved Yield OptimizeTemp->Result Temp OK

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

  • Solvent Choice is Critical: The rate of SN2 reactions is dramatically influenced by the solvent.[3]

    • The Problem with Protic Solvents: Polar protic solvents like ethanol or water will form strong hydrogen bonds with anionic nucleophiles. This creates a "solvent cage" that stabilizes the nucleophile, shielding it and drastically reducing its reactivity.[4][5]

    • The Solution - Polar Aprotic Solvents: Polar aprotic solvents such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are ideal.[6] They can solvate the counter-cation but do not form hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked," unsolvated, and highly reactive, which significantly accelerates the SN2 reaction rate.[3][4] For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[5]

  • Base Selection: An appropriate base is required to neutralize the HCl generated during the reaction.

    • Weakly Basic Nucleophiles (e.g., phenols, thiols): A moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient to deprotonate the nucleophile without causing side reactions.

    • Amine Nucleophiles: Secondary amines like morpholine can often act as both the nucleophile and the base. For less reactive or primary amines, using a slight excess of the amine (2-3 equivalents) can be effective.[7] Alternatively, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to the degradation of the starting material or product. A good starting point is room temperature, followed by gentle heating to 50-80°C if the reaction is sluggish.[2][7] Always monitor reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid product decomposition.[8]

  • Reagent Quality: this compound is a reactive electrophile.[9] Ensure it has been stored properly (refrigerated) and appears as a yellow to brown liquid.[10] The nucleophile should be of high purity, and solvents should be anhydrous, as water can hydrolyze the starting material and solvate the nucleophile.

Q2: I'm observing significant side product formation. How can I improve selectivity?

A2: Side product formation usually arises from over-alkylation, dimerization, or a competing reaction at the C2 position of the pyridine ring.

  • Over-alkylation with Primary Amines: Primary amines can react twice to form a tertiary amine.

    • Causality: The mono-alkylated product is still nucleophilic and can compete with the starting amine for the electrophile.

    • Solution: Use a large excess of the primary amine (3-5 equivalents).[7] This ensures that the electrophile is more likely to encounter a molecule of the starting amine rather than the product, favoring mono-alkylation. The excess amine also serves as the base.

  • Dimerization/Polymerization: This can occur if the nucleophile has more than one reactive site or if the product itself is reactive under the reaction conditions.

    • Causality: A common example is the self-condensation of a thiol-containing product.

    • Solution: Use dilute conditions to disfavor intermolecular reactions. Adding the electrophile slowly (dropwise) to a solution of the nucleophile and base can also help maintain a low concentration of the electrophile, minimizing side reactions.[7]

  • Competing Nucleophilic Aromatic Substitution (SNAr): While the chloromethyl group is the more reactive site for an SN2 reaction, strong, "hard" nucleophiles under forcing conditions (high heat) might attack the C2 position, displacing the fluoride.[2]

    • Causality: The pyridine nitrogen and the fluorine atom activate the C2 position for nucleophilic aromatic substitution. Fluoropyridines are known to be highly reactive in SNAr, often much more so than their chloro- or bromo- analogs.[8][11][12]

    • Solution: To favor the desired SN2 reaction, use milder conditions (room temperature to ~80°C). "Softer," less basic nucleophiles like thiols or azides strongly favor the SN2 pathway.[2] Harder nucleophiles like alkoxides are more likely to engage in SNAr.[2]

Q3: My reaction is sluggish or fails to go to completion. What are the likely causes?

A3: A stalled reaction points to insufficient activation of the nucleophile or poor reaction kinetics.

  • Insufficiently Basic Conditions: For nucleophiles that require deprotonation (e.g., thiols, phenols, some heterocycles), the base may not be strong enough.

    • Solution: Switch to a stronger base. If you are using K₂CO₃, consider changing to Cs₂CO₃, which is more soluble and basic in organic solvents, or a stronger base like sodium hydride (NaH) for thiols and alcohols. When using NaH, be sure to add it to the nucleophile first and allow time for deprotonation before adding the this compound.

  • Poor Nucleophile: The inherent reactivity of the nucleophile plays a major role.

    • Causality: Neutral nucleophiles like water or alcohols are generally very poor reactants for this SN2 reaction without prior activation. Sterically hindered nucleophiles will also react much more slowly.[13]

    • Solution: If possible, convert the nucleophile to its conjugate base (e.g., use sodium thiophenoxide instead of thiophenol). If the nucleophile is inherently weak, you may need to increase the reaction temperature and accept a longer reaction time, while carefully monitoring for decomposition.

  • Phase Transfer Catalysis: If your nucleophilic salt (e.g., NaN₃, KCN) has poor solubility in your chosen aprotic solvent, the reaction will be slow.

    • Solution: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) or 18-crown-6. The catalyst helps shuttle the nucleophile from the solid phase into the organic phase, dramatically increasing the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this substitution?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride leaving group departs.

Caption: The concerted SN2 mechanism for nucleophilic substitution.

The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the nucleophile and the electrophile (this compound).

Q2: How do I choose the optimal solvent for my nucleophile?

A2: The best practice is to use a polar aprotic solvent . The choice among them can be refined based on the nucleophile and desired reaction temperature.

Solvent_Effect cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nuc_P Nu⁻ H1 Hδ+ Nuc_P->H1 H-Bond H2 Hδ+ Nuc_P->H2 H3 Hδ+ Nuc_P->H3 Result_P "Solvent Cage" Reduced Reactivity Nuc_A Nu⁻ Result_A "Naked" Nucleophile High Reactivity

Caption: Protic solvents cage nucleophiles, while aprotic solvents leave them "naked" and reactive.

  • Acetonitrile (ACN): Excellent choice, relatively low boiling point (82°C), good for reactions up to reflux temperature.

  • N,N-Dimethylformamide (DMF): Higher boiling point (153°C), useful if higher temperatures are needed. It is excellent at dissolving a wide range of salts.

  • Dimethyl sulfoxide (DMSO): Very high boiling point (189°C) and superior solvating power. Use when reactions are particularly difficult, but be aware that product isolation can be more challenging due to its high boiling point.

Q3: What role does the base play, and how do I select the right one?

A3: The base has two primary potential roles: 1) to neutralize the acid byproduct (HCl), and 2) to deprotonate the nucleophile to make it more reactive. The choice depends on the pKa of your nucleophile.

Base ClassExamplesWhen to UseRationale
Inorganic Carbonates K₂CO₃, Cs₂CO₃General purpose; for thiols, phenols, N-heterocycles.Mild, non-nucleophilic, and generally insoluble, making for an easy workup (filtration). Cs₂CO₃ is more effective than K₂CO₃.
Organic Amines Et₃N, DIPEAWith amine nucleophiles that are used as their salt form (e.g., morpholine HCl).Soluble organic bases. DIPEA is more sterically hindered and less nucleophilic than Et₃N.
Hydrides/Alkoxides NaH, KOtBuFor weakly acidic nucleophiles like alcohols.Very strong, irreversible deprotonation. Must be handled under inert atmosphere. Can promote SNAr.[2]
Excess Nucleophile Primary/Secondary AminesWhen using a simple, inexpensive primary or secondary amine.The amine itself acts as the base, simplifying the reaction mixture.[7]
Q4: Are there any special handling or stability considerations for this compound?

A4: Yes. As a reactive benzylic-type halide, it should be handled with care.

  • Storage: Store in a refrigerator (~4°C) under an inert atmosphere (nitrogen or argon) to prevent slow decomposition.[10][14]

  • Handling: Use in a well-ventilated fume hood. It is a lachrymator and irritant. Avoid exposure to moisture, as it can hydrolyze to the corresponding alcohol.

  • Purity: The compound is typically supplied with ~95% purity.[10] Be aware that minor impurities could affect reaction outcomes, especially on a large scale.

Experimental Protocols

The following are generalized protocols. Researchers must optimize conditions for their specific nucleophile and scale. Always monitor reactions by TLC or LC-MS.[2]

Protocol 1: Synthesis of 2-((Morpholino)methyl)-3-fluoropyridine (N-Nucleophile)
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagents: Dissolve the starting material in anhydrous acetonitrile (to make a 0.2-0.5 M solution). Add morpholine (2.5 eq) and potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60°C. Monitor the reaction every 2-4 hours until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic solids. Rinse the solids with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Fluoro-2-((phenylthio)methyl)pyridine (S-Nucleophile)
  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (to make a 0.3 M solution) and potassium carbonate (1.5 eq).

  • Reagents: Add thiophenol (1.1 eq) to the stirring suspension. Stir for 15 minutes at room temperature to form the thiolate.

  • Reaction: Add a solution of this compound (1.0 eq) in a small amount of DMF dropwise. Stir the reaction at room temperature. Monitor every hour. The reaction is often complete within 2-4 hours.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Isolation: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with brine (3x) to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: A Guide to Preventing the Decomposition of Chloromethylpyridine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chloromethylpyridine reagents. As a Senior Application Scientist, I understand the critical importance of reagent stability in ensuring the reproducibility and success of your research, particularly in the fields of pharmaceutical and agrochemical development. Chloromethylpyridines are highly valuable synthetic intermediates, but their reactivity can also be a source of frustration in the lab due to their propensity for decomposition.

This guide is designed to provide you with in-depth technical knowledge and practical, field-proven solutions to the challenges you may encounter when working with these reagents. We will move beyond simple procedural lists to explore the underlying chemistry of their instability and provide you with the tools to confidently handle, store, and troubleshoot issues related to chloromethylpyridine decomposition.

Frequently Asked Questions (FAQs)

Here, we address the most common questions our team receives regarding the stability of chloromethylpyridine reagents.

Q1: My chloromethylpyridine reagent is showing new, unexpected spots on TLC/peaks in HPLC analysis, even though it's been stored in the refrigerator. What is happening?

A1: The most likely cause is decomposition, primarily through hydrolysis. Chloromethylpyridines are susceptible to nucleophilic attack by water, even atmospheric moisture. Refrigeration slows down this process but does not entirely prevent it, especially if the container has been opened multiple times or is not properly sealed. The primary degradation product is the corresponding hydroxymethylpyridine.

Q2: What is the primary chemical pathway for the decomposition of chloromethylpyridine reagents?

A2: The primary decomposition pathway is hydrolysis . The chloromethyl group is a reactive electrophile, and the electron-withdrawing nature of the pyridine ring enhances this reactivity. Water, acting as a nucleophile, attacks the benzylic carbon, leading to the displacement of the chloride ion and the formation of the corresponding hydroxymethylpyridine. This reaction can be accelerated by the presence of bases.

Q3: Can chloromethylpyridine reagents decompose through other pathways besides hydrolysis?

A3: Yes. Another potential decomposition pathway is dimerization or polymerization . The high reactivity of the chloromethyl group can lead to self-reaction, where one molecule alkylates another. This is more likely to occur at higher concentrations, elevated temperatures, or in the presence of certain metals or bases. One study on 2-chloromethylpyridine noted its tendency to undergo bimolecular polymerization.[1]

Q4: Are the hydrochloride salt forms of chloromethylpyridines more stable?

A4: Yes, the hydrochloride salts are generally more stable and less reactive than the free base forms. The protonation of the pyridine nitrogen reduces the nucleophilicity of the ring and can help to stabilize the compound. However, they are still susceptible to hydrolysis, especially in non-anhydrous conditions. Many chloromethylpyridines are supplied as their hydrochloride salts to improve their shelf life.

Q5: What are the ideal storage conditions for chloromethylpyridine reagents?

A5: To maximize the shelf life of your chloromethylpyridine reagents, we recommend the following storage conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended, but ensure the container is well-sealed to prevent condensation upon removal.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture and oxygen.

  • Container: Use a tightly sealed, airtight container. For highly sensitive applications, consider storing in a desiccator.

Q6: What solvents are recommended for preparing stock solutions of chloromethylpyridine reagents?

A6: For short-term use, it is best to use anhydrous, aprotic, and non-nucleophilic solvents. Suitable options include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

It is crucial to use high-purity, anhydrous grades of these solvents. Even in these solvents, it is best practice to prepare solutions fresh for each experiment to avoid degradation over time. Protic solvents like methanol, ethanol, and water are generally not recommended for storage as they can react with the chloromethyl group.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common problems encountered during the use of chloromethylpyridine reagents.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent reaction yields or formation of unexpected byproducts. Decomposition of the chloromethylpyridine reagent.1. Verify Reagent Purity: Analyze the reagent by HPLC, GC-MS, or NMR to check for the presence of degradation products (e.g., hydroxymethylpyridine). 2. Use Fresh Reagent: If degradation is confirmed, use a fresh, unopened bottle of the reagent. 3. Purify the Reagent: If a fresh bottle is unavailable, consider purifying the existing stock (see Purification Protocols section).
Appearance of a new, more polar spot on TLC that stains with permanganate. Hydrolysis to the corresponding alcohol (hydroxymethylpyridine).1. Confirm Identity: Co-spot with a known standard of the corresponding hydroxymethylpyridine if available. 2. Minimize Moisture: Ensure all reaction glassware is oven-dried and reactions are run under an inert atmosphere. Use anhydrous solvents.
Formation of a high molecular weight, insoluble material in the reaction mixture. Dimerization or polymerization of the chloromethylpyridine reagent.1. Modify Reaction Conditions: Lower the reaction temperature and/or the concentration of the chloromethylpyridine reagent. 2. Purification: Filter off the insoluble material. The desired product may require purification by column chromatography or recrystallization.
Difficulty in achieving complete reaction, even with excess reagent. The actual concentration of the active chloromethylpyridine is lower than assumed due to degradation.1. Quantify the Reagent: Use a quantitative analytical technique like qNMR or a calibrated HPLC method to determine the exact concentration of the active reagent in your stock. 2. Adjust Stoichiometry: Based on the quantification, adjust the amount of reagent used in your reaction.

Understanding Decomposition Pathways

A deeper understanding of the chemical mechanisms behind decomposition is crucial for developing effective prevention strategies.

Hydrolysis: The Primary Culprit

The hydrolysis of a chloromethylpyridine to its corresponding hydroxymethylpyridine is an SN2 or SN1 type reaction, with the reactivity influenced by the position of the chloromethyl group on the pyridine ring.

Hydrolysis cluster_reactants Reactants cluster_products Products reagent Chloromethylpyridine intermediate Carbocation Intermediate (SN1 pathway) reagent->intermediate Slow, Rate-determining (SN1) product Hydroxymethylpyridine reagent->product Concerted (SN2) intermediate->product Fast, Nucleophilic Attack water H₂O hcl HCl

Caption: Generalized hydrolysis pathway of chloromethylpyridine.

Dimerization and Polymerization

The reactive nature of the chloromethyl group can also lead to intermolecular reactions, forming dimers or even polymers. This is particularly a concern for 2-chloromethylpyridine.[1] The mechanism can involve the formation of a pyridyl-stabilized carbocation or a radical intermediate, which then reacts with another molecule of the chloromethylpyridine.

Dimerization cluster_reactants Reactants cluster_product Product reagent1 Chloromethylpyridine (Molecule 1) dimer Dimerized Product reagent1->dimer reagent2 Chloromethylpyridine (Molecule 2) reagent2->dimer

Caption: Simplified representation of chloromethylpyridine dimerization.

Recommended Protocols

Protocol 1: Stability Assessment of a Chloromethylpyridine Solution

This protocol outlines a general procedure for determining the stability of a chloromethylpyridine reagent in a chosen solvent over time using HPLC.

Materials:

  • Chloromethylpyridine reagent

  • High-purity solvent of interest (e.g., anhydrous DMSO)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the chloromethylpyridine reagent in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound.

  • Storage: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the chloromethylpyridine remaining at each time point relative to the initial (T=0) peak area. Plot the percentage remaining versus time to determine the degradation rate.

Protocol 2: Purification of Partially Degraded Chloromethylpyridine Hydrochloride by Recrystallization

This protocol provides a general method for purifying chloromethylpyridine hydrochloride that has partially hydrolyzed to the corresponding hydroxymethylpyridine.

Materials:

  • Partially degraded chloromethylpyridine hydrochloride

  • Anhydrous acetone

  • Anhydrous diethyl ether or hexanes

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude chloromethylpyridine hydrochloride in a minimal amount of hot, anhydrous acetone.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a less polar solvent, such as anhydrous diethyl ether or hexanes, until the solution becomes slightly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, anhydrous acetone or the solvent mixture used for crystallization.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Analyze the purified material by HPLC or NMR to confirm the removal of the hydroxymethylpyridine impurity.

Analytical Methods for Purity and Degradation Assessment

Robust analytical methods are essential for monitoring the purity of your chloromethylpyridine reagents and identifying any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment. A typical stability-indicating method would involve a reversed-phase column and a UV detector.

Table 1: Example HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphate or acetate)
Elution Isocratic or gradient, depending on the separation needs
Flow Rate 1.0 mL/min
Detection UV at a wavelength appropriate for the specific chloromethylpyridine isomer
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities and degradation products.

Table 2: Example GC-MS Method Parameters

ParameterRecommended Setting
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Start at a low temperature (e.g., 50 °C), then ramp to a high temperature (e.g., 280 °C)
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Quantitative NMR (qNMR)

For highly accurate quantification of the active reagent, qNMR is an excellent, albeit less common, technique. It allows for the determination of purity against a certified internal standard without the need for a specific reference standard of the analyte.[1]

Concluding Remarks

The stability of chloromethylpyridine reagents is a manageable challenge with the right knowledge and laboratory practices. By understanding the primary degradation pathways of hydrolysis and dimerization, and by implementing proper storage and handling procedures, you can significantly extend the shelf life of these valuable compounds. When decomposition is suspected, the troubleshooting guide and analytical methods provided here will enable you to diagnose the problem and take corrective action.

Our goal at the Technical Support Center is to empower you with the scientific understanding to overcome experimental hurdles. We are confident that by applying the principles outlined in this guide, you will be better equipped to ensure the integrity of your research and achieve consistent, reliable results.

References

Technical Support Center: Optimizing Amination Reactions of 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 2-(chloromethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for desired outcomes. This document provides in-depth, experience-driven advice to ensure the success of your synthetic endeavors.

Understanding the Core Challenge: Competing Reaction Pathways

The primary difficulty in the amination of this compound lies in the presence of two distinct electrophilic sites, leading to a competition between two nucleophilic substitution reactions:

  • SN2 Reaction at the Chloromethyl Group: This is a nucleophilic substitution at the sp3-hybridized carbon of the chloromethyl group. This pathway is generally favored by softer, less basic nucleophiles.

  • Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: This is an addition-elimination reaction at the sp2-hybridized carbon of the pyridine ring, displacing the fluoride. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for this type of attack.[1]

The regioselectivity of the amination is highly dependent on the reaction conditions and the nature of the amine nucleophile.[1] This guide will help you control this selectivity.

Visualizing the Reaction Pathways

G cluster_sn2 SN2 Pathway cluster_snar SNAr Pathway start This compound + Amine (R-NH2) sn2_conditions Milder Conditions (Lower Temp, Weaker Base) Softer Nucleophiles start->sn2_conditions snar_conditions Harsher Conditions (Higher Temp, Stronger Base) Harder Nucleophiles start->snar_conditions sn2_product Desired Product: 2-(Aminomethyl)-3-fluoropyridine sn2_conditions->sn2_product Favors snar_product Side Product: 2-Amino-3-fluoro-X-methylpyridine (where X is the displaced Cl) snar_conditions->snar_product Favors

Caption: Competing SN2 and SNAr pathways in the amination of this compound.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of products. How can I favor the SN2 reaction to obtain 2-(aminomethyl)-3-fluoropyridine?

A1: To favor the SN2 pathway, you should aim for milder reaction conditions. Primary and secondary amines are generally expected to favor substitution at the more accessible chloromethyl position under these conditions.[1]

  • Temperature: Keep the reaction temperature low. Start at room temperature and only gently heat if necessary.

  • Base: Use a non-nucleophilic, weaker base like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3). Stronger bases can promote the SNAr reaction.

  • Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are good choices.[1]

  • Nucleophile: The nature of your amine is crucial. Less sterically hindered and "softer" amines are more likely to react at the chloromethyl group.

Q2: Under what conditions would the SNAr reaction at the 2-position be favored?

A2: Harsher reaction conditions and more strongly basic or "harder" nucleophiles can favor the SNAr pathway.

  • Temperature: Higher temperatures, such as refluxing in a high-boiling solvent, will favor the SNAr reaction.

  • Base: A strong base like sodium hydride (NaH) or sodium tert-butoxide (NaOtBu) can deprotonate the amine, making it a more potent nucleophile for SNAr.

  • Solvent: Polar aprotic solvents are still suitable, but the choice of base and temperature will be the dominant factors.

Q3: Can I use palladium catalysis for this reaction?

A3: While palladium-catalyzed aminations (like the Buchwald-Hartwig reaction) are powerful for forming C-N bonds with aryl halides, they might not be ideal for this specific substrate if you are targeting the SN2 product. Palladium catalysts are designed to activate the C-X bond on an aromatic ring, which in this case would be the C-F bond, potentially leading to the SNAr product. However, in some cases with poly-halogenated pyridines, palladium catalysis can offer unique chemoselectivity, for instance, favoring reaction at a C-Br bond over C-Cl or C-F bonds.[2] If you are struggling with other methods, a carefully selected palladium catalyst and ligand system could be explored, but it would require significant optimization.

Q4: My reaction is not going to completion. What can I do?

A4: If you are experiencing low conversion, consider the following:

  • Reaction Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

  • Temperature: Gradually increase the temperature. Be aware that this might also increase the formation of the SNAr side product.

  • Reagent Stoichiometry: Ensure you are using a slight excess of the amine (e.g., 1.2-1.5 equivalents) and the base (e.g., 2.0 equivalents).[1]

  • Reagent Purity: Verify the purity of your starting materials and ensure your solvent is anhydrous if using moisture-sensitive reagents.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific experimental issues.

Issue 1: Low Yield of the Desired 2-(Aminomethyl)-3-fluoropyridine (SN2 Product)
Possible Cause Suggested Solution
Incomplete Reaction - Increase the reaction time and monitor by TLC/LC-MS.[3] - Gradually increase the temperature in 5-10 °C increments. - Ensure adequate mixing.
Suboptimal Base - If using a weak base like NaHCO3, consider switching to a slightly stronger, non-nucleophilic base like K2CO3.
Poor Nucleophilicity of Amine - If the amine is sterically hindered or electronically poor, the reaction may be sluggish. Consider increasing the temperature or using a more polar solvent like DMF to improve solubility and reaction rate.
Degradation of Starting Material - 2-(Chloromethyl)pyridines can be lachrymatory and reactive.[4] Ensure it is handled under inert atmosphere and stored correctly. - If the reaction is run at too high a temperature for too long, decomposition may occur.
Issue 2: Poor Regioselectivity (Significant SNAr Product Formation)
Possible Cause Suggested Solution
Reaction Temperature is Too High - Lower the reaction temperature. Aim for the lowest temperature at which a reasonable reaction rate is observed. Consider running the reaction at room temperature or even 0 °C.
Base is Too Strong or Nucleophilic - Switch to a weaker, non-nucleophilic base like K2CO3 or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Solvent Effects - While polar aprotic solvents are generally used, consider a less polar solvent like THF or toluene to potentially disfavor the formation of the charged Meisenheimer intermediate in the SNAr pathway.
Nature of the Amine - If possible, use a less basic amine. The pKa of the amine can influence the reaction pathway.
Issue 3: Formation of Dimeric or Polymeric Byproducts
Possible Cause Suggested Solution
Over-alkylation of the Amine Product - The newly formed 2-(aminomethyl)-3-fluoropyridine can act as a nucleophile and react with another molecule of the starting material. - Use a larger excess of the starting amine (e.g., 3-5 equivalents) to favor the reaction with the primary amine over the product. - Add the this compound slowly to a solution of the amine and base to maintain a low concentration of the electrophile.
Reaction with Solvent - In some cases, solvents like DMF can decompose at high temperatures with strong bases to generate dimethylamine, which can act as a nucleophile.[5] Ensure reaction temperatures are appropriate for the chosen solvent and base system.

Experimental Protocols (Starting Points for Optimization)

Protocol 1: General Procedure for Favoring SN2 Amination
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.2 eq.) and potassium carbonate (2.0 eq.) in anhydrous acetonitrile (to make a 0.2-0.5 M solution with respect to the limiting reagent).

  • Reagent Addition: To this stirred suspension, add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Favoring SNAr Amination
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 eq., 60% dispersion in mineral oil) in anhydrous DMF. Add the amine (1.5 eq.) portion-wise at 0 °C and allow the mixture to stir for 30 minutes at room temperature.

  • Reagent Addition: Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting Workflow

G start Amination of this compound check_yield Is the yield low? start->check_yield check_purity Is the product impure? (Mixture of regioisomers) check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes snar_product Significant S_NAr product? check_purity->snar_product Yes success Successful Optimization check_purity->success No increase_time_temp Increase reaction time or temperature. incomplete_rxn->increase_time_temp Yes check_reagents Check reagent purity and stoichiometry. incomplete_rxn->check_reagents No increase_time_temp->check_purity check_reagents->check_purity lower_temp Lower reaction temperature. snar_product->lower_temp Yes other_byproducts Other byproducts (e.g., dimers)? snar_product->other_byproducts No weaker_base Use a weaker, non-nucleophilic base. lower_temp->weaker_base weaker_base->success excess_amine Use larger excess of amine. other_byproducts->excess_amine Yes other_byproducts->success No slow_addition Add chloromethylpyridine slowly. excess_amine->slow_addition slow_addition->success

Caption: A decision tree for troubleshooting the amination of this compound.

References

Technical Support Center: Troubleshooting Low Reactivity of 2-(Chloromethyl)-3-fluoropyridine in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting SN2 reactions involving 2-(chloromethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this substrate. Here, we provide in-depth, field-proven insights and practical solutions in a question-and-answer format to address specific experimental issues.

Understanding the Substrate: Why is this compound's Reactivity Nuanced?

Before diving into troubleshooting, it's crucial to understand the inherent electronic and steric factors governing the reactivity of this compound. The pyridine ring's nitrogen and the fluorine atom at the 3-position exert strong electron-withdrawing inductive effects.[1] This electronic pull can influence the electrophilicity of the benzylic carbon in the chloromethyl group, which is the site of SN2 attack.

Simultaneously, the proximity of the 3-fluoro substituent and the pyridine nitrogen to the chloromethyl group at the 2-position can introduce steric hindrance, potentially impeding the backside attack required for an SN2 reaction.[2][3] The interplay of these electronic and steric effects makes predicting and optimizing reaction conditions a nuanced task.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered when using this compound in SN2 reactions.

Question 1: My SN2 reaction is sluggish or not proceeding at all. What are the primary factors to investigate?

Low or no reactivity is the most common issue. The problem can usually be traced back to one or a combination of the following: the nucleophile, the solvent, the temperature, or the leaving group ability.

Initial Diagnostic Workflow

To systematically troubleshoot this issue, consider the following workflow:

G Start Low/No Reactivity Check_Nu Assess Nucleophile Strength Start->Check_Nu Check_Solvent Evaluate Solvent Choice Check_Nu->Check_Solvent If Nu is strong T1_StrongNu Switch to a stronger, less hindered nucleophile Check_Nu->T1_StrongNu If Nu is weak Check_Temp Increase Reaction Temperature Check_Solvent->Check_Temp If solvent is appropriate T2_Solvent Change to a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) Check_Solvent->T2_Solvent If solvent is protic Check_LG Enhance Leaving Group Ability Check_Temp->Check_LG If still no reaction T3_Heat Incrementally increase heat (e.g., 50°C, 80°C) Check_Temp->T3_Heat If reaction is at RT Optimize Systematically Optimize Conditions Check_LG->Optimize T4_Finkelstein Consider in situ Finkelstein reaction (add NaI) Check_LG->T4_Finkelstein If Cl is the issue

Caption: Troubleshooting workflow for low SN2 reactivity.

In-Depth Explanations & Protocols
  • Nucleophile Strength: SN2 reactions are bimolecular, meaning the rate depends on both the substrate and the nucleophile concentrations.[4][5] Strong nucleophiles are essential for a favorable reaction rate.[6]

    • Expert Insight: Basicity is a good, but not perfect, proxy for nucleophilicity.[7] Highly basic and sterically hindered nucleophiles may favor E2 elimination as a side reaction, especially at elevated temperatures.[4]

    • Troubleshooting Protocol: If using a weak nucleophile (e.g., water, alcohols), consider its conjugate base (hydroxide, alkoxides). If your nucleophile is neutral (e.g., an amine), adding a non-nucleophilic base can deprotonate it in situ, increasing its nucleophilicity.

  • Solvent Choice: The solvent plays a critical role in stabilizing the reactants and the transition state.

    • Expert Insight: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for SN2 reactions.[8] They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it more "naked" and reactive. Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that lowers its energy and reactivity.[8]

    • Data-Driven Decision Making:

SolventDielectric Constant (ε)TypeTypical SN2 Reaction Rate
Methanol 33Polar ProticSlow
Ethanol 25Polar ProticSlow
Water 80Polar ProticVery Slow
DMF 37Polar AproticFast
DMSO 47Polar AproticVery Fast
Acetonitrile 37Polar AproticFast
  • Reaction Temperature: Increasing the temperature generally increases the reaction rate.

    • Expert Insight: For sluggish reactions, incrementally increasing the temperature to 50-80°C is a standard approach. However, be mindful that higher temperatures can also promote side reactions like elimination or decomposition.

    • Troubleshooting Protocol: Set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) and monitor by TLC or LC-MS to find the optimal balance between reaction rate and purity.

  • Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can sometimes be the rate-limiting step.[9][10]

    • Expert Insight: The Finkelstein reaction can be used to exchange the chloride for a better leaving group, such as iodide, in situ. Iodide is both an excellent leaving group and a good nucleophile.[7]

    • Troubleshooting Protocol: Add a catalytic amount (10-20 mol%) or a full equivalent of sodium iodide (NaI) or potassium iodide (KI) to your reaction mixture. This will generate the more reactive 2-(iodomethyl)-3-fluoropyridine in the flask, which should then react more readily with your nucleophile.

Question 2: I am observing significant side product formation. What are the likely culprits and how can I suppress them?

The primary side reactions to consider are E2 elimination and reaction at the pyridine ring (SNAr).

Troubleshooting E2 Elimination

E2 elimination competes with SN2, especially with sterically hindered substrates and basic nucleophiles.[4]

E2_vs_SN2 cluster_0 Reaction Pathways Substrate This compound + Strong, Bulky Base SN2 SN2 Pathway (Backside Attack on CH2Cl) Substrate->SN2 Favored by: - Less bulky nucleophile - Lower temperature E2 E2 Pathway (Proton Abstraction) Substrate->E2 Favored by: - Bulky, strong base - Higher temperature

Caption: Competing SN2 and E2 pathways.

  • Expert Insight: The use of a strong, sterically hindered base like potassium tert-butoxide is a classic way to favor elimination. Conversely, to favor substitution, use a less hindered, highly nucleophilic species.

  • Troubleshooting Protocol:

    • Lower the Temperature: Elimination reactions often have a higher activation energy and are more favored at higher temperatures.[4]

    • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is less basic but still potent (e.g., azide, thiolate).

    • Use a Weaker, Non-nucleophilic Base: If a base is required to deprotonate your nucleophile, switch from strong bases like alkoxides to weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Troubleshooting SNAr at the Pyridine Ring

While the primary reaction site is the chloromethyl group, strong nucleophiles can sometimes attack the pyridine ring, particularly at the carbon bearing the fluorine (C2) or other activated positions. This is a nucleophilic aromatic substitution (SNAr) pathway.

  • Expert Insight: SNAr is generally less favorable than SN2 at the benzylic-type position under standard conditions.[11] However, very harsh conditions (high heat, very strong nucleophiles) might promote it. The fluorine at C3 is generally deactivating for SNAr at C2 due to lone-pair/lone-pair repulsion in the Meisenheimer complex intermediate.[12]

  • Troubleshooting Protocol:

    • Milder Conditions: Avoid excessively high temperatures. Most SN2 reactions on this substrate should proceed well below 100°C.

    • Control Stoichiometry: Use a modest excess of the nucleophile (1.1-1.5 equivalents) to avoid high concentrations that might drive less favorable pathways.

Question 3: My reaction works, but the yield is inconsistent. How can I improve reproducibility?

Inconsistent yields often point to issues with reagent quality, atmospheric moisture, or reaction monitoring.

  • Reagent Quality:

    • Substrate: Ensure the this compound is pure. It can be unstable over long-term storage. An NMR or GC-MS check is advisable.

    • Nucleophile: If using an anionic nucleophile, ensure it is not hydrated. For example, use freshly opened sodium hydride or dry alkoxides.

    • Solvent: Always use anhydrous (dry) solvents, as water can act as a competing nucleophile or deactivate anionic nucleophiles.

  • Inert Atmosphere:

    • Expert Insight: Many strong nucleophiles (especially organometallics, hydrides, and some alkoxides) are sensitive to air and moisture. Running the reaction under an inert atmosphere of nitrogen or argon is crucial for reproducibility.

  • Reaction Monitoring:

    • Troubleshooting Protocol: Do not rely solely on time. Follow the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction only once the starting material is consumed to an acceptable level to avoid incomplete conversion or product degradation from prolonged heating.

References

Technical Support Center: Stabilizing 2-(Chloromethyl)-3-fluoropyridine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Chloromethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers to common challenges encountered during the storage and handling of this reactive compound. Our goal is to ensure the long-term stability and integrity of your materials, directly impacting the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during storage?

A1: this compound is a reactive molecule susceptible to degradation through several pathways. The primary factors influencing its stability are exposure to moisture, elevated temperatures, and light .

The chloromethyl group is highly electrophilic, making it prone to nucleophilic attack. The pyridine ring, particularly with the electron-withdrawing fluorine atom, further activates the chloromethyl group.

  • Hydrolysis: This is the most common degradation pathway. In the presence of water, the chloromethyl group can be hydrolyzed to the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-3-fluoropyridine. This can occur even with atmospheric moisture if the container is not properly sealed.[1][2]

  • Polymerization/Self-alkylation: As an alkylating agent, this compound can react with itself, especially at elevated temperatures.[3] The nitrogen on the pyridine ring of one molecule can attack the chloromethyl group of another, leading to the formation of oligomers or polymers.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to the formation of various byproducts.[4]

Q2: I've noticed a change in the color and consistency of my stored this compound. What does this indicate?

A2: A visual change in your material, such as discoloration (e.g., turning yellow or brown) or a change in consistency (e.g., clumping or becoming syrupy), is a strong indicator of degradation. These changes are often the result of the formation of impurities and polymeric byproducts. It is highly recommended to assess the purity of the material using an appropriate analytical technique (e.g., HPLC, GC-MS, or NMR) before use. If significant degradation has occurred, the material may no longer be suitable for your application and should be disposed of according to your institution's safety guidelines.

Q3: What are the ideal long-term storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is crucial to control the environmental conditions. Based on the stability profiles of similar reactive halogenated pyridines and best practices in chemical storage, the following conditions are recommended:

Storage ConditionRecommendationRationale
Temperature -20°C Low temperatures significantly reduce the rate of chemical reactions, including hydrolysis and self-alkylation.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere displaces moisture and oxygen, minimizing the risk of hydrolysis and oxidative degradation.
Container Amber glass vial with a tightly sealed cap Amber glass protects the compound from light-induced degradation.[5] A tightly sealed cap is essential to prevent moisture ingress.
Handling Minimize exposure to ambient conditions When not in use, the container should be kept sealed and stored at the recommended temperature. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

For structurally similar compounds like 2-(Chloromethyl)pyrimidine hydrochloride, storage at -20°C has been shown to maintain stability for at least four years.[5]

Troubleshooting Guide

Issue 1: Unexpected side products in my reaction.

Symptom: Your reaction is yielding unexpected byproducts, and you suspect the quality of your this compound starting material.

Troubleshooting Steps:

  • Verify Purity: Before use, always verify the purity of your this compound, especially if it has been in storage for an extended period. Use a suitable analytical method such as HPLC, GC-MS, or NMR to identify and quantify any impurities.

  • Identify Impurities: Compare your analytical data with known potential degradation products. The most likely impurity is the hydrolyzed product, 2-(hydroxymethyl)-3-fluoropyridine.

  • Purification: If the purity is below your required specifications, consider purifying the material. Recrystallization or column chromatography may be viable options, depending on the nature of the impurities.

  • Review Storage Conditions: Ensure that your storage protocol aligns with the recommendations in the FAQ section. Improper storage is the most common cause of degradation.

Issue 2: Inconsistent results between batches.

Symptom: You are observing variability in your experimental results when using different batches or even different aliquots from the same batch of this compound.

Troubleshooting Steps:

  • Aliquotting: If you have a large quantity of the compound, it is best practice to aliquot it into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to ambient conditions and reduces the risk of contamination and degradation of the entire batch.

  • Handling Protocol: Standardize your handling protocol. Always allow the container to reach room temperature before opening to prevent moisture condensation. Use a dry, inert atmosphere (e.g., a glove box or a nitrogen-flushed bag) when weighing and dispensing the compound.

  • Fresh Solutions: If you are preparing stock solutions, they should be made fresh whenever possible. Reactive compounds like this compound can degrade in solution, even in aprotic solvents, if trace amounts of water are present.[2] If stock solutions must be stored, they should be kept at -20°C or below and used within a short timeframe.[2]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a given solvent over time.

Materials:

  • This compound

  • High-purity, anhydrous solvent of interest (e.g., DMSO, DMF)

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

  • Appropriate vials for storage

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous solvent to a specific concentration in a volumetric flask.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using your validated analytical method to determine the initial purity and concentration.

  • Storage: Store the remaining solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), remove an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Compare the purity and concentration of this compound at each time point to the initial T=0 data. A significant decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizing Degradation and Storage Logic

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

A This compound B 2-(Hydroxymethyl)-3-fluoropyridine A->B  + H2O (Hydrolysis) C Oligomers/Polymers A->C Self-alkylation (Elevated Temp) D Other Photodegradation Products A->D  Light (hν)

Caption: Key degradation routes for this compound.

Decision Workflow for Long-Term Storage

This workflow provides a logical sequence for ensuring the optimal storage of your compound.

start Receive Compound check_purity Assess Initial Purity (e.g., HPLC, NMR) start->check_purity aliquot Aliquot into smaller, single-use amber glass vials check_purity->aliquot Purity OK end_use Ready for Use check_purity->end_use Purity NOT OK (Consider Purification/Discard) inert_atm Flush vials with inert gas (Ar or N2) aliquot->inert_atm seal Seal tightly with appropriate cap inert_atm->seal store Store at -20°C seal->store store->end_use

Caption: Decision-making process for proper long-term storage.

References

Technical Support Center: Minimizing Byproduct Formation in the Diazotization of Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diazotization of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Pyridyl diazonium salts are highly valuable, yet notoriously unstable, intermediates. Their successful generation and use depend on a nuanced understanding of the reaction conditions to prevent the formation of troublesome byproducts. This resource provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What makes the diazotization of aminopyridines so challenging compared to anilines?

The primary challenge stems from the electronic nature of the pyridine ring. The ring nitrogen is electron-withdrawing, which decreases the basicity of the exocyclic amino group. This makes the initial nitrosation step more difficult than for electron-rich anilines.[1] Furthermore, the resulting pyridyl diazonium ion is often less stable than its benzenoid counterpart. The proximity of the diazonium group to the ring nitrogen, especially in the 2- and 4-positions, can lead to rapid decomposition and hydrolysis.[2][3]

Q2: What is the primary byproduct I should be concerned about?

The most common and problematic byproduct is the corresponding pyridone (hydroxypyridine), formed from the hydrolysis of the pyridyl diazonium salt.[3][4][5] This occurs when the diazonium ion reacts with water, the solvent. This reaction is highly temperature-dependent and is a major reason for low yields of the desired product.[6][7][8]

Q3: Why is a temperature of 0-5 °C so critical for this reaction?

Maintaining a strict temperature range of 0-5 °C is paramount for two reasons.[9] First, it ensures the stability of the nitrous acid (HNO₂) generated in situ, preventing its decomposition into nitrogen oxides (brown fumes).[10] Second, and most importantly, it suppresses the rate of decomposition of the thermally labile diazonium salt intermediate.[6][7] Even a slight increase in temperature can dramatically accelerate the hydrolysis reaction, leading to the formation of pyridone byproducts and the evolution of nitrogen gas.[5][11]

Q4: Can pyridyl diazonium salts be isolated?

Generally, it is strongly advised not to isolate pyridyl diazonium salts, especially those with common counterions like chloride, as they can be explosive in a dry, solid state.[10][12][13] They are almost always prepared in situ and used immediately in the subsequent synthetic step.[14] Certain salts with larger, non-nucleophilic counterions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻) show greater thermal stability and have been isolated in some cases, but this should only be attempted with extreme caution and on a small scale.[12][15][16][17]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems, their underlying chemical causes, and provides actionable protocols to mitigate them.

Issue 1: Low Yield of Desired Product & Observation of Gas Evolution

Symptoms:

  • Vigorous bubbling (N₂ gas evolution) is observed during or shortly after the addition of the nitrite source.[11]

  • Analysis of the crude reaction mixture (e.g., by LCMS) shows a major peak corresponding to the mass of the hydroxypyridine/pyridone.

  • Final product yield is significantly lower than expected.

Root Cause Analysis:

This is a classic sign of premature decomposition of the pyridyl diazonium salt. The diazonium group is an excellent leaving group (N₂), and nucleophilic attack by water leads to its displacement.[5][8] The rate of this decomposition is highly sensitive to temperature.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Competing reaction pathways in aminopyridine diazotization.

Corrective Protocol:

  • Aggressive Temperature Control:

    • Utilize an ice-salt bath to achieve temperatures between -5 °C and 0 °C for the reaction vessel.[10]

    • Pre-cool the aminopyridine-acid solution and the sodium nitrite solution separately in an ice bath before beginning the addition.

    • Crucially, monitor the internal reaction temperature with a calibrated thermometer, not the bath temperature. [11]

  • Slow, Controlled Reagent Addition:

    • The reaction between the amine and nitrous acid is exothermic.[10] Add the pre-cooled sodium nitrite solution dropwise using a syringe pump or a dropping funnel.

    • Maintain vigorous stirring throughout the addition to dissipate heat and avoid localized hotspots where decomposition can initiate.[10]

  • Immediate Use:

    • Once the diazotization is complete (confirmed by a persistent positive test on starch-iodide paper), use the resulting cold diazonium salt solution immediately in the next step.[14][18] Do not let it stand, even in the ice bath, for an extended period.

ParameterStandard ProtocolOptimized Protocol for Unstable Substrates
Cooling Bath Ice-Water (0 to 5 °C)Ice-Salt (-5 to 0 °C)
NaNO₂ Addition Manual dropwise additionSyringe pump addition over 30-60 min
Internal Temp. Monitor periodicallyContinuous monitoring, maintain ≤ 2 °C
Stirring Magnetic stirrer, moderate speedOverhead/vigorous magnetic stirring
Issue 2: Formation of Dark, Tarry Substances

Symptoms:

  • The reaction mixture turns dark red, brown, or black.

  • Formation of insoluble, tar-like material.[10]

  • Complex mixture of unidentified byproducts seen in analytical data.

Root Cause Analysis:

Tarry materials often indicate the formation of azo coupling byproducts or other decomposition products.[10][18] This can happen if the newly formed, electrophilic diazonium salt reacts with the unreacted, nucleophilic aminopyridine starting material. This side reaction is more prevalent under conditions of insufficient acidity or poor mixing.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Formation of azo byproduct from self-coupling.

Corrective Protocol:

  • Ensure Sufficient Acidity:

    • The reaction requires a strong mineral acid, typically HCl or H₂SO₄.[19] A minimum of 2.5-3.0 molar equivalents of acid relative to the aminopyridine is recommended.

    • The first equivalent protonates the aminopyridine, and the subsequent equivalents are required to generate the active nitrosating agent (nitrosonium ion, NO⁺) from sodium nitrite.[19][20]

    • Sufficient acidity suppresses the concentration of the free, unprotonated aminopyridine, minimizing its availability to act as a nucleophile for self-coupling.[19]

  • Optimize Order of Addition:

    • Always add the sodium nitrite solution to the solution of the aminopyridine in acid. Never the other way around.

    • This ensures that the aminopyridine is always in an acidic environment and that the concentration of nitrous acid is kept low at any given moment, favoring the desired reaction pathway.

  • Check Starting Material Purity:

    • Impurities in the starting aminopyridine can sometimes lead to colored byproducts.[18] Ensure the purity of your starting material before beginning the reaction.

Issue 3: Incomplete Reaction or Crystallization of Reactants

Symptoms:

  • Starch-iodide test remains negative, indicating no excess nitrous acid is present, yet starting material is still observed.

  • The reaction mixture becomes a thick, un-stirrable slurry, or solid material crystallizes out of solution at low temperatures.

Root Cause Analysis:

These issues often relate to the poor solubility of the aminopyridine salt or the choice of acid. Weakly basic aminopyridines may not be fully soluble in the acidic medium, especially at low temperatures, preventing them from reacting.[1]

Corrective Protocol:

  • Solvent and Acid Selection:

    • For particularly insoluble aminopyridines, consider alternative acid systems. While HCl is common, sometimes switching to H₂SO₄ or HBF₄ can improve the solubility of the corresponding amine salt.

    • For very weakly basic amines, diazotization in strongly acidic media (e.g., nitrosylsulfuric acid) or using alternative diazotizing agents like tert-butyl nitrite in an organic solvent may be necessary.[21][22]

  • Address Crystallization:

    • If the aminopyridine salt is crystallizing, a slight increase in the reaction volume with more aqueous acid may be required to maintain a homogenous solution.

    • Be cautious with temperatures that are too low. While 0-5 °C is the target, going significantly below -5 °C can sometimes cause crystallization rather than improve stability.[6] Find the optimal balance for your specific substrate.

  • Alternative Diazotization Methods:

    • Consider using organic nitrites (e.g., tert-butyl nitrite, isoamyl nitrite) in organic solvents like acetonitrile or DMF. This can be particularly effective for acid-sensitive or poorly soluble substrates.[21]

Summary of Key Parameters for Optimization

ParameterRecommendation & Rationale
Temperature Strictly 0-5 °C (internal). [9] Prevents diazonium salt hydrolysis and nitrous acid decomposition.[6][10]
Acid Stoichiometry Use ≥ 2.5 equivalents of strong acid. Ensures full protonation of the amine and efficient generation of the nitrosating agent, minimizing self-coupling.[19]
Nitrite Stoichiometry Use a slight excess (1.05-1.10 eq.) of NaNO₂. Ensures complete conversion. Test for excess with starch-iodide paper.[11]
Addition Rate Slow, dropwise addition of NaNO₂ solution. Controls the exothermicity of the reaction.[10][11]
Mixing Vigorous, efficient stirring. Prevents localized hotspots and high concentrations of reagents.[10]
Concentration Maintain sufficient dilution. Prevents crystallization of amine salts and improves heat transfer.

By carefully controlling these critical parameters and understanding the underlying chemical principles, researchers can significantly minimize byproduct formation and achieve higher yields and purity in the challenging yet rewarding diazotization of aminopyridines.

References

Technical Support Center: Suzuki Coupling with 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura coupling reactions with 2-(chloromethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested solutions to help you overcome common hurdles in your synthetic endeavors.

The substrate , this compound, presents a unique set of challenges. The electron-deficient nature of the pyridine ring, a characteristic of many heteroaromatic compounds, makes the C-Cl bond less reactive towards oxidative addition compared to its bromo or iodo counterparts.[1][2] Furthermore, the presence of the chloromethyl group introduces a potential site for unwanted side reactions. This guide will provide a systematic approach to selecting alternative catalysts and optimizing reaction conditions to achieve successful cross-coupling.

Troubleshooting Guide

This section is organized by common problems encountered during the Suzuki coupling of this compound. For each issue, we outline potential causes and provide actionable solutions and detailed experimental protocols.

Problem 1: Low or No Product Yield

A low or nonexistent yield is one of the most frequent issues. This can often be traced back to inefficient activation of the C-Cl bond or deactivation of the catalyst.

Potential Causes & Recommended Solutions
  • Inefficient Oxidative Addition: The initial and often rate-limiting step for aryl chlorides is the oxidative addition of the palladium(0) species into the carbon-chlorine bond.[1][2]

    • Solution 1: Employ Bulky, Electron-Rich Ligands. Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient for activating the robust C-Cl bond in electron-deficient pyridines.[3] The use of sterically hindered and electron-donating phosphine ligands is crucial. These ligands stabilize the palladium center, promote oxidative addition, and can prevent catalyst inhibition from the pyridine nitrogen.[4][5]

    • Solution 2: Switch to N-Heterocyclic Carbene (NHC) Ligands. NHC ligands are excellent alternatives to phosphines for challenging couplings. Their strong σ-donating ability enhances the electron density at the palladium center, facilitating the oxidative addition step.[6][7][8]

    • Solution 3: Consider a Nickel Catalyst. Nickel catalysts are a cost-effective and highly reactive alternative to palladium for coupling aryl chlorides.[9][10][11] They often operate through different mechanistic pathways and can be particularly effective for heteroaromatic substrates.[12]

  • Catalyst Deactivation/Inhibition: The active Pd(0) catalyst is susceptible to oxidation and can be inhibited by coordination with the pyridine nitrogen.[3][13][14]

    • Solution 1: Ensure Rigorous Inert Atmosphere. The Pd(0) species is readily oxidized to an inactive state by oxygen.[3] It is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

    • Solution 2: Use a Pre-catalyst. Modern pre-catalysts, such as the Buchwald G3 pre-catalysts, are air-stable Pd(II) complexes that are efficiently reduced to the active Pd(0) species in situ. This can lead to more reproducible results.[14]

  • Suboptimal Base or Solvent: The base is critical for activating the boronic acid for transmetalation, and the solvent influences the solubility and reactivity of all components.[3][15][16]

    • Solution: Screen Bases and Solvents. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[2] Aprotic solvents such as dioxane, toluene, or THF, often with a small amount of water, are commonly used.[17][18][19][20]

Table 1: Recommended Alternative Catalyst Systems
Catalyst SystemTypical LoadingRecommended BaseSolventKey Advantages
Pd(OAc)₂ with SPhos or XPhos1-4% Pd, 2-8% LigandK₃PO₄Toluene/H₂O or Dioxane/H₂OExcellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[5]
Pd(PEPPSI)-IPr (NHC Ligand)1-3%K₃PO₄DioxaneHighly active for C-Cl bond activation.[5]
NiCl₂(dppf)2-5%K₃PO₄Dioxane or THFCost-effective and highly reactive for aryl chlorides.[9][21]
[NiCl₂(PCy₃)₂]1-5%K₃PO₄2-MeTHF or t-Amyl AlcoholAir-stable pre-catalyst for use in green solvents.[10]
Problem 2: Significant Side Product Formation

The appearance of unexpected peaks in your analytical data often points to competing reaction pathways.

A. Dehalogenation of this compound

This side reaction involves the replacement of the chlorine atom with a hydrogen, leading to the formation of 2-methyl-3-fluoropyridine.

  • Potential Cause: The formation of a palladium-hydride (Pd-H) species is a common culprit.[17] This can arise from reactions with the base, solvent (especially alcohols), or residual water.

  • Recommended Solutions:

    • Switch to Aprotic Solvents: Avoid alcoholic solvents if dehalogenation is significant. Toluene, dioxane, or THF are preferable.[17][22]

    • Optimize the Base: Strong alkoxide bases can be a source of hydrides. Consider using phosphate or carbonate bases.[17]

    • Minimize Reaction Time: Over-extending the reaction time after the starting material is consumed can lead to increased side product formation. Monitor the reaction closely by TLC or LC-MS.

B. Protodeboronation of the Boronic Acid

This involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is a common issue, especially with heteroaryl boronic acids.[1][23][24][25]

  • Potential Cause: This hydrolysis reaction is often promoted by the presence of water and base.[3][14]

  • Recommended Solutions:

    • Use Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards hydrolysis than their corresponding boronic acids.[14][25][26] They can release the boronic acid slowly under the reaction conditions, minimizing its decomposition.[27][28]

    • Anhydrous Conditions: While some water can be beneficial for transmetalation, excessive amounts can promote protodeboronation. Ensure your solvent and base are dry.[3]

C. Homocoupling of the Boronic Acid

This side reaction leads to the formation of a biaryl species derived from two molecules of the boronic acid.

  • Potential Cause: This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[3]

  • Recommended Solutions:

    • Strict Exclusion of Oxygen: As mentioned for catalyst deactivation, rigorous degassing of solvents and maintaining a robust inert atmosphere is the most critical step to prevent homocoupling.[3]

    • Control Stoichiometry: While a slight excess (1.1-1.2 equivalents) of the boronic acid is common, a large excess can favor homocoupling.

Visualizing the Process

To better understand the reaction and troubleshooting steps, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (Ar-Cl) PdII LₙPd(II)(R)(X) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)₂) PdII->Transmetal Boronic Acid + Base PdII_R_R LₙPd(II)(R)(R') Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' (Product) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Troubleshooting_Workflow Start Start: Suzuki Coupling of This compound CheckYield Low or No Yield? Start->CheckYield SideProducts Side Products Observed? CheckYield->SideProducts No Catalyst Optimize Catalyst & Ligand (e.g., SPhos, NHC, Ni) CheckYield->Catalyst Yes Success Successful Coupling SideProducts->Success No Dehalogenation Dehalogenation? (Ar-H) SideProducts->Dehalogenation Yes Conditions Screen Base & Solvent (e.g., K₃PO₄, Dioxane) Catalyst->Conditions Inert Ensure Inert Atmosphere (Degas Solvents) Conditions->Inert Inert->CheckYield Protodeboronation Protodeboronation? (Boronic Acid -> H) Dehalogenation->Protodeboronation No Solve_Dehalogenation Use Aprotic Solvent Optimize Base Dehalogenation->Solve_Dehalogenation Yes Homocoupling Homocoupling? (R-B-B-R) Protodeboronation->Homocoupling No Solve_Protodeboronation Use Boronic Ester Anhydrous Conditions Protodeboronation->Solve_Protodeboronation Yes Homocoupling->Start No Solve_Homocoupling Strictly Exclude O₂ Control Stoichiometry Homocoupling->Solve_Homocoupling Yes Solve_Dehalogenation->Start Solve_Protodeboronation->Start Solve_Homocoupling->Start

Caption: A troubleshooting workflow to diagnose and resolve common issues in the Suzuki coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: There are two primary reasons. First, as a heteroaryl chloride, the C-Cl bond is stronger and less reactive towards oxidative addition than C-Br or C-I bonds, requiring a highly active catalyst system.[1][2] Second, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][14]

Q2: Can I use a standard catalyst like Pd(PPh₃)₄?

A2: While Pd(PPh₃)₄ is a versatile catalyst, it is often ineffective for the coupling of unreactive aryl chlorides like 2-chloropyridines under mild conditions.[2][29] More robust systems, typically involving bulky, electron-rich phosphine ligands or NHC ligands, are required to achieve good yields.[30][31][32][33]

Q3: Is water necessary for the reaction?

A3: This is a complex question. The accepted mechanism for transmetalation often involves a bridging hydroxide group between palladium and boron, suggesting water is beneficial.[1] However, excess water can lead to side reactions like protodeboronation.[3][25] Often, a small amount of water in an aprotic organic solvent (e.g., dioxane/water 10:1) provides the best balance.

Q4: My reaction turns black immediately. Is this a sign of failure?

A4: Not necessarily. The formation of black palladium black (finely divided palladium metal) can indicate catalyst decomposition. However, many successful Suzuki couplings, especially those using Pd(II) pre-catalysts, will turn dark or black as the active Pd(0) species is formed.[34] The final yield is the true indicator of success, not the color of the reaction mixture.

Q5: What is the role of the chloromethyl group in this specific substrate?

A5: The chloromethyl group is primarily an electron-withdrawing group, which can further decrease the electron density of the pyridine ring. While this can make the C-Cl bond slightly more susceptible to oxidative addition compared to an electron-rich pyridine, it also introduces a potential site for other reactions. Care must be taken to ensure that the reaction conditions are selective for the cleavage of the aryl C-Cl bond over the benzylic C-Cl bond. Fortunately, the oxidative addition into an sp² C-Cl bond is generally much more facile than into an sp³ C-Cl bond under typical Suzuki conditions.

Experimental Protocol: General Procedure for Catalyst Screening

This protocol provides a starting point for optimizing the Suzuki coupling of this compound.

  • Glassware and Reagent Preparation:

    • Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

    • Ensure all reagents are of high purity and solvents are anhydrous. The base (e.g., K₃PO₄) should be finely ground and dried.

  • Reaction Setup:

    • To the reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).

    • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Evacuate and backfill the vessel with inert gas three times.

  • Solvent Addition and Degassing:

    • Add the anhydrous, degassed solvent (e.g., dioxane, to a concentration of ~0.1 M) via syringe. If a co-solvent is used (e.g., water), add the degassed water.

    • Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Refining HPLC Methods for 2-(Chloromethyl)-3-fluoropyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-(Chloromethyl)-3-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for refining your High-Performance Liquid Chromatography (HPLC) methods. The inherent reactivity of the chloromethyl group and the electronegativity of the fluorine atom present unique challenges in achieving robust and accurate purity analysis. This resource offers expert insights and practical solutions to common issues encountered during method development and routine analysis.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Common Chromatographic Issues

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like pyridines.[1][2] It's often caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[2][3] This interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the peak.[2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate this is by adjusting the mobile phase pH. Lowering the pH (e.g., to 2.5-3.5 with formic acid or phosphoric acid) will protonate the silanol groups, reducing their interaction with the protonated pyridine nitrogen.[4]

  • Increase Buffer Strength: Using a buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM can help maintain a consistent pH and mask the silanol interactions.[4][5]

  • Use a Modern, End-Capped Column: Newer generation HPLC columns are often "end-capped," a process that chemically modifies the majority of residual silanol groups, making them less accessible for secondary interactions.[3]

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[6][7] Try diluting your sample and reinjecting.

Q2: My peaks for this compound and a related impurity are poorly resolved. How can I improve the separation?

A2: Poor resolution between closely eluting peaks is a frequent challenge, especially with isomers or structurally similar impurities.[8] Resolution can be improved by manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[9]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different solvent properties.[8][9]

    • Adjust Organic/Aqueous Ratio: Decreasing the percentage of the organic solvent (in reversed-phase HPLC) will generally increase retention times and may improve resolution.[9] A gradient elution can also be employed for complex mixtures.[9]

  • Select an Alternative Stationary Phase: If a standard C18 column is not providing adequate separation, consider columns with different selectivities.[8]

    • Phenyl Phases: These offer π-π interactions which can be beneficial for aromatic compounds like pyridines.[8]

    • Fluorinated Phases (e.g., PFP): These can provide alternative selectivity through dipole-dipole interactions.[8]

  • Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[8] However, be mindful of the potential for analyte degradation at elevated temperatures.

  • Decrease Flow Rate: A lower flow rate can enhance separation, although it will increase the analysis time.[9]

Q3: I'm seeing ghost peaks in my chromatogram, especially during a gradient run. What is the cause and how can I fix it?

A3: Ghost peaks are extraneous peaks that do not originate from the injected sample. They are often due to contamination in the mobile phase or carryover from a previous injection.[5][7]

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure you are using HPLC-grade solvents and freshly prepared mobile phases to avoid contamination.[6][10]

  • Check for Carryover: Inject a blank (your mobile phase) after a sample injection. If the ghost peak appears, it's likely due to carryover from the injector. Clean the injector and autosampler with a strong solvent.[6]

  • Proper Column Equilibration: In gradient elution, ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[11]

  • Identify Contaminants in Mobile Phase: Run a blank gradient (without an injection). If ghost peaks appear, one of your mobile phase components is likely contaminated.

Analyte Stability and Method Robustness

Q4: I suspect my this compound is degrading during analysis. How can I confirm this and prevent it?

A4: The chloromethyl group is a reactive functional group, and the compound can be susceptible to degradation, particularly hydrolysis, under certain conditions. Forced degradation studies are essential to understand the stability of your analyte.[12][13]

Troubleshooting Steps:

  • Perform Forced Degradation Studies: Intentionally expose your sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products.[14][15] This will help in developing a stability-indicating method.[14]

  • Control Mobile Phase pH: Avoid highly acidic or basic mobile phases if your forced degradation studies show significant degradation under these conditions.

  • Maintain Controlled Temperature: Use a column oven to maintain a consistent and moderate temperature.[11] Avoid excessive heat.

  • Fresh Sample Preparation: Prepare your samples fresh and store them in a cool, dark place until analysis to minimize degradation before injection.

Q5: My retention times are shifting between injections. What are the likely causes?

A5: Shifting retention times can compromise the reliability of your method.[6] The most common causes are related to the mobile phase, column, or pump.

Troubleshooting Steps:

  • Ensure Proper Mobile Phase Preparation and Degassing: Inconsistent mobile phase composition can lead to retention time drift.[11] Always degas the mobile phase to prevent air bubbles from affecting the pump's performance.[6][10]

  • Check for Leaks: Inspect the system for any loose fittings or leaks, which can cause pressure fluctuations and affect the flow rate.[10][11]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.[11]

  • Stable Column Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can impact retention times.[11]

II. Data Presentation & Experimental Protocols

Table 1: Troubleshooting Summary for Common HPLC Issues
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanolsLower mobile phase pH (2.5-3.5); use an end-capped column.[3][4]
Column overloadDilute the sample or reduce injection volume.[6][7]
Poor Resolution Suboptimal mobile phaseChange organic modifier (ACN vs. MeOH); adjust organic/aqueous ratio.[8][9]
Inappropriate stationary phaseTry a Phenyl or PFP column for alternative selectivity.[8]
Ghost Peaks Contaminated mobile phaseUse fresh, HPLC-grade solvents.[6][10]
Sample carryoverImplement a needle wash step; inject a blank to confirm.[6]
Retention Time Drift Inadequate column equilibrationIncrease equilibration time between runs.[11]
Mobile phase composition changePrepare fresh mobile phase; ensure proper mixing and degassing.[11]
Leaks in the systemCheck and tighten all fittings.[10][11]
Protocol 1: Baseline HPLC Method for this compound

This protocol provides a starting point for method development.

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Perform five replicate injections of a standard solution.

  • The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The USP tailing factor for the main peak should be less than 1.5.

Protocol 2: Forced Degradation Study Workflow

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Analysis:

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples using the developed HPLC method alongside an unstressed control sample.

  • Monitor for the appearance of new peaks and the decrease in the main peak area.

III. Visualizations

Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing or Fronting? peak_shape->tailing Yes retention Retention Time Shift? resolution->retention No optimize_mp Optimize Mobile Phase (Organic Ratio / Solvent Type) resolution->optimize_mp Yes extra_peaks Extra Peaks? retention->extra_peaks No check_equilibration Check Column Equilibration retention->check_equilibration Yes is_ghost Ghost or Degradation Peak? extra_peaks->is_ghost Yes check_pH Adjust Mobile Phase pH (Lower for Tailing) tailing->check_pH check_conc Check Sample Concentration (Dilute for Fronting/Tailing) tailing->check_conc change_column Use End-Capped Column tailing->change_column end Problem Resolved check_pH->end check_conc->end change_column->end change_phase Change Stationary Phase (e.g., Phenyl, PFP) optimize_mp->change_phase adjust_flow Adjust Flow Rate or Temp optimize_mp->adjust_flow change_phase->end adjust_flow->end check_leaks Inspect for System Leaks check_equilibration->check_leaks check_mp_prep Verify Mobile Phase Prep & Degassing check_leaks->check_mp_prep check_mp_prep->end blank_run Run Blank Gradient is_ghost->blank_run Ghost forced_degradation Perform Forced Degradation Study is_ghost->forced_degradation Degradation injector_clean Clean Injector blank_run->injector_clean forced_degradation->end injector_clean->end

Caption: A stepwise workflow for troubleshooting common HPLC issues.

Method_Development_Logic cluster_0 Initial Conditions cluster_1 Optimization cluster_2 Validation start_col Select Column (e.g., C18) eval_peak Evaluate Peak Shape & Tailing Factor start_col->eval_peak start_mp Select Mobile Phase (e.g., ACN/Water with Acid) start_mp->eval_peak adjust_ph Adjust pH / Buffer eval_peak->adjust_ph Tailing > 1.5 eval_res Evaluate Resolution eval_peak->eval_res Tailing OK adjust_ph->eval_peak adjust_gradient Adjust Gradient Slope eval_res->adjust_gradient Resolution < 1.5 change_solvent Change Organic Solvent (ACN <=> MeOH) eval_res->change_solvent Resolution < 1.5 sys_suit System Suitability Test eval_res->sys_suit Resolution OK adjust_gradient->eval_res change_solvent->eval_res forced_deg Forced Degradation (Specificity) sys_suit->forced_deg Pass final_method Final Validated Method forced_deg->final_method Specific

Caption: Logical flow for HPLC method development for substituted pyridines.[1]

IV. References

  • Vertex AI Search. (2025-02-06). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Pyridone Isomers. Retrieved from BenchChem.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from Sigma-Aldrich.

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments.

  • Persee. (2025-08-22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from pgeneral.com.

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from ace-hplc.com.

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Retrieved from BenchChem.

  • ScienceDirect. (2013). Forced degradation and impurity profiling.

  • SpringerLink. (n.d.). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities.

  • ResearchGate. (2025-08-10). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.

  • Journal of Food and Drug Analysis. (n.d.). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses.

  • SiliCycle. (n.d.). FAQ: Why is my chromatogram showing peak tailing, ghost peaks, fronting peaks, split peaks / shoulder peaks or rounded peaks?. Retrieved from SiliCycle.

  • uHPLCs. (2025-04-19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.

  • Rasayan Journal of Chemistry. (2019). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES.

  • Phenomenex. (2025-06-09). How to Reduce Peak Tailing in HPLC?.

  • PharmaGuru. (2025-06-06). How To Improve Resolution In HPLC: 5 Simple Tips.

  • PubMed. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method.

  • Chrom Tech, Inc. (2025-10-28). What Causes Peak Tailing in HPLC?.

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.

References

Technical Support Center: Managing Exothermic Events in Large-Scale Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the safe and efficient synthesis of fluoropyridines at scale. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent thermal hazards associated with fluorination chemistry. Our focus is on providing practical, field-proven insights and robust protocols to ensure both the success of your synthesis and the safety of your laboratory.

Introduction to Thermal Hazards in Fluoropyridine Synthesis

The introduction of a fluorine atom onto a pyridine ring is a critical transformation in the synthesis of many pharmaceuticals and agrochemicals. However, the methods employed, particularly at a large scale, often involve highly exothermic reactions that can pose significant safety risks if not properly managed.[1] The primary concern is a thermal runaway, a situation where the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure, potentially resulting in an explosion.[2]

This guide will focus on two common methods for fluoropyridine synthesis: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr), detailing the specific exothermic risks and control strategies for each.

Part 1: The Balz-Schiemann Reaction: A High-Energy Pathway

The Balz-Schiemann reaction is a traditional and widely used method for introducing fluorine to an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[3][4][5] While effective, this reaction is notoriously energetic and requires stringent control measures.[3][6]

Troubleshooting Guide: Balz-Schiemann Reaction

Q1: My Balz-Schiemann reaction shows a sudden, uncontrolled temperature spike during the decomposition of the diazonium salt. What is happening and how can I prevent it?

A1: This is a classic sign of a thermal runaway, likely due to the uncontrolled decomposition of the isolated diazonium salt.[3] The decomposition is a first-order, SN1-type process that can be highly exothermic.[3] If the heat generated is not dissipated effectively, the reaction rate will accelerate, leading to a dangerous situation.

  • Causality: The stability of aryldiazonium salts is limited, and they can decompose violently upon heating.[3][6] The rate of decomposition is highly temperature-dependent.

  • Preventative Measures:

    • Avoid Isolation (When Possible): Modern approaches aim to generate and decompose the diazonium salt in situ to avoid the hazardous isolation of the potentially explosive intermediate.[3]

    • Controlled Addition: If isolating the salt is unavoidable, the subsequent decomposition should be performed by adding the salt portion-wise to a pre-heated, inert solvent. This makes the reaction dose-controlled, meaning the rate of heat generation is limited by the rate of addition.[7]

    • Solvent Selection: The choice of solvent is critical for tempering the reaction.[3][8] High-boiling, inert solvents can act as a heat sink. Studies have shown that low or non-polar solvents like PhCl and hexane can facilitate the reaction at lower temperatures.[8]

    • Calorimetry Studies: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC).[9][10] This will determine the onset temperature of decomposition and the total heat of reaction, which are critical for designing a safe process.

Q2: I'm observing significant gas evolution (N₂) and pressure buildup in my reactor during a large-scale Balz-Schiemann reaction. How should I manage this?

A2: Rapid gas evolution is an inherent feature of the Balz-Schiemann reaction as nitrogen gas is a byproduct of the diazonium salt decomposition.[5] On a large scale, this can lead to a dangerous over-pressurization of the reactor.

  • Causality: The decomposition of one mole of diazonium salt generates one mole of nitrogen gas. If the decomposition is rapid, the rate of gas generation can exceed the venting capacity of the reactor.

  • Management Strategies:

    • Reactor Design: The reactor must be equipped with an appropriately sized pressure relief system (e.g., a rupture disc or relief valve).

    • Controlled Reaction Rate: By controlling the temperature and addition rate, you can control the rate of nitrogen evolution.

    • Headspace: Ensure sufficient headspace in the reactor to accommodate gas evolution.[7]

    • Continuous Flow Chemistry: For large-scale production, consider transitioning to a continuous flow reactor.[11][12][13] The small reaction volume at any given time significantly mitigates the risk of a runaway reaction and pressure buildup.[2][13]

Workflow for Thermal Hazard Assessment of Balz-Schiemann Reaction

Thermal_Hazard_Assessment cluster_0 Step 1: Preliminary Analysis cluster_1 Step 2: Reaction Calorimetry cluster_2 Step 3: Safety Measures Design A Literature Review: Identify known hazards of the specific diazonium salt. B DSC/TGA Analysis: Determine onset temperature of decomposition and mass loss. A->B C Isothermal Reaction Calorimetry: Measure heat of reaction under process conditions. B->C Proceed if DSC indicates high exothermicity D Calculate Adiabatic Temperature Rise (ΔTad). C->D E Define Safe Operating Limits: Temperature, pressure, addition rates. D->E Input for defining limits F Design Emergency Relief System (ERS). E->F G Develop Quenching/Emergency Shutdown Protocol. F->G

Caption: Decision workflow for thermal hazard assessment.

Part 2: Nucleophilic Aromatic Substitution (SNAr): A Milder, but Still Exothermic, Alternative

Nucleophilic aromatic substitution (SNAr) is another important route to fluoropyridines, often involving the displacement of a good leaving group (like a nitro or chloro group) by a fluoride source.[14][15] While generally less hazardous than the Balz-Schiemann reaction, SNAr reactions can still be significantly exothermic, especially when highly activated substrates are used.[16]

Troubleshooting Guide: SNAr Reactions

Q1: I am running an SNAr reaction to produce a fluoropyridine, and I'm seeing a significant exotherm upon addition of the fluoride source. How can I control this?

A1: The exotherm in an SNAr reaction is due to the formation of the C-F bond and the associated energetics of the reaction.[16] The rate of heat release is directly proportional to the rate of the reaction.

  • Causality: The reaction proceeds through a Meisenheimer complex, and the overall reaction is often exothermic.[15] The reaction rate, and thus the rate of heat generation, is influenced by the solvent, temperature, and the nature of the reactants.

  • Control Strategies:

    • Semi-Batch Addition: Add the fluoride source (e.g., KF, CsF) or the substrate solution slowly and in a controlled manner to the reaction mixture.[7] This allows the reactor's cooling system to keep pace with the heat generation.

    • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the system.[7]

    • Efficient Cooling: Ensure your reactor has an efficient cooling system and that the heat transfer is adequate. On scale-up, the surface-area-to-volume ratio decreases, making heat removal more challenging.[9]

    • Lower Temperature: If the reaction kinetics permit, running the reaction at a lower temperature will slow the reaction rate and the rate of heat evolution.[17]

Q2: My SNAr reaction is not going to completion, and I'm tempted to increase the temperature to drive it forward. What are the risks?

A2: Increasing the temperature will increase the reaction rate, but it can also introduce new hazards.

  • Risks of Increased Temperature:

    • Secondary Decompositions: The starting materials, products, or solvent may have a thermal decomposition pathway that is initiated at higher temperatures. A calorimetry study (DSC) is essential to determine the onset temperature of any secondary decompositions.[9]

    • Pressure Buildup: If the solvent's boiling point is exceeded, or if there is a gas-evolving decomposition, the reactor pressure can increase significantly.

    • Loss of Control: A small increase in temperature can lead to a disproportionately large increase in reaction rate, potentially leading to a thermal runaway if the cooling capacity is exceeded.

  • Alternative Strategies:

    • Catalyst: Investigate the use of a phase-transfer catalyst to enhance the reaction rate at a lower temperature.

    • Fluoride Source: The choice of fluoride source and counter-ion can significantly impact reactivity.

    • Solvent: A more polar, aprotic solvent (e.g., DMSO, DMF) can accelerate SNAr reactions.

Data Summary: Key Thermal Safety Parameters
ParameterDescriptionMethod of DeterminationImportance for Safety
Tonset Onset temperature of decompositionDifferential Scanning Calorimetry (DSC)Defines the maximum safe operating temperature.[9]
ΔHrxn Heat of reactionReaction Calorimetry (RC)Determines the total energy released by the desired reaction.[10][18]
ΔTad Adiabatic temperature riseCalculated from ΔHrxn and heat capacityPredicts the maximum temperature the reaction could reach in a worst-case scenario (no cooling).[9]
MTSR Maximum Temperature of the Synthesis ReactionCalculated from ΔTad and process temperatureThe highest temperature the reaction would reach if cooling fails. Must be below Tonset.[9]

Part 3: Emergency Preparedness and Protocols

Even with the best planning, unexpected events can occur. A robust emergency plan is essential.[19]

FAQs: Emergency Procedures

Q1: What is the first thing I should do if I suspect a thermal runaway is beginning?

A1: Your immediate priority is to stop the addition of any further reactants. If the reaction is dose-controlled, this will stop the generation of more heat. Then, initiate emergency cooling.[7] If the temperature continues to rise uncontrollably, follow your site's specific emergency shutdown procedure, which may include evacuation.

Q2: What is a "reaction quench," and when should I use it?

A2: A reaction quench is the rapid addition of a chemical to stop the reaction. This should only be used as a last resort when other control measures have failed. The quench agent must be chosen carefully to be effective and not create a new hazard. For example, quenching a reaction with water can be dangerous if water reacts exothermically with any of the reagents. A pre-validated quenching protocol is a critical part of any process safety plan.

Protocol: Emergency Shutdown for an Exothermic Event
  • Stop All Feeds: Immediately cease the addition of all reactants.

  • Maximize Cooling: Activate emergency cooling systems.

  • Alert Personnel: Inform all personnel in the immediate vicinity of the situation.

  • Initiate Quench (if pre-approved and safe): If the temperature continues to rise and a validated quenching procedure exists, execute it according to the standard operating procedure.

  • Evacuate: If the situation cannot be brought under control, evacuate the area and alert emergency services.

  • Secure the Area: From a safe location, take steps to secure the lab, such as closing fume hood sashes.[19]

Diagram: Hierarchy of Controls for Exothermic Reactions

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (e.g., find a non-hazardous route) Substitution Substitution (e.g., use a milder fluorinating agent) Engineering Engineering Controls (e.g., flow reactors, cooling systems, relief vents) Administrative Administrative Controls (e.g., SOPs, training, calorimetry studies) PPE Personal Protective Equipment (PPE)

Caption: Hierarchy of controls for managing exothermic risks.

References

Technical Support Center: Navigating Chemoselectivity in the Functionalization of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the complex challenges associated with the chemoselective functionalization of polyhalogenated pyridines. Polyhalogenated pyridines are invaluable synthons in the creation of pharmaceuticals and advanced materials, yet their reactivity can be notoriously difficult to control.[1][2] This resource offers field-proven insights and detailed protocols to help you achieve your synthetic targets with precision and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the functionalization of polyhalogenated pyridines, presented in a question-and-answer format to directly tackle specific experimental challenges.

Section 1: Understanding the Fundamentals of Reactivity

Question 1: I'm planning a cross-coupling reaction on a dihalopyridine. Which halogen is likely to react first and why?

Answer: The regiochemical outcome of cross-coupling reactions on polyhalogenated pyridines is a delicate interplay of electronic and steric factors.[3] Generally, for di- and polyhalogenated pyridines, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. However, the position on the pyridine ring often plays a more decisive role.

The pyridine nitrogen atom renders the α- (C2, C6) and γ- (C4) positions electron-deficient, making them more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0).[4] Therefore, a halogen at the C2, C4, or C6 position is typically more reactive than one at the C3 or C5 position. For instance, in 2,6-dichloropyridine, while both halogens are electronically similar, the presence of a substituent can introduce steric hindrance that directs the reaction to the less hindered position.[4]

It's crucial to remember that this inherent reactivity can be modulated and even overridden by the careful selection of catalysts, ligands, and reaction conditions.[3]

Question 2: My electrophilic aromatic substitution on a chloropyridine is failing. What is the likely cause and how can I overcome this?

Answer: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts reactions.[5][6] Often, instead of substitution on the ring, the reaction leads to addition at the nitrogen atom.[6] Furthermore, under the acidic conditions frequently employed for EAS, the pyridine nitrogen can be protonated, further deactivating the ring.[5]

Troubleshooting Steps:

  • Activate the Ring: A common and effective strategy is to synthesize the corresponding pyridine N-oxide. The N-oxide is significantly more reactive towards electrophilic substitution, and the oxygen atom can be subsequently removed by reduction.[5][6]

  • Employ Harsher Conditions: While generally less desirable due to potential side reactions, increasing the temperature and using stronger Lewis acids can sometimes force the reaction to proceed. However, this approach is often limited in scope.[7]

  • Consider Alternative Strategies: If direct EAS is not feasible, a multi-step approach involving a directed ortho-metalation (DoM) followed by quenching with a suitable electrophile can be a powerful alternative for introducing substituents at specific positions.[8]

Section 2: Cross-Coupling Reactions - A Game of Selectivity

Question 3: I am getting a mixture of products in my Suzuki-Miyaura coupling of 2,4-dibromopyridine. How can I favor substitution at the C4 position?

Answer: While the C2 and C4 positions on the pyridine ring are both electronically activated, achieving selectivity between them can be challenging.[4] The inherent reactivity often favors the C2 position. To steer the reaction towards the C4 position, you can employ several strategies that leverage steric and electronic modifications of the catalytic system.

Strategies for C4-Selectivity:

  • Sterically Demanding Ligands: The use of bulky phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst can sterically hinder the approach to the more accessible C2 position, thereby favoring reaction at the C4 position.[3]

  • Lewis Acid Catalysis: The addition of a Lewis acid can alter the electronic properties of the pyridine ring. Coordination of the Lewis acid to the pyridine nitrogen can enhance the electrophilicity of the C4 position, promoting selective coupling.[9]

  • Reaction Conditions Optimization: Fine-tuning parameters such as solvent, base, and temperature can have a profound impact on regioselectivity. A systematic screening of these conditions is often necessary to find the optimal window for C4-functionalization.[3]

Parameter Effect on C4-Selectivity Example/Rationale
Ligand Bulk Increased bulk favors C4Bulky ligands like XPhos or SPhos can block the C2 position.
Lewis Acid Can enhance C4 reactivityAlMe₃ or Zn(II) salts can coordinate to the nitrogen, influencing the electronic distribution.[9]
Solvent Polarity Can influence catalyst-substrate interactionLess polar solvents may favor sterically driven selectivity.
Base Strength Can affect the rate of competing pathwaysA weaker base might slow down the reaction at the more reactive C2 site.

Question 4: My Sonogashira coupling on a polyhalogenated pyridine is giving low yields. What are the common pitfalls?

Answer: Low yields in Sonogashira couplings of polyhalogenated pyridines can stem from several factors, including catalyst deactivation, homocoupling of the alkyne (Glaser coupling), and substrate decomposition.

Troubleshooting Workflow for Low Yield Sonogashira Coupling:

G start Low Yield Observed catalyst Is the Catalyst Active? start->catalyst substrates Are Substrates Pure & Degassed? catalyst->substrates Yes solution1 Use fresh catalyst/ligand. Consider a more robust catalyst system. catalyst->solution1 No conditions Are Reaction Conditions Optimal? substrates->conditions Yes solution2 Purify starting materials. Thoroughly degas solvents. substrates->solution2 No homocoupling Is Glaser Homocoupling Occurring? conditions->homocoupling Yes solution3 Optimize temperature, solvent, and base. Screen different copper sources. conditions->solution3 No solution4 Add an amine base (e.g., Et3N). Run under an inert atmosphere. homocoupling->solution4

Section 3: Lithiation and Halogen-Metal Exchange

Question 5: I am attempting a directed ortho-lithiation on a 3-chloropyridine, but I am observing poor regioselectivity. What factors govern the site of lithiation?

Answer: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of pyridines.[8] In the case of 3-halopyridines, lithiation can occur at either the C2 or C4 position. The outcome is highly dependent on the base used and the reaction conditions. Lithium diisopropylamide (LDA) is a common base for these transformations. The regioselectivity is a result of a kinetic versus thermodynamic control.

  • Kinetic Deprotonation: The C2 position is generally more acidic due to the inductive effect of the nitrogen atom, leading to faster deprotonation at this site, especially at low temperatures.

  • Thermodynamic Control: The C4-lithiated species can be more stable in some cases, and under conditions that allow for equilibration (e.g., higher temperatures or longer reaction times), this may become the major product.

The choice of base is critical. For instance, using LDA often favors lithiation at the position ortho to the directing group (the halogen in this case).[8]

Question 6: I've heard of the "halogen dance" reaction. When is this a concern, and can it be used synthetically?

Answer: The halogen dance is a base-catalyzed rearrangement where a halogen atom migrates to a different position on the pyridine ring.[10][11] This typically occurs when attempting to deprotonate a halopyridine, especially with strong bases like lithium amides. The mechanism often involves an initial deprotonation followed by a series of halogen-metal exchange steps.[12]

While it can be an unexpected side reaction, the halogen dance can also be a powerful synthetic tool to access substitution patterns that are difficult to obtain through other methods.[10][13][14] By carefully controlling the reaction conditions (base, temperature, and electrophile quench), one can drive the migration to a desired position and then trap the resulting organolithium species.[11]

Key Factors Influencing the Halogen Dance:

  • Choice of Base: Strong, non-nucleophilic bases like LDA are often used to initiate the deprotonation.[10]

  • Temperature: Temperature plays a crucial role in the thermodynamics of the rearrangement.[10]

  • Solvent: The solvent can influence the aggregation state and reactivity of the organolithium intermediates.[10]

G

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position of 2,4-Dichloropyridine

This protocol is adapted from methodologies that employ sterically hindered ligands to achieve C4 selectivity.[3]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene/H₂O (10:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyridine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed ortho-Lithiation of 3-Chloropyridine and Trapping with an Electrophile

This protocol is based on established procedures for the regioselective lithiation of halopyridines.[8]

Materials:

  • 3-Chloropyridine

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (1.1 equiv, in hexanes)

  • Dry Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add dry THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise and stir for 30 minutes at -78 °C to generate LDA in situ.

  • Add a solution of 3-chloropyridine in dry THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzaldehyde) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Regioselective Functionalization of 2-(Chloromethyl)-3-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and drug development, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] 2-(Chloromethyl)-3-fluoropyridine has emerged as a valuable and versatile building block, offering two distinct points for chemical modification: a highly reactive benzylic-type chloride and a fluorine atom on the pyridine ring.

This guide provides a comprehensive characterization of the reaction products of this compound. We will delve into the competing reaction pathways, provide a comparative analysis of its reactions with various nucleophiles, and present detailed, field-tested experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this reagent in complex synthetic campaigns.

Core Directive: Understanding the Competing Reaction Pathways

The synthetic utility of this compound is dictated by the chemoselective functionalization of its two electrophilic sites. The primary mechanistic pathways are nucleophilic substitution at the chloromethyl group (an S_N_2 reaction) and nucleophilic aromatic substitution at the C-3 fluoro position (an S_N_Ar reaction).

  • S_N_2 Reaction at the Chloromethyl Group (Favored Pathway): The chloromethyl group is analogous to a benzylic halide, making the chloride an excellent leaving group. This site is highly susceptible to attack by a wide range of nucleophiles under mild conditions. This is the overwhelmingly favored reaction pathway.

  • S_N_Ar Reaction at the 3-Fluoro Position (Disfavored Pathway): Nucleophilic aromatic substitution on pyridine rings is most efficient when the leaving group is at the 2- or 4-position. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, stabilizing the transition state.[2] For a leaving group at the 3-position, this stabilizing delocalization is not possible. Consequently, the C-F bond in this compound is significantly less reactive towards S_N_Ar compared to its 2-fluoro isomers. While the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine[3][4], this high reactivity does not translate to the 3-fluoro position. Substitution at this site would require harsh conditions, under which side reactions and decomposition are likely.

Therefore, for the vast majority of synthetic applications, nucleophilic attack will occur selectively at the chloromethyl position.

G cluster_sn2 S_N_2 Pathway (Highly Favored) cluster_snar S_N_Ar Pathway (Highly Disfavored) SM This compound TS_SN2 [Nu---CH₂(Py)---Cl]⁻ SM->TS_SN2 Mild Conditions TS_SNAr Meisenheimer Complex (High Energy) SM->TS_SNAr Harsh Conditions Nu Nucleophile (Nu⁻) Nu->SM P_SN2 Product A: Substitution at -CH₂Cl TS_SN2->P_SN2 P_SNAr Product B: Substitution at C-F TS_SNAr->P_SNAr

Caption: Competing reaction pathways for this compound.

Comparative Guide to Nucleophilic Substitution Products

The S_N_2 reaction at the chloromethyl carbon is a robust and high-yielding transformation. The choice of nucleophile, base, and solvent allows for the synthesis of a diverse library of 3-fluoropyridine derivatives. Below, we compare the outcomes with common classes of nucleophiles. The presented data is based on established protocols for analogous chloromethylpyridines and serves as a strong predictive framework.[5]

Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a direct route to 2-(aminomethyl)-3-fluoropyridine derivatives. These reactions typically proceed cleanly in the presence of a mild base to neutralize the HCl byproduct.

NucleophileBaseSolventTemp (°C)Time (h)ProductPredicted Yield (%)
MorpholineK₂CO₃Acetonitrile80124-((3-Fluoropyridin-2-yl)methyl)morpholine75-90
AnilineEt₃NDioxane10024N-((3-Fluoropyridin-2-yl)methyl)aniline65-80
BenzylamineK₂CO₃DMFRT6N-Benzyl-1-(3-fluoropyridin-2-yl)methanamine80-95
Reactions with Thiol Nucleophiles

Thiolates are exceptionally potent nucleophiles for S_N_2 reactions and react rapidly with this compound to form thioethers. The reaction is often conducted at room temperature using a base to pre-form the thiolate.

NucleophileBaseSolventTemp (°C)Time (h)ProductPredicted Yield (%)
ThiophenolK₂CO₃DMFRT23-Fluoro-2-((phenylthio)methyl)pyridine85-95
EthanethiolNaHTHF0 - RT32-((Ethylthio)methyl)-3-fluoropyridine80-90
Reactions with Other Key Nucleophiles

The versatility of the chloromethyl group extends to reactions with other synthetically useful nucleophiles, such as azide and cyanide, which introduce functional handles for further elaboration.

NucleophileBaseSolventTemp (°C)Time (h)ProductPredicted Yield (%)
Sodium AzideN/ADMFRT42-(Azidomethyl)-3-fluoropyridine90-98
Potassium CyanideN/ADMSO6082-(3-Fluoropyridin-2-yl)acetonitrile70-85

Alternative Synthetic Strategies: Cross-Coupling Reactions

While nucleophilic substitution is the primary reaction of the chloromethyl group, the pyridine ring itself can be functionalized using cross-coupling chemistry if another halide is present. For more complex derivatives, palladium-catalyzed reactions like the Suzuki-Miyaura[6][7] and Sonogashira[8][9] couplings are indispensable tools. A common strategy involves using a di-halogenated pyridine, selectively reacting the more labile halide in a cross-coupling reaction, and then using the chloromethyl group for S_N_2 functionalization, or vice-versa.

For instance, in a hypothetical 5-bromo-2-(chloromethyl)-3-fluoropyridine, one could first perform a Sonogashira coupling at the bromo position and subsequently react the chloromethyl group with an amine. This orthogonal reactivity allows for the controlled, stepwise construction of highly functionalized molecules.

G cluster_workflow General Experimental Workflow A 1. Reaction Setup - Add Pyridine Reagent (1.0 eq) - Add Nucleophile (1.1-1.5 eq) - Add Base (1.5-2.0 eq) - Add Anhydrous Solvent B 2. Reaction - Stir under N₂ atmosphere - Heat as required - Monitor by TLC or LC-MS A->B C 3. Work-up - Cool to RT - Filter solids (if any) - Aqueous wash - Extract with organic solvent B->C D 4. Purification & Analysis - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by Column Chromatography - Characterize (NMR, MS) C->D

Caption: General experimental workflow for S_N_2 reactions.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and should be handled with care.

Protocol 1: Synthesis of 4-((3-Fluoropyridin-2-yl)methyl)morpholine

This protocol details a typical S_N_2 reaction with a secondary amine nucleophile.[5]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), acetonitrile (to make a 0.3 M solution), morpholine (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Equip the flask with a reflux condenser and stir the mixture under a nitrogen atmosphere. Heat the reaction to 80 °C (reflux).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Protocol 2: Synthesis of 2-(Azidomethyl)-3-fluoropyridine

This protocol provides a method for introducing the versatile azide functional group.[5]

  • Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (to make a 0.2 M solution). Add sodium azide (NaN₃, 1.2 eq) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Conclusion and Future Outlook

This compound is a powerful synthetic intermediate whose reactivity is dominated by the facile S_N_2 displacement of its chloromethyl group. The C-3 fluorine atom is largely unreactive to nucleophilic aromatic substitution under standard conditions, granting this building block a predictable and highly useful regioselectivity. By carefully selecting from a wide array of nucleophiles, researchers can efficiently generate diverse libraries of 2-substituted-3-fluoropyridines. This inherent reactivity profile, combined with the potential for orthogonal functionalization in more complex systems via cross-coupling, cements the role of this compound as a cornerstone reagent in the pursuit of novel therapeutics and functional materials.

References

A Comparative Guide to the Reactivity of 2-(Chloromethyl)-3-fluoropyridine and 2-Chloro-3-fluoropyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, pyridine derivatives are indispensable building blocks. Their utility often hinges on the strategic functionalization of the pyridine core, a process frequently accomplished through nucleophilic substitution. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar yet mechanistically distinct fluorinated pyridines: 2-(chloromethyl)-3-fluoropyridine and 2-chloro-3-fluoropyridine. Understanding their profound differences in reactivity is paramount for researchers aiming to design efficient and selective synthetic routes.

This analysis is grounded in fundamental mechanistic principles and supported by experimental data to provide actionable insights for laboratory applications.

Foundational Principles: Two Distinct Mechanistic Pathways

At first glance, both molecules offer an electrophilic carbon center for nucleophilic attack. However, the nature and location of the leaving group dictate fundamentally different reaction pathways. This compound reacts via a mechanism akin to a benzylic halide, while 2-chloro-3-fluoropyridine undergoes nucleophilic aromatic substitution (SNAr).

This compound: A Benzylic-Type Halide Reactivity Profile (SN1/SN2)

The reactive site in this compound is the sp³-hybridized carbon of the chloromethyl group. This setup is analogous to a benzyl halide, where the pyridine ring provides electronic stabilization to the transition state.[1][2] Nucleophilic substitution at this position typically proceeds via a concerted (SN2) or stepwise (SN1-like) mechanism.

  • SN2 Pathway : Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents, this pathway involves a backside attack on the chloromethyl carbon, displacing the chloride ion in a single step.[3][4]

  • SN1-like Pathway : The pyridine ring can stabilize the formation of a transient carbocation on the methylene carbon through resonance, similar to a benzyl carbocation.[5][6] This makes an SN1-like pathway possible, especially with weaker nucleophiles or in protic solvents.

The reactivity is governed by the stability of this benzylic-type carbocation and the strength of the C-Cl bond. The electron-withdrawing nature of the pyridine nitrogen and the 3-fluoro substituent can influence the stability of this intermediate.

2-Chloro-3-fluoropyridine: Nucleophilic Aromatic Substitution (SNAr)

In stark contrast, 2-chloro-3-fluoropyridine features a chlorine atom directly attached to the sp²-hybridized carbon of the aromatic pyridine ring. Aryl halides are generally much less reactive towards nucleophilic substitution than alkyl or benzylic halides due to the high strength of the C(sp²)-Cl bond and electronic repulsion.[6][7]

However, substitution is possible via the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is facilitated by the electronic properties of the pyridine ring.[8] The SNAr reaction is a two-step addition-elimination process:[9]

  • Addition Step (Rate-Determining) : The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8] The electron-withdrawing pyridine nitrogen atom at the ortho position is crucial for stabilizing the negative charge of this intermediate.[10]

  • Elimination Step : Aromaticity is restored by the expulsion of the chloride leaving group.

The reactivity in SNAr is critically dependent on the activation of the ring by electron-withdrawing groups and the stability of the Meisenheimer complex.[8][9]

Mechanistic Comparison at a Glance

The fundamental differences in the reaction pathways of these two isomers are summarized below.

G Figure 1: Comparison of Nucleophilic Substitution Mechanisms a1 sp³ Carbon Center a2 Sₙ2 (Concerted) or Sₙ1-like (Stepwise) a1->a2 a3 Benzylic-type Carbocation Intermediate (Resonance Stabilized) a2->a3 b1 sp² Carbon Center b2 SₙAr (Addition-Elimination) b1->b2 b3 Meisenheimer Complex (Anionic Intermediate, Resonance Stabilized) b2->b3

Caption: Contrasting reaction pathways for the two pyridine isomers.

Head-to-Head Reactivity Comparison: Key Factors

Several factors dictate the profound difference in reactivity between these two compounds.

FeatureThis compound2-Chloro-3-fluoropyridineScientific Rationale
Reaction Center sp³ Carbon (Alkyl/Benzylic)sp² Carbon (Aryl)The C(sp³)-Cl bond is weaker and more polarized than the C(sp²)-Cl bond, which has partial double-bond character due to resonance.[6][7]
Typical Mechanism SN2 / SN1-likeSNAr (Addition-Elimination)Fundamentally different pathways due to the hybridization of the reaction center.[2][11]
Reactivity High Low to Moderate Benzylic-type halides are significantly more reactive than unactivated aryl halides under standard nucleophilic substitution conditions.[2][5]
Role of F Atom Inductive electron withdrawal, slightly destabilizing the carbocation but having a minor effect on the overall high reactivity.Primarily inductive electron withdrawal, which helps to activate the ring for nucleophilic attack, but this effect is less pronounced than a nitro group.[12]
Role of Pyridine N Stabilizes the carbocation intermediate via resonance.Strongly activates the C2 position for nucleophilic attack and stabilizes the Meisenheimer complex.[10][13]
Leaving Group Ability Good (Chloride from sp³ C)Poor (Chloride from sp² C)Breaking the C(sp²)-Cl bond is energetically more demanding.[7] In SNAr, the rate-determining step is typically the nucleophilic attack, not the leaving group's departure.[8]

Experimental Data & Protocols

The theoretical differences are borne out in typical laboratory practice. The following protocols provide a comparative framework for reacting each substrate with a common nucleophile, morpholine.

Comparative Reaction Conditions

The table below outlines typical conditions required to achieve high conversion for each substrate, illustrating the dramatic difference in required energy input.

ParameterProtocol 1: this compoundProtocol 2: 2-Chloro-3-fluoropyridine
Substrate This compound2-Chloro-3-fluoropyridine
Nucleophile Morpholine (1.5 eq)Morpholine (1.2 eq)
Base K₂CO₃ (2.0 eq)K₃PO₄ (1.5 eq)
Solvent Acetonitrile (MeCN)tert-Amyl alcohol or DMF
Temperature Reflux (~80°C)[3]110°C - 140°C[8][14]
Time 4 - 12 hours[3]12 - 24 hours
Expected Yield 70 - 90%60 - 85%
Detailed Experimental Protocol: SN2 Pathway

Protocol 1: Synthesis of 4-((3-Fluoropyridin-2-yl)methyl)morpholine

This procedure is based on established methods for the reaction of chloromethylpyridines with amine nucleophiles.[3][4]

G Figure 2: Workflow for Sₙ2 Reaction Protocol A 1. Dissolve Substrate in Acetonitrile B 2. Add Morpholine and K₂CO₃ A->B C 3. Heat to Reflux (80°C, 12h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Cool, Filter Solid, Concentrate Filtrate D->E F 6. Aqueous Workup (EtOAc/Water) E->F G 7. Purify by Column Chromatography F->G

Caption: Experimental workflow for the SN2 reaction.

Methodology:

  • To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous acetonitrile (to make a 0.3 M solution).

  • Add morpholine (1.5 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the stirred solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 12 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the mixture to cool to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield the desired product.

Detailed Experimental Protocol: SNAr Pathway

Protocol 2: Synthesis of 2-Morpholino-3-fluoropyridine

This procedure is adapted from general protocols for SNAr reactions on halopyridines, which necessitate more forcing conditions.[8][14]

Methodology:

  • To a dry reaction vessel (e.g., a sealed tube or a round-bottom flask with a reflux condenser) under an inert atmosphere (N₂ or Argon), add potassium phosphate tribasic (K₃PO₄, 1.5 eq).

  • Add anhydrous tert-amyl alcohol or DMF, followed by 2-chloro-3-fluoropyridine (1.0 eq) and morpholine (1.2 eq).

  • Seal the vessel or ensure it is well-condensed and heat the reaction mixture to 110°C with vigorous stirring for 24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-morpholino-3-fluoropyridine.

Summary and Practical Recommendations

This compound is the superior substrate for introducing a nucleophile via a methylene linker.

  • High Reactivity : Reacts readily with a broad range of nucleophiles.

  • Mild Conditions : Typically requires only moderate heat and a weak base (e.g., K₂CO₃).

  • Mechanism : Proceeds via a classic SN2 or SN1-like pathway.

  • Use Case : Ideal for synthesizing 2-(aminomethyl)-, 2-(alkoxymethyl)-, or 2-(thiomethyl)-3-fluoropyridine derivatives.

2-Chloro-3-fluoropyridine is used for the direct substitution of a nucleophile onto the pyridine ring.

  • Lower Reactivity : Requires more forcing conditions (higher temperatures, stronger bases, or longer reaction times).

  • Mechanism : Reacts exclusively via the SNAr mechanism.

  • Use Case : Necessary when the desired product requires direct C2-heteroatom bond formation on the pyridine ring. Notably, in SNAr reactions of halopyridines, a fluoro substituent at the 2-position is often significantly more reactive than a chloro substituent, sometimes reacting over 300 times faster.[8][15][16] This makes 2-fluoro-3-chloropyridine a potentially more reactive alternative for SNAr at the 2-position if available.

For drug development professionals and synthetic chemists, the choice between these two reagents is dictated entirely by the desired final molecular architecture. The chloromethyl derivative offers a flexible and highly reactive handle for introducing a diverse range of functionalities separated from the ring by a methylene spacer, while the chloro derivative provides a route, albeit a more challenging one, for direct functionalization of the pyridine core.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis: Unambiguous Structure Confirmation of Novel Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of novel fluoropyridine derivatives. Moving beyond a simple recitation of techniques, we delve into the strategic application and logical integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Our approach emphasizes the causality behind experimental choices, ensuring that the data you acquire is not only high-quality but also maximally informative for unambiguous structure elucidation.

Fluoropyridines are privileged scaffolds in modern medicinal chemistry. The introduction of fluorine can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these derivatives can often yield a mixture of isomers, making definitive structure confirmation a critical, non-trivial step in the development pipeline. This guide will use a practical, comparative approach to demonstrate how to differentiate such closely related structures.

The Analytical Challenge: Differentiating Positional Isomers

To illustrate our workflow, we will consider the hypothetical synthesis of a novel fluoropyridine derivative, Target Compound 1 . Due to the nature of the synthetic route, two plausible, yet structurally distinct, isomers, Isomer 2 and Isomer 3 , could also be formed. Our goal is to develop a self-validating analytical workflow to definitively confirm the structure of the obtained product.

Compound Structure IUPAC Name
Target Compound 1 4-amino-2,6-difluoro-3-methylpyridine
Isomer 2 4-amino-2,5-difluoro-3-methylpyridine
Isomer 3 2-amino-4,6-difluoro-5-methylpyridine

The subtle differences in the substitution patterns of these isomers present a classic analytical challenge that can only be solved by the careful application and synergistic interpretation of multiple spectroscopic techniques.

Logical Workflow for Structure Elucidation

A robust analytical strategy does not rely on a single piece of evidence. Instead, it integrates data from orthogonal techniques to build an unshakeable structural hypothesis. The following workflow illustrates this integrated approach.

G cluster_mol HMBC Correlations for Target Compound 1 C3 C3 C2 C2-F C4 C4-NH₂ CH3 H₃C CH3->C2 ³J CH3->C4 ²J G cluster_logic Structure Confirmation Logic Data Combined Data: HRMS: C₆H₆F₂N₂ FTIR: Amine, C-F, Aromatic ¹H NMR: 1 Ar-H, 1 CH₃, 1 NH₂ Q1 Is the Ar-H a singlet? Data->Q1 Q2 Is the CH₃ a singlet? Q1->Q2 Yes Isomer2 Structure is Isomer 2 Q1->Isomer2 No (Doublet) Target1 Structure is Target Compound 1 Q2->Target1 Yes Isomer3 Structure is Isomer 3 Q2->Isomer3 No (Doublet)

A Comparative Guide to Purity Assessment: Synthesized 2-(Chloromethyl)-3-fluoropyridine via Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for pharmaceutical intermediates like 2-(Chloromethyl)-3-fluoropyridine is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with alternative analytical techniques, grounded in experimental data and established regulatory standards. We will explore the causality behind methodological choices, offering a robust framework for selecting the most appropriate purity assessment strategy.

The Imperative of Purity for Heterocyclic Intermediates

This compound is a key fluorinated building block in medicinal chemistry, valued for its role in introducing the 3-fluoropyridine moiety into complex molecules.[2] The presence of impurities—be they residual starting materials, isomers, or by-products from synthesis—can introduce significant risks, including altered biological activity, the formation of toxic metabolites, and compromised yield in downstream reactions. Therefore, a highly accurate and reliable analytical method for purity determination is essential. While chromatographic methods like HPLC are common, they are not without limitations. Quantitative NMR has emerged as a powerful, primary analytical method capable of delivering SI-traceable purity values without the need for an identical reference standard for the analyte.[3][4][5]

Quantitative ¹H NMR (qNMR): A Primary Ratio Method

The foundational principle of qNMR is the direct proportionality between the integrated area of a resonance signal and the number of nuclei responsible for that signal.[5][6][7] This unique characteristic establishes qNMR as a primary ratio method, allowing for the direct quantification of an analyte against a certified internal standard (IS) that can be structurally unrelated.[8][9] This capability is a significant advantage over comparative techniques like chromatography, which rely on the response factor of the analyte and its impurities, often leading to inaccuracies if standards for each impurity are not available.[5][8]

Causality in Experimental Design: Why Every Parameter Matters

Achieving accurate qNMR results is contingent on a meticulously planned experiment where parameters are set to ensure uniform signal response for all components. The choices made are not arbitrary; they are dictated by the physics of nuclear relaxation and the need to eliminate systematic errors.

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Step 1: Method Planning & Sample Preparation cluster_acq Step 2: Data Acquisition cluster_proc Step 3: Data Processing & Calculation A Select & Justify Internal Standard (IS) B Select Deuterated Solvent (Analyte & IS Soluble) A->B C Accurate Weighing (0.01 mg) of Analyte & IS B->C D Dissolve & Homogenize in Volumetric Flask C->D E Transfer to NMR Tube D->E F Tune & Match Probe E->F G Set Quantitative Parameters (d1 ≥ 5*T1, 90° pulse, high S/N) F->G H Acquire FID Data (Non-spinning) G->H I Fourier Transform & Apodization H->I J Manual Phasing & Baseline Correction I->J K Integrate Non-Overlapping Analyte & IS Signals J->K L Apply qNMR Equation K->L M Report Purity (%) with Measurement Uncertainty L->M

Caption: A step-by-step workflow for qNMR purity analysis.

Experimental Protocol: qNMR Purity of this compound

This protocol is designed as a self-validating system, compliant with standards outlined in pharmacopeias such as the USP General Chapters <761> and <1761>.[10][11][12]

Materials and Equipment
  • Analyte: Synthesized this compound

  • Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%).

    • Justification: Maleic acid is chosen for its high stability, non-hygroscopic nature, and simple ¹H NMR spectrum (a singlet for the two vinyl protons) that appears in a region (around 6.2 ppm in DMSO-d₆) typically free from analyte signals.[13]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Justification: DMSO-d₆ is an excellent solvent for a wide range of organic molecules, including pyridine derivatives and maleic acid. Its residual proton signal does not typically interfere with signals of interest.

  • Equipment: NMR spectrometer (≥400 MHz), analytical microbalance (readability ±0.01 mg), Class A volumetric flasks, precision pipettes, and 5 mm NMR tubes.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric):

    • Accurately weigh approximately 15 mg of this compound into a clean, dry vial using an analytical microbalance and record the weight (m_analyte).

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial and record the weight (m_IS). The goal is a near 1:1 molar ratio of protons being integrated to ensure high accuracy.[14]

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆. Ensure complete dissolution.

    • Transfer an appropriate volume (e.g., 0.6 mL) of the final solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Tune and match the probe for the sample.

    • Set the following acquisition parameters, which are critical for quantitation:

      • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons to be integrated for both the analyte and the IS. A conservative value of 60 seconds is often sufficient but should be determined experimentally for highest accuracy.[15] This ensures complete magnetization recovery between pulses.[16]

      • Pulse Width: Use a calibrated 90° pulse.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. This is required to achieve a precision of approximately 1%.[16]

      • Acquisition Mode: Acquire data in non-spinning mode to eliminate spinning sidebands which can obscure or be mistaken for impurity signals.[17]

      • Decoupling: Employ ¹³C broadband decoupling to remove ¹³C satellites from the ¹H spectrum, simplifying signals and preventing integration errors.[17]

  • Data Processing:

    • Apply a gentle exponential window function (e.g., LB = 0.1-0.3 Hz) to improve S/N without significant line broadening.

    • Perform a Fourier Transform.

    • Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.[18]

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the -CH₂Cl singlet) and the singlet for the internal standard (maleic acid vinyl protons).

Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following equation[19][20]:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte, I_IS: Integrated areas of the signals for the analyte and internal standard.

  • N_analyte, N_IS: Number of protons corresponding to the integrated signals (e.g., 2 for the -CH₂Cl group of the analyte; 2 for the vinyl protons of maleic acid).

  • MW_analyte, MW_IS: Molecular weights of the analyte (145.56 g/mol ) and internal standard (116.07 g/mol ).

  • m_analyte, m_IS: Weighed masses of the analyte and internal standard.

  • P_IS: Certified purity of the internal standard (e.g., 99.5%).

Comparison with Alternative Purity Assessment Methods

While qNMR is a powerful tool, it is essential to understand its performance relative to other common techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID).

Method Selection Guide

Method_Selection Start Start: Need to Assess Purity of Synthesized Compound Q1 Is an SI-traceable, absolute purity value required without using an identical standard? Start->Q1 Q2 Are all potential impurities known and are certified reference standards available for them? Q1->Q2 No qNMR Recommend: qNMR Q1->qNMR Yes Q3 Is the analyte and its impurities volatile and thermally stable? Q2->Q3 No HPLC Recommend: HPLC-UV Q2->HPLC Yes Q4 Is detection of trace-level impurities (<0.1%) the primary goal? Q3->Q4 No GC Recommend: GC-FID Q3->GC Yes Q4->HPLC Yes Hybrid Recommend: Orthogonal Approach (e.g., qNMR + HPLC) Q4->Hybrid No

Caption: A decision tree for selecting an appropriate purity analysis method.

Quantitative Data Comparison

The choice of method should be based on a clear understanding of their respective strengths and weaknesses, as summarized below.

FeatureQuantitative ¹H NMR (qNMR) HPLC-UV GC-FID
Principle Primary ratio method; signal intensity is directly proportional to molar concentration.[5][8]Comparative separation method; response depends on the chromophore and concentration.[5]Comparative separation method; response depends on the carbon content and detector specifics.
Accuracy & Traceability High; provides absolute purity traceable to SI units via a certified IS.[3][21]High, but accuracy is contingent on the response factors of impurities being similar to the main peak or having individual standards for correction.[5]Generally good, but can be influenced by the heteroatom content of impurities affecting FID response.
Precision Excellent; Relative Standard Deviation (RSD) is typically <1% under optimal conditions.[6]Very good; RSD is often <2%, but can be higher for trace components.Very good; RSD is typically <2%.
Selectivity Excellent; high spectral dispersion often allows for quantification even in complex mixtures. Can identify and quantify isomers.[7][22]Good to excellent; depends on column chemistry and mobile phase optimization. Co-elution can be an issue.Excellent; high-resolution capillary columns provide outstanding separation of volatile compounds.
Sensitivity (LOD/LOQ) Moderate. LOQ is typically in the mg/mL range.[13][23] Not ideal for trace analysis.Excellent. LOQ can be in the µg/mL or ng/mL range, making it ideal for detecting trace impurities.[23][24]Excellent. LOQ can be in the µg/mL range or lower.
Reference Standards Requires a certified, structurally different internal standard. No standard of the analyte itself is needed.[6][25]Requires a reference standard of the analyte for assay; accurate purity requires standards for all impurities or assumes 100% area normalization.Requires a reference standard of the analyte for assay; purity determination often relies on area normalization.
Sample Throughput Moderate; sample preparation is fast, but acquisition can take 15-30 minutes per sample for high accuracy.High; modern systems with autosamplers can run many samples unattended, though method development can be lengthy.High; similar to HPLC, with fast run times for volatile compounds.
Sample Nature Non-destructive; the sample can be fully recovered after analysis.Destructive.Destructive.
Information Provided Provides both quantitative purity and definitive structural information simultaneously.[17][22]Provides quantitative data and retention time. Structure is inferred, often requiring confirmation by MS.Provides quantitative data and retention time. Structure is inferred, often requiring confirmation by MS.

Conclusion: An Integrated Approach to Purity Validation

For the definitive purity assessment of this compound, qNMR stands out as a superior primary method for obtaining an absolute, SI-traceable purity value . Its ability to quantify without reliance on an identical reference standard and to provide simultaneous structural confirmation makes it an invaluable tool in pharmaceutical development.[8][26]

However, no single analytical technique is a panacea. The strengths of qNMR in accuracy and structural elucidation are perfectly complemented by the high sensitivity of chromatographic techniques like HPLC-UV. According to ICH Q2(R1) guidelines, a robust validation strategy often involves using orthogonal methods.[27] Therefore, the most trustworthy and comprehensive approach involves using qNMR to assign the absolute purity of a synthesized batch, which can then serve as an in-house primary reference material. This material can subsequently be used to calibrate faster, higher-throughput methods like HPLC-UV for routine quality control, where its high sensitivity can be leveraged to monitor for trace impurities. This integrated strategy harnesses the strengths of each technique, ensuring the highest level of scientific integrity and confidence in the quality of critical pharmaceutical intermediates.

References

Navigating Beyond Conventional Pyridylmethylation: A Guide to Alternative Reagents for Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of the 3-fluoropyridin-2-ylmethyl moiety is a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic properties to lead compounds. For years, 2-(Chloromethyl)-3-fluoropyridine has been the workhorse reagent for this transformation. However, its limitations—namely its lability, moderate reactivity, and unsuitability for certain sensitive substrates—have spurred the development of a new generation of reagents. This guide provides a comprehensive comparison of emerging alternatives, focusing on radical-based approaches that offer milder conditions, broader substrate scope, and enhanced functional group tolerance, crucial for the complex scaffolds encountered in late-stage functionalization (LSF).

Introduction: The Challenge of Late-Stage Pyridylmethylation

Late-stage functionalization (LSF) is a paradigm-shifting strategy in drug discovery. It allows for the direct modification of complex, drug-like molecules at a late point in their synthesis, rapidly generating analogues for structure-activity relationship (SAR) studies. The 2-pyridylmethyl group, particularly with fluorine substitution, is a privileged scaffold, but its installation onto intricate molecules presents a significant challenge.

The traditional reagent, this compound, operates via a classical SN2 mechanism. While effective for simple nucleophiles, its utility in LSF is hampered by:

  • High Reactivity & Instability: The reagent can be prone to self-reaction or degradation, complicating handling and storage.

  • Forcing Conditions: Reactions often require strong bases or elevated temperatures, which are incompatible with sensitive functional groups present in many drug candidates.

  • Limited Scope: Its efficacy is often restricted to strong, soft nucleophiles, leaving many C–H bonds, for instance, unreactive.

These limitations have created a demand for alternative reagents that operate under milder, more versatile reaction manifolds. The most promising of these alternatives leverage the power of radical chemistry, often facilitated by photoredox catalysis.

The Rise of Radical Precursors: A Mechanistic Shift

Instead of relying on polar, two-electron pathways (SN2), a new class of reagents generates the key pyridylmethyl radical species under mild, light-induced conditions. This mechanistic departure is the primary reason for their enhanced performance in complex settings.

G cluster_0 Traditional SN2 Pathway cluster_1 Modern Radical Pathway A This compound B Nucleophile (e.g., R-SH, R-OH) C Functionalized Product D Harsh Conditions (Strong Base, Heat) E Alternative Reagent (e.g., Pyridinium Salt, Sulfinate) F Photocatalyst (PC) G Visible Light (hν) H Pyridylmethyl Radical I Substrate (C-H bond) J Functionalized Product

Comparative Analysis of Leading Alternative Reagents

The most promising alternatives to this compound are those that serve as efficient precursors to pyridylmethyl radicals. These include N-functionalized pyridinium salts and pyridyl sulfinates.

N-Alkoxy and N-Aryloxypyridinium Salts

N-functionalized pyridinium salts have emerged as highly versatile and reactive pyridine surrogates.[1][2] Their key advantage lies in their ability to generate radicals under exceptionally mild, often acid-free conditions, making them ideal for LSF of complex molecules.[3]

Mechanism of Action: Upon single-electron reduction, typically by an excited-state photocatalyst, these salts undergo fragmentation of the N–O or N–N bond to release a pyridinyl radical or, more commonly, a functional group radical and the pyridine itself. For pyridylmethylation, variants are designed to release the desired pyridylmethyl radical. N-alkoxypyridinium salts, for instance, can be activated by visible light to homolytically cleave the N-O bond, initiating the functionalization process.[4][5]

Advantages:

  • Mild Conditions: Reactions are often conducted at room temperature using visible light, preserving delicate functional groups.[3][4]

  • High Regioselectivity: The radical nature of the reaction can lead to different and often more predictable regioselectivity compared to ionic processes.[1][2]

  • Tunable Reactivity: The structure of the N-substituent can be modified to fine-tune the redox potential and reactivity of the salt.

Limitations:

  • Synthesis Required: These reagents are often not commercially available and require a dedicated synthetic step from the corresponding pyridine N-oxide.[4]

  • Photocatalyst Dependency: Most applications require a photocatalyst, which can add cost and complexity to the reaction setup.

Pyridyl Sulfinates

Sodium and lithium pyridyl sulfinates represent another major class of radical precursors. Originally developed as coupling partners in palladium-catalyzed reactions, they have found new life in photoredox catalysis.[6]

Mechanism of Action: Similar to pyridinium salts, pyridyl sulfinates can engage in a photoredox cycle. Upon oxidation by a photocatalyst, they extrude SO₂ to generate the corresponding pyridyl radical. This approach has been widely adopted for generating various alkyl radicals in drug discovery settings.[7]

Advantages:

  • High Functional Group Tolerance: The conditions are exceptionally mild, tolerating a wide array of functional groups found in pharmaceuticals.[6]

  • Broad Applicability: This method is not limited to pyridylmethylation and can be used to generate a vast range of alkyl and aryl radicals.[7][8][9]

  • Commercial Availability: A growing number of sulfinate reagents (marketed as Diversinates™) are commercially available, lowering the barrier to adoption.[7]

Limitations:

  • Indirect Precursor: Pyridyl sulfinates are precursors to pyridyl radicals, not pyridylmethyl radicals directly. Generating the latter requires starting with a 2-methylpyridine-derived sulfinate.

  • Potential for Side Reactions: The SO₂ byproduct can potentially react with sensitive substrates in some cases.

Data-Driven Comparison

The true measure of a reagent's utility lies in its performance across a range of challenging substrates. The following table summarizes typical experimental outcomes for the functionalization of a generic C(sp³)–H bond.

ParameterThis compoundN-Alkoxypyridinium SaltsPyridyl Sulfinates (as radical precursors)
Reaction Type SN2 Nucleophilic SubstitutionPhotoredox-mediated Radical AdditionPhotoredox-mediated Radical Addition
Typical Conditions NaH, DMF, 60-100 °Cfac-Ir(ppy)₃, Blue LEDs, MeCN, rtRu(bpy)₃Cl₂, Blue LEDs, DMSO, rt
Activator Strong Base / HeatVisible Light / PhotocatalystVisible Light / Photocatalyst
Key Intermediate N/A (Concerted)Pyridylmethyl RadicalPyridylmethyl Radical
Functional Group Tolerance Poor to ModerateExcellentExcellent
Substrate Scope Limited to strong nucleophilesBroad C–H, AlkenesBroad C–H, Alkenes
Typical Yield (LSF) 0-40%50-85%55-90%
Key References [10][11][4][12][13][6][7]

Experimental Protocols

To provide a practical context, we outline a representative experimental procedure for a late-stage C–H pyridylmethylation using an N-alkoxypyridinium salt.

Protocol: Photoredox C–H Functionalization of a Complex Molecule

G prep 1. Reagent Preparation - Dissolve Substrate (1.0 eq) - Add Pyridinium Salt (1.5 eq) - Add Photocatalyst (1-2 mol%) setup 2. Reaction Setup - Add solvent (e.g., MeCN) - Degas with Argon for 15 min prep->setup reaction 3. Irradiation - Place vial near Blue LED strip - Stir at room temperature for 12-24h setup->reaction workup 4. Workup & Purification - Quench reaction - Extract with organic solvent - Purify by column chromatography reaction->workup

Materials:

  • Substrate (e.g., a complex drug intermediate) (0.1 mmol, 1.0 equiv)

  • N-methoxy-2-methyl-3-fluoropyridinium tetrafluoroborate (0.15 mmol, 1.5 equiv)

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (0.002 mmol, 2 mol%)[14][15]

  • Acetonitrile (MeCN), anhydrous (2.0 mL)

  • Inert atmosphere glovebox or Schlenk line

  • 4 mL vial with stir bar

  • Blue LED light source (e.g., 30 W strip)

Procedure:

  • Preparation: In a glovebox, add the substrate, the N-methoxypyridinium salt, and the photocatalyst to the 4 mL vial.

  • Solvent Addition: Add anhydrous acetonitrile to the vial.

  • Degassing: Seal the vial with a screw cap and remove it from the glovebox. If not using a glovebox, the solvent should be added and the mixture sparged with argon for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 2-5 cm from the blue LED light source. Ensure consistent stirring and maintain the reaction at room temperature (a small fan can be used for cooling if the LEDs generate significant heat).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired functionalized product.

Causality: The choice of an iridium-based photocatalyst is due to its suitable redox window to reduce the pyridinium salt upon excitation by blue light.[14] Anhydrous and oxygen-free conditions are critical because oxygen can act as a radical trap and quench the photocatalytic cycle, leading to low yields.[16]

Conclusion and Future Outlook

While this compound remains a useful reagent for specific applications, its limitations in the demanding context of late-stage functionalization are apparent. The development of radical-based precursors, particularly N-functionalized pyridinium salts and pyridyl sulfinates , has revolutionized the installation of pyridylmethyl groups onto complex molecular architectures.[1][6][17] These reagents offer superior functional group tolerance, operate under significantly milder conditions, and provide access to reactivity patterns unattainable with classical SN2 chemistry.[3][18]

For researchers and drug development professionals, the adoption of these modern reagents is not merely an alternative but a strategic advantage. They enable a more ambitious and efficient exploration of chemical space, accelerating the discovery of new therapeutic agents. As research continues, we can anticipate the development of even more sophisticated and user-friendly reagents, potentially including catalytic systems that generate the active species in situ, further streamlining the path from concept to compound.

References

A Researcher's Guide to Commercial Fluoropyridine Building Blocks: A Cost-Benefit Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a well-established strategy for enhancing pharmacological properties. Fluorine's unique stereoelectronic characteristics can profoundly influence a molecule's metabolic stability, pKa, binding affinity, and lipophilicity, often transforming a marginal lead into a viable drug candidate.[1][2] Among the various fluorinated scaffolds, fluoropyridines have emerged as particularly valuable building blocks due to the prevalence of the pyridine motif in pharmaceuticals.

This guide provides a cost-benefit analysis of commercially available fluoropyridine building blocks for researchers, scientists, and drug development professionals. It moves beyond simple catalog listings to offer a practical, data-driven comparison of their utility in common synthetic transformations, weighed against their market cost. The objective is to empower chemists to make informed decisions when selecting these critical reagents for their discovery programs.

The Influence of Fluorine Position on Pyridine Reactivity: A Fundamental Consideration

The position of the fluorine atom on the pyridine ring dramatically alters its electronic properties and, consequently, its reactivity. This is a primary determinant of a building block's utility. The strong electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly when the fluorine is at the 2- or 4-position.

The basicity (pKa) of the pyridine nitrogen is also significantly modulated by the fluorine's position, which can have profound implications for a drug candidate's pharmacokinetic profile.

CompoundpKaRationale for pKa Value
Pyridine5.25Baseline basicity of the pyridine nitrogen.
2-Fluoropyridine-0.44The strong inductive effect of the adjacent fluorine atom drastically reduces the electron density on the nitrogen, making it significantly less basic.
3-Fluoropyridine2.97The fluorine atom at the 3-position has a less pronounced, but still significant, electron-withdrawing effect on the nitrogen, resulting in a moderate reduction in basicity.
4-Fluoropyridine1.95The fluorine at the 4-position exerts a strong deactivating effect through both inductive and resonance effects, leading to a substantial decrease in basicity.

This modulation of pKa is a key "benefit" of using fluoropyridine building blocks, as it can be used to fine-tune the ionization state of a molecule at physiological pH, potentially improving cell permeability and reducing off-target effects.

Cost-Benefit Analysis for Key Synthetic Applications

The "cost" of a building block is not merely its price per gram but also encompasses its reactivity, the harshness of the required reaction conditions, and the ease of purification. The following sections compare common fluoropyridine building blocks in the context of two of the most powerful and widely used reactions in drug discovery: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for introducing nucleophiles, such as amines and alcohols, onto the pyridine ring. The reactivity of halopyridines in SNAr is highly dependent on the nature of the leaving group and the position of substitution.

Key Insight: For SNAr reactions, a fluorine atom is a superior leaving group compared to chlorine. Experimental data shows that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide.[3] This enhanced reactivity allows for milder reaction conditions, which is crucial when working with complex, late-stage intermediates.

Comparative Analysis of Fluoropyridine Isomers in SNAr:

The position of the fluorine atom is the most critical factor for SNAr.

  • 2- and 4-Fluoropyridines: These isomers are highly activated towards SNAr because the electron-withdrawing fluorine atom is ortho or para to the nitrogen, which can stabilize the negatively charged Meisenheimer intermediate.

  • 3-Fluoropyridines: This isomer is significantly less reactive in SNAr reactions. Nucleophilic attack at the 3-position does not allow for resonance stabilization of the negative charge onto the ring nitrogen. Consequently, forcing conditions are often required, which can be detrimental to complex molecules. A comparative study on the synthesis of [18F]fluoropyridines showed that while 2- and 4-nitropyridines could be fluorinated in high yields (up to 94% and 72% respectively), the corresponding reaction with 3-nitropyridine did not proceed.[4]

Cost vs. Benefit for SNAr Candidates:

Building BlockRepresentative Price ($/g)Benefit (Reactivity)Cost (Price & Limitations)Recommendation
2-Fluoropyridine ~$4.07 (for 100g)[5]High: Excellent leaving group, activated position. Allows for mild reaction conditions.Low: Readily available and relatively inexpensive.First choice for SNAr at the 2-position. Cost-effective and highly reactive.
4-Fluoropyridine ~$133.55/g (as HCl salt)High: Activated position, good leaving group.High: Significantly more expensive than the 2-isomer.Use when the 4-substitution pattern is essential. The high cost necessitates its use in high-value applications.
3-Fluoropyridine ~$20.40 (for 5g)Very Low: Not activated for SNAr.Moderate: While not prohibitively expensive, its lack of reactivity in SNAr makes it a poor choice for this application.Not recommended for SNAr. Consider other synthetic strategies for 3-substituted pyridines.
2-Chloro-5-fluoropyridine ~$2.12 (for 100g)[6]Moderate: The chlorine at the 2-position is the leaving group, activated by the fluorine at the 5-position.Low: Very cost-effective. However, the reactivity is lower than 2-fluoropyridine, potentially requiring harsher conditions.A good budget-friendly alternative to 2,5-difluoropyridine if the fluorine at the 5-position is desired in the final product.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, typically between an organoboron compound and a halide. In this context, fluoropyridines can act as either the halide partner (less common) or, more frequently, as the organoboron partner in the form of a fluoropyridine boronic acid or ester.

Key Insight: The C-F bond is generally unreactive under typical Suzuki coupling conditions. Therefore, when using a fluoropyridine building block, the reaction will occur at another position, typically a C-Br, C-I, or C-B(OR)2 bond. The fluorine atom then serves as a desirable feature in the final product.

Decision Workflow for Suzuki Coupling Partner Selection

Suzuki_Workflow cluster_no Fluorine is a substituent on the final product cluster_nucleophile Nucleophilic Partner cluster_electrophile Electrophilic Partner cluster_yes Fluorine is the leaving group start Goal: Synthesize a biaryl compound containing a fluoropyridine q1 Is the desired C-C bond at the position of the fluorine atom? start->q1 q2 Which coupling partner will be the fluoropyridine? q1->q2 No yes_choice This is not a standard Suzuki-Miyaura reaction. Consider alternative C-F activation methods. q1->yes_choice Yes nuc_choice Use a Fluoropyridine Boronic Acid (e.g., 2-Fluoro-4-pyridineboronic acid) q2->nuc_choice Organoboron elec_choice Use a Halogenated Fluoropyridine (e.g., 2-Bromo-5-fluoropyridine) q2->elec_choice Halide nuc_adv Advantages: - C-F bond is stable - Fluorine modifies properties of the final product nuc_choice->nuc_adv elec_adv Advantages: - Readily available - C-Br or C-I bond is the reactive site elec_choice->elec_adv

Caption: Decision workflow for selecting a fluoropyridine building block for Suzuki-Miyaura coupling.

Cost vs. Benefit for Suzuki Coupling Candidates:

Building BlockRepresentative Price ($/g)Benefit (Utility)Cost (Price & Synthesis)Recommendation
2-Bromo-5-fluoropyridine ~$7.54 (for 25g)High: Excellent electrophilic partner for Suzuki coupling at the 2-position. The fluorine at the 5-position modifies the final product's properties.Low: Cost-effective and highly versatile.Excellent choice for introducing a 5-fluoropyridin-2-yl moiety.
3-Fluoro-4-iodopyridine ~$6.80 (for 5g)[7]High: The C-I bond is highly reactive in Suzuki coupling. Allows for the synthesis of 3-fluoro-4-substituted pyridines.Low: Very reasonably priced for an iodinated building block.Highly recommended for accessing 3-fluoro-4-substituted pyridines due to its high reactivity and low cost.
2-Fluoropyridine-4-boronic acid ~$27.40 (for 25g)[8]High: A versatile nucleophilic partner for introducing a 2-fluoropyridin-4-yl group.Moderate: More expensive than the halo-fluoropyridines, reflecting the additional synthetic step to install the boronic acid.The go-to reagent when a 2-fluoropyridin-4-yl group is needed as the nucleophilic component.
5-Fluoropyridine-3-boronic acid ~$362.60 (for 1g)[9]High: Allows for the introduction of a 5-fluoropyridin-3-yl moiety.Very High: The cost is substantial, likely due to a more complex synthesis.Reserve for high-value targets where this specific substitution pattern is critical and cannot be achieved through other, more cost-effective routes.

Experimental Protocols

To provide a framework for objective comparison, the following are standardized, step-by-step protocols for SNAr and Suzuki-Miyaura reactions that can be used to evaluate different fluoropyridine building blocks.

Protocol 1: Comparative SNAr with Benzylamine

This protocol allows for the direct comparison of the reactivity of different fluoropyridines in an SNAr reaction with a common amine nucleophile.

Experimental Workflow Diagram

SNAr_Workflow reagents 1. Combine Fluoropyridine (1.0 eq), Benzylamine (1.2 eq), and K2CO3 (2.0 eq) in an oven-dried vial. solvent 2. Add anhydrous DMSO. reagents->solvent reaction 3. Seal the vial and heat to 80 °C. Monitor by TLC or LC-MS. solvent->reaction workup 4. Cool, dilute with Ethyl Acetate, and wash with water and brine. reaction->workup purification 5. Dry, concentrate, and purify by flash column chromatography. workup->purification analysis 6. Analyze yield and purity. purification->analysis

Caption: Standardized workflow for the comparative SNAr experiment.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the fluoropyridine building block (0.5 mmol, 1.0 equiv.), potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.), and anhydrous dimethyl sulfoxide (DMSO, 2 mL).

  • Addition of Nucleophile: Add benzylamine (65 µL, 0.6 mmol, 1.2 equiv.) to the mixture.

  • Reaction: Seal the vial with a screw cap and place it in a preheated heating block at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylaminopyridine.

  • Analysis: Determine the yield and characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This protocol provides a standardized method for comparing the performance of fluoropyridine-containing electrophiles (e.g., bromo-fluoropyridines) and nucleophiles (fluoropyridine boronic acids).

Experimental Workflow Diagram

Suzuki_Protocol setup 1. To a Schlenk tube, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and base (e.g., K2CO3, 2.0 eq). catalyst 2. Add Pd(dppf)Cl2 (3 mol%). setup->catalyst inert 3. Evacuate and backfill the tube with Argon (3x). catalyst->inert solvent 4. Add degassed 1,4-dioxane and water (4:1). inert->solvent reaction 5. Heat to 90 °C until completion (monitor by TLC/LC-MS). solvent->reaction workup 6. Cool, dilute with water, and extract with Ethyl Acetate. reaction->workup purification 7. Dry, concentrate, and purify by flash column chromatography. workup->purification analysis 8. Analyze yield and purity. purification->analysis

Caption: Standardized workflow for the comparative Suzuki-Miyaura experiment.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 2-bromo-5-fluoropyridine, 0.5 mmol, 1.0 equiv.), the boronic acid (e.g., 4-methoxyphenylboronic acid, 0.6 mmol, 1.2 equiv.), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 12.2 mg, 0.015 mmol, 3 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (2 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The selection of a fluoropyridine building block is a strategic decision that should be guided by a careful consideration of its intended synthetic application and its cost. For SNAr reactions, the superior reactivity of 2- and 4-fluoropyridines offers a significant advantage, often justifying a higher cost for the sake of milder reaction conditions and broader functional group tolerance. In Suzuki-Miyaura coupling, the cost-effectiveness and high reactivity of bromo- and iodo-fluoropyridines make them excellent choices for the electrophilic partner, while the more expensive boronic acid derivatives are indispensable when the fluoropyridine moiety is required as the nucleophile.

By using the data and standardized protocols presented in this guide, researchers can make more informed, evidence-based decisions, ultimately accelerating their drug discovery efforts and optimizing the allocation of their research budgets. The continued development of novel and more efficient methods for the synthesis of functionalized fluoropyridines will undoubtedly further expand the medicinal chemist's toolkit and pave the way for the next generation of innovative therapeutics.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Halogenated Pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Challenge of Halogenated Pyridine Isomers

Halogenated pyridines are pivotal structural motifs in pharmaceuticals and agrochemicals. Their isomeric forms, however, present a significant analytical challenge. Subtle differences in halogen position (e.g., 2-chloropyridine vs. 3-chloropyridine) can drastically alter a molecule's biological activity, toxicity, and impurity profile. Consequently, the ability to accurately and reliably separate and quantify these isomers is not merely an academic exercise; it is a critical requirement for ensuring product quality and patient safety in regulated environments.[1]

The core difficulty lies in the isomers' similar physicochemical properties, such as polarity, pKa, and boiling points, which complicates separation by conventional chromatographic techniques.[2] This guide provides an in-depth comparison of primary analytical techniques and presents a framework for the cross-validation of these methods, ensuring data integrity and equivalency across different analytical platforms or laboratories. This process is essential when, for instance, a rapid High-Performance Liquid Chromatography (HPLC) method is developed to replace a more time-consuming Gas Chromatography (GC) method, or when transferring a method between research and quality control laboratories.

Pillar 1: Primary Analytical Techniques for Isomer Separation

The choice of an analytical method is dictated by the specific properties of the isomers, the sample matrix, and the intended purpose of the analysis (e.g., impurity profiling, release testing). We will explore three orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, and Capillary Zone Electrophoresis (CZE).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and semi-volatile compounds. For halogenated pyridine isomers, separation is primarily based on differences in boiling points and interactions with the stationary phase.

  • Expertise & Experience: The choice of the capillary column is paramount. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often the optimal starting point. This phase provides a good balance of dispersive and dipole-dipole interactions, which can effectively resolve isomers with minor boiling point differences. The mass spectrometer detector offers high specificity, allowing for confident peak identification and the ability to distinguish isomers from matrix interferences, a key requirement for validation.[3][4]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a versatile workhorse in pharmaceutical analysis. For pyridine derivatives, controlling the mobile phase pH is the most critical factor for achieving separation.

  • Expertise & Experience: The basic nitrogen of the pyridine ring (pKa ≈ 5.2) means its ionization state is highly pH-dependent.[5] Operating at a low pH (e.g., pH < 4) ensures the pyridine is consistently protonated, which typically results in better peak shape and retention on a C18 column.[2] However, subtle differences in the pKa of isomers, influenced by the electron-withdrawing halogen, can be exploited. Sometimes, operating at a pH close to the pKa can enhance selectivity, though it requires a more robust, well-buffered mobile phase to ensure method reproducibility. The use of core-shell columns can provide higher efficiency and faster analysis times compared to traditional fully porous particle columns.[1][6]

Capillary Zone Electrophoresis (CZE)

CZE separates analytes based on their charge-to-size ratio in an electric field. This makes it fundamentally different from GC and HPLC and thus an excellent orthogonal technique.

  • Expertise & Experience: Since CZE separates ions, the background electrolyte (BGE) pH is critical. At low pH, all pyridine isomers will be positively charged and migrate towards the cathode. Separation occurs because the position of the halogen subtly affects the molecule's size and effective charge. CZE offers extremely high separation efficiency, often exceeding that of HPLC, making it ideal for resolving very similar isomers.[7] However, it can be less sensitive than other techniques and requires careful method development to ensure migration time reproducibility.[8]

Pillar 2: The Framework of Method Cross-Validation

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[9] Cross-validation, as defined by the International Council for Harmonisation (ICH), is performed to demonstrate that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[10] This is distinct from method transfer, which focuses on qualifying a laboratory to use an already validated method.

The objective is to prove the equivalency of two validated methods, which could be:

  • Two different techniques (e.g., HPLC vs. GC).

  • The same technique but in different laboratories.

  • The same technique with a minor but significant modification (e.g., change in column).

The following workflow illustrates the decision-making process for a cross-validation study.

CrossValidationWorkflow start Start: Two Validated Analytical Methods (Method A and Method B) q_tech Are the methods based on different analytical techniques? (e.g., HPLC vs. GC) start->q_tech proc_inter Inter-Method Cross-Validation q_tech->proc_inter Yes q_lab Are the methods being run in different laboratories? q_tech->q_lab No node_inter node_inter sub_proc Execute Cross-Validation Protocol: 1. Define Acceptance Criteria 2. Analyze Identical Samples (n≥3 lots) 3. Include Spiked QCs and Real Samples proc_inter->sub_proc node_intra node_intra proc_intra Inter-Laboratory Cross-Validation (Same Method) proc_intra->sub_proc q_lab->proc_inter No (e.g., different HPLC columns) q_lab->proc_intra Yes q_results Do results meet pre-defined acceptance criteria? sub_proc->q_results pass Conclusion: Methods are equivalent and can be used interchangeably. q_results->pass Yes fail Conclusion: Methods are NOT equivalent. Investigate discrepancies. q_results->fail No

Caption: Workflow for Analytical Method Cross-Validation.

Core Validation Parameters for Comparison

According to FDA and ICH guidelines, the cross-validation study should compare critical method performance characteristics.[10][11][12] The comparison should be performed on the same set of samples, including quality control (QC) samples and representative batches of the material under test.

Parameter Objective in Cross-Validation Typical Acceptance Criteria
Specificity Demonstrate that both methods are free from interference from diluents, excipients, or related impurities. Peak purity analysis (if applicable) should be comparable.No significant interfering peaks at the retention/migration time of the analytes.
Accuracy Compare the agreement between the results of both methods. This is often assessed by analyzing the same samples and comparing the mean values.The mean result from Method B should be within ±2.0% of the mean result from Method A.
Precision Compare the variability of the results. This includes repeatability (intra-assay) and intermediate precision (inter-assay).The %RSD values from both methods should be comparable. A statistical test (e.g., F-test) can be used to compare variances.
Linearity & Range While full linearity is established during initial validation, the reportable range should be confirmed to be equivalent.[10]Both methods must be linear over the required range, with comparable correlation coefficients (r > 0.999).
Quantitation Limit (LOQ) Ensure both methods have sufficient sensitivity for the intended purpose, especially for impurity analysis.The LOQ for both methods should be at or below the required reporting threshold.

Pillar 3: Comparative Performance Data & Protocols

The following table summarizes typical performance data for the analysis of a hypothetical mixture of 2-, 3-, and 4-chloropyridine isomers.

Performance Characteristic GC-MS RP-HPLC-UV CZE-UV
Specificity / Resolution (Rs) Rs (2,3-iso) = 2.1Rs (3,4-iso) = 1.9Rs (2,3-iso) = 1.8Rs (3,4-iso) = 2.2Rs (2,3-iso) = 3.5Rs (3,4-iso) = 2.9
LOQ (ng/mL) 0.5520
Precision (%RSD, n=6) < 1.5%< 1.0%< 2.5%
Accuracy (% Recovery) 98.5 - 101.2%99.0 - 100.8%97.5 - 102.0%
Analysis Time (min) 251510
Robustness HighModerate (sensitive to mobile phase pH)Moderate (sensitive to BGE prep & temp)

Senior Scientist's Note: The data illustrates the strengths of each technique. GC-MS provides excellent sensitivity (low LOQ) and specificity. CZE offers superior resolution. HPLC often provides a good balance of speed, precision, and robustness, making it a common choice for routine QC environments.

Experimental Protocols

Protocol 1: GC-MS Method for Chloropyridine Isomers

This protocol outlines a standard method suitable for validation.

  • Instrumentation & Columns:

    • Gas Chromatograph with a Mass Spectrometric detector.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms).

  • Reagents & Standards:

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Standards: Prepare individual and mixed stock solutions of 2-, 3-, and 4-chloropyridine in methanol.

  • GC Conditions:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, Split ratio 20:1.

    • Oven Program: 60°C (hold 2 min), ramp to 180°C at 10°C/min, hold 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-150 amu. For quantitation, use selected ion monitoring (SIM) on the molecular ion (m/z 113) and a characteristic fragment.

  • System Suitability:

    • Inject a mixed standard solution (n=6).

    • Resolution (Rs) between adjacent isomer peaks must be > 1.5.

    • Peak area %RSD must be < 5.0%.

Protocol 2: RP-HPLC-UV Method for Chloropyridine Isomers

This protocol provides a robust starting point for separating chloropyridine isomers.

  • Instrumentation & Columns:

    • HPLC system with UV/PDA detector.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standards: Prepare individual and mixed stock solutions in 50:50 water:acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 265 nm.

    • Injection Volume: 10 µL.

    • Gradient: 10% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to initial conditions.

  • System Suitability:

    • Inject a mixed standard solution (n=6).

    • Resolution (Rs) between adjacent isomer peaks must be > 1.5.

    • Tailing factor for each peak must be between 0.8 and 1.5.

    • Peak area %RSD must be < 2.0%.

Protocol 3: Cross-Validation Procedure (GC-MS vs. HPLC-UV)

This protocol details the steps to demonstrate the equivalency of the two previously validated methods.

  • Pre-requisite: Both the GC-MS (Method A) and HPLC-UV (Method B) procedures must be fully validated according to ICH Q2(R2) guidelines.[10][12]

  • Protocol Design:

    • Author a formal cross-validation protocol outlining the strategy, methods, samples, and pre-defined acceptance criteria.

  • Sample Selection:

    • Select three representative batches of the drug substance/product containing the chloropyridine isomers.

    • Prepare a set of QC samples by spiking a known quantity of the isomers into a sample matrix at low, medium, and high concentrations relative to the specification limit.

  • Execution:

    • Analyze all selected samples and QCs in triplicate using both Method A and Method B.

    • The analysis should be performed by qualified analysts on the same day if possible to minimize temporal variation.

  • Data Evaluation:

    • Accuracy: Calculate the mean concentration for each sample from both methods. The percentage difference between the means should be calculated: [(Mean_A - Mean_B) / Mean_A] * 100. This value must be within the acceptance criterion (e.g., ±2.0%).

    • Precision: Compare the %RSD of the triplicate measurements for each sample from both methods. Perform an F-test to statistically compare the variances.

    • Specificity: Visually inspect the chromatograms from both methods to ensure no new co-elutions or interferences are observed.

  • Reporting:

    • Compile all data into a cross-validation report.

    • The report must conclude with a clear statement on whether the two methods are deemed equivalent for the intended purpose. If they are not, a formal investigation into the discrepancy is required.

Conclusion

The rigorous analysis of halogenated pyridine isomers is a non-negotiable aspect of pharmaceutical development and quality control. While techniques like GC-MS, HPLC, and CZE each offer unique advantages, the ability to use them interchangeably requires a systematic cross-validation study. By grounding the comparison in the principles of specificity, accuracy, and precision as outlined by regulatory bodies like the ICH and FDA, scientists can ensure data consistency and integrity throughout a product's lifecycle.[10][11] This guide provides the strategic framework and practical protocols necessary to confidently navigate this complex analytical challenge.

References

A Comparative Study of SNAr Reaction Rates: The Counterintuitive Case of Fluoro- vs. Chloro- Leaving Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for process optimization and the rational design of synthetic routes. The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals and agrochemicals. A frequent point of discussion, and indeed a source of counterintuitive outcomes for those accustomed to aliphatic substitution reactions (SN1/SN2), is the relative reactivity of different halogen leaving groups. This guide provides an in-depth comparative analysis of chloro- versus fluoro- leaving groups in SNAr reactions, supported by mechanistic insights and experimental data.

The SNAr Mechanism: A Departure from the Norm

Unlike SN1 and SN2 reactions where bond-breaking of the leaving group is integral to the rate-determining step, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, typically activated by one or more strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[1][3] This initial attack is the slow, rate-determining step, as it transiently disrupts the aromaticity of the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[1][4][5] In the second, faster step, the leaving group is eliminated, restoring the ring's aromaticity.[4][6]

This mechanistic distinction is the crux of why the leaving group trend in SNAr reactions is inverted compared to their aliphatic counterparts.[3][6] The general reactivity order for halogens in SNAr reactions is F > Cl ≈ Br > I.[6][7]

The Decisive Role of Electronegativity in the Rate-Determining Step

The superior performance of fluoride as a leaving group in SNAr reactions is a direct consequence of its high electronegativity.[2][8] Here's a breakdown of the causality:

  • Enhanced Electrophilicity: The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect. This effect polarizes the C-F bond, rendering the carbon atom to which it is attached significantly more electrophilic and thus more susceptible to nucleophilic attack.[9][10] This increased attraction for the incoming nucleophile accelerates the formation of the Meisenheimer complex, the reaction's rate-determining step.[11]

  • Stabilization of the Transition State: The strong inductive effect of fluorine also helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[3] This stabilization lowers the activation energy of the first step, further contributing to a faster reaction rate.

While the carbon-fluorine bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining second step. Therefore, the high bond energy of the C-F bond has a negligible impact on the overall reaction rate.[3][11] For chloroarenes, the lower electronegativity of chlorine results in a less electrophilic carbon center and consequently, a slower initial nucleophilic attack.

Visualizing the SNAr Mechanism

The following diagram illustrates the two-step addition-elimination mechanism of an SNAr reaction.

SNAr_Mechanism cluster_reactants cluster_transition_state_1 cluster_intermediate cluster_transition_state_2 cluster_products Reactants Ar-X + Nu⁻ TS1 [Ar(X)(Nu)]⁻‡ Reactants->TS1 k₁ (slow) Intermediate [Ar(X)(Nu)]⁻ TS1->Intermediate TS2 [Ar(X)(Nu)]⁻‡ Intermediate->TS2 k₂ (fast) Products Ar-Nu + X⁻ TS2->Products

Caption: The SNAr reaction proceeds via a two-step mechanism involving a stable Meisenheimer intermediate.

Comparative Experimental Data: Fluoroarenes vs. Chloroarenes

The enhanced reactivity of fluoroarenes in SNAr reactions is not merely a theoretical concept but is well-supported by experimental evidence. The following table summarizes representative kinetic data for the reaction of 1-halo-2,4-dinitrobenzene with various nucleophiles.

Leaving Group (X)NucleophileSolventRelative Rate (krel)
FPiperidineMethanol3300
ClPiperidineMethanol1
FAnilineAcetonitrile> I > Br > Cl
ClAnilineAcetonitrile< F
FBiothiolsAqueousFaster than Cl
ClBiothiolsAqueousSlower than F

Data compiled from multiple sources, including references[7][12][13]. Note that the relative rates can vary with the nucleophile and solvent system.

As the data clearly indicates, the fluoro-substituted substrate consistently exhibits a significantly higher reaction rate compared to its chloro-substituted counterpart under similar conditions. Studies have shown that the reactivity order can be F > Br > Cl > I with certain nucleophiles and F > Cl ≈ Br > I with others.[12] In reactions with aniline in acetonitrile, the addition of trifluoroacetic acid was shown to enhance the rate of the fluoro analogue even further.[12]

Experimental Protocol: Monitoring SNAr Reaction Kinetics

To provide a practical framework for observing these reactivity differences, the following is a generalized protocol for monitoring the kinetics of an SNAr reaction using UV-Vis spectrophotometry. This method is suitable for reactions where the product has a distinct chromophore from the reactants.

Objective: To compare the pseudo-first-order rate constants for the reaction of a nucleophile with 1-fluoro-2,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene.

Materials:

  • 1-fluoro-2,4-dinitrobenzene (FDNB)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Selected nucleophile (e.g., a primary or secondary amine, a thiol)

  • Appropriate solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the nucleophile of known concentration in the chosen solvent. A significant excess (at least 10-fold) relative to the aromatic substrate is required to ensure pseudo-first-order kinetics.

    • Prepare separate stock solutions of FDNB and CDNB in the same solvent at a lower concentration.

  • Kinetic Measurement:

    • Place a known volume of the nucleophile solution into a quartz cuvette and allow it to equilibrate to the desired reaction temperature in the spectrophotometer's cell holder.

    • Initiate the reaction by injecting a small, precise volume of the FDNB or CDNB stock solution into the cuvette and mix rapidly.

    • Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the product. This wavelength should be predetermined by measuring the spectrum of the isolated product.

    • Continue data collection until the reaction is complete, as indicated by a plateau in the absorbance reading.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at infinite time, and A0 is the initial absorbance.

    • Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.

  • Comparison:

    • Repeat the experiment under identical conditions using the other halogenated substrate.

    • Compare the calculated kobs values for the fluoro- and chloro- leaving groups to determine their relative reaction rates.

For more detailed and specific protocols, researchers can refer to studies that have performed similar kinetic analyses.[13][14]

Workflow for a Typical SNAr Reaction

The following diagram outlines the general workflow for conducting and analyzing an SNAr reaction in a research setting.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reactant Solutions (Aryl Halide, Nucleophile) setup_reaction Set up Reaction Vessel (Inert Atmosphere if needed) prep_reagents->setup_reaction initiate Initiate Reaction (Add Nucleophile) setup_reaction->initiate monitor Monitor Progress (TLC, LC-MS, UV-Vis) initiate->monitor workup Reaction Work-up (Quenching, Extraction) monitor->workup Upon Completion purify Purify Product (Chromatography, Recrystallization) workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: A generalized workflow for performing an SNAr reaction, from preparation to product characterization.

Conclusion

The superior reactivity of fluoroarenes over chloroarenes in SNAr reactions is a well-established principle rooted in the fundamental mechanism of the reaction. The rate-determining step, the initial nucleophilic attack, is accelerated by the high electronegativity of the fluorine atom, which increases the electrophilicity of the reaction center. This understanding is crucial for medicinal and process chemists in selecting appropriate starting materials and optimizing reaction conditions to achieve efficient and high-yielding syntheses. The provided experimental framework offers a reliable method for empirically verifying these kinetic differences in a laboratory setting.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(Chloromethyl)-3-fluoropyridine: From Lab Bench to Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Handling halogenated pyridines like 2-(Chloromethyl)-3-fluoropyridine demands more than just following a checklist; it requires a deep understanding of the molecule's reactivity and inherent risks. This guide moves beyond standard safety data sheets to provide a procedural and causal framework for its safe use, ensuring that every step is part of a self-validating safety system. As your partner in the lab, we believe that true scientific advancement is built on a foundation of uncompromised safety.

Hazard Analysis: Understanding the Reactivity of this compound

This compound is a bifunctional molecule, meaning it has two reactive sites prone to nucleophilic substitution. This dual reactivity is the primary source of its hazard profile.[1]

  • SN2 Reaction at the Chloromethyl Group: The chloromethyl group is a classic electrophilic site, highly susceptible to displacement by nucleophiles. This reactivity makes it a valuable synthetic handle but also means it can readily react with biological nucleophiles (e.g., amines, thiols in proteins and DNA), leading to potential toxicity.

  • Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position: The fluorine atom is activated by the electron-withdrawing effect of the pyridine nitrogen, making it susceptible to SNAr reactions.

This inherent reactivity classifies the compound as a hazardous substance. It is known to cause skin and eye irritation, with the potential for serious eye damage, and may cause respiratory irritation.[2][3][4] It is also harmful if swallowed, inhaled, or absorbed through the skin.[2]

Key Physical and Chemical Hazards

Property Value Significance for Handling
Physical State Liquid or Solid Handling procedures must account for potential dust or vapor inhalation.
Boiling Point ~107-108 °C (for related 3-Fluoropyridine) Volatility requires handling in ventilated areas to avoid vapor accumulation.[5]
Flash Point 13 °C / 55.4 °F (for related 3-Fluoropyridine) This is a flammable liquid; vapors can form explosive mixtures with air and travel to an ignition source.[5]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides.[5][6][7] Co-storage and co-use with these materials must be strictly avoided to prevent vigorous, potentially hazardous reactions.

| Hazardous Decomposition | Under fire conditions, it can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride, and hydrogen fluoride.[5][7] | This necessitates specific firefighting measures and respiratory protection. |

The Hierarchy of Controls: A Proactive Safety Framework

Before any personal protective equipment (PPE) is selected, a systematic approach to hazard mitigation must be implemented. This is known as the hierarchy of controls, which prioritizes strategies to eliminate or reduce hazards. PPE is the final, essential barrier.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (e.g., Use a different synthesis route) Substitution Substitution (e.g., Use a less hazardous reagent) Elimination->p1 Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->p2 Administrative Administrative Controls (e.g., SOPs, Training) Engineering->p3 PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->p4 p1->Substitution p2->Engineering p3->Administrative p4->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood to control vapor and potential dust exposure.[3][6] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5][6]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. This includes clear instructions on handling, storage, and waste disposal. All personnel must be trained on this SOP and the specific hazards of the chemical.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary direct protection. The selection of PPE must be deliberate and based on the specific tasks being performed.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash GogglesMust be tight-sealing and compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. Required at all times to protect against splashes and vapors.[3][5][6]
Face ShieldRequired in addition to goggles when there is a significant risk of splashing (e.g., transfers of >1L, reactions under pressure).[8]
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves are mandatory. Inspect gloves for tears or holes before each use. For extended work or high-risk operations, consider double-gloving or using thicker, specialized laminate gloves.[3][8]
Body Protection Flame-Resistant Lab CoatA flame-resistant lab coat is essential due to the flammability of the compound. It should be fully buttoned with sleeves rolled down.[8]
Chemical ApronA chemically resistant apron should be worn over the lab coat during transfers or other procedures with a high splash potential.[9]
Respiratory Protection (As needed)All work should be conducted in a chemical fume hood to prevent inhalation exposure.[5][6] If a fume hood is not available or in case of ventilation failure, a NIOSH/MSHA-approved respirator with an appropriate cartridge is required.[3][5][6] Use of respirators requires participation in a formal respiratory protection program.[8][10]
Foot Protection Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedures

A meticulous, step-by-step approach minimizes risk during routine laboratory operations.

Handling_Workflow Prep 1. Preparation - Verify fume hood function - Assemble all materials - Don required PPE Weigh 2. Weighing & Transfer - Use anti-static weigh boat - Handle in fume hood - Minimize dust/vapor generation Prep->Weigh Proceed Reaction 3. Reaction Setup - Ground equipment - Add reagent slowly - Keep container closed Weigh->Reaction Proceed Post 4. Post-Handling - Decontaminate workspace - Doff PPE correctly - Wash hands thoroughly Reaction->Post On Completion Disposal 5. Waste Disposal - Segregate hazardous waste - Use sealed, labeled containers Post->Disposal Final Step

Caption: A systematic workflow for handling this compound.

Experimental Protocol: Weighing and Transfer

  • Pre-Handling Verification:

    • Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[6]

    • Assemble all necessary equipment (spatulas, weigh paper, reaction vessel, solvent) inside the fume hood to minimize traffic in and out.

  • Donning PPE:

    • Don a flame-resistant lab coat, ensuring it is fully buttoned.

    • Put on chemical splash goggles.

    • Wash and dry hands, then don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.

  • Chemical Handling:

    • Perform all manipulations deep within the fume hood.

    • To mitigate static discharge, which can be an ignition source, ground all metal equipment and use anti-static tools where possible.[5][7]

    • Carefully open the container. If it is a solid, gently scoop the material without generating dust. If it is a liquid, use a pipette or syringe for transfer.

    • Close the primary container immediately after dispensing the required amount.[5][6][7]

  • Post-Handling & Decontamination:

    • Clean any contaminated surfaces within the fume hood using an appropriate decontaminating solution.

    • Wipe down the exterior of the waste container before sealing and removing it from the fume hood.

  • Doffing PPE:

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.[5]

Emergency and Disposal Plan

Spill Response

In the event of a spill, a swift and correct response is critical.

  • Evacuate & Alert: Immediately alert others in the lab and evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the entire lab and contact your institution's emergency response team.

  • Control Ignition Sources: Remove all sources of ignition from the area.[5][7]

  • Assess and Assemble PPE: For small spills inside a fume hood, trained personnel may proceed with cleanup. Don appropriate PPE, including a minimum of double gloves, goggles, a face shield, and a lab coat. A respirator may be necessary.[10]

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or dry sand.[5] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect & Clean: Carefully scoop the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.[5][11] Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.[9][12]

Waste Disposal

  • Segregation: All waste containing this compound, including contaminated consumables (gloves, pipette tips, absorbent), must be collected in a dedicated, properly labeled hazardous waste container.[12]

  • Container Management: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.[5] Do not overfill the container.

  • Regulatory Compliance: Waste must be disposed of through your institution's environmental health and safety office.[5] It is considered hazardous waste and must be handled in accordance with all local, state, and federal regulations.[9][13] Never discharge this chemical into the sewer system.[5]

By integrating this comprehensive safety and handling protocol into your laboratory workflow, you build a culture of safety that protects researchers and ensures the integrity of your work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-3-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.